Aminooxy-PEG2-bis-PEG3-BCN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H90N6O18 |
|---|---|
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49? |
InChI Key |
AFIVWNAXECIOQD-IVTDGNKFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Aminooxy-PEG2-bis-PEG3-BCN: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminooxy-PEG2-bis-PEG3-BCN is a sophisticated, heterotrifunctional linker designed for the precise construction of complex biomolecules, particularly dual-payload antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its core attributes, experimental applications, and the underlying chemical principles. The linker's unique architecture, featuring a central aminooxy group and two terminal bicyclo[6.1.0]nonyne (BCN) moieties, enables a sequential and orthogonal conjugation strategy. This allows for the initial attachment to an antibody or other biomolecule via a stable oxime bond, followed by the copper-free click chemistry conjugation of two separate azide-containing molecules, such as cytotoxic payloads. The integrated polyethylene (B3416737) glycol (PEG) chains enhance solubility and reduce aggregation, critical for maintaining the biological activity and improving the pharmacokinetic profile of the final conjugate.
Core Chemical Structure and Properties
This compound is characterized by three key functional components connected by hydrophilic PEG spacers.
-
Aminooxy Group (-O-NH₂): This nucleophilic group reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage. This reaction is often used for the initial, site-specific conjugation to a biomolecule, such as an antibody that has been enzymatically or chemically modified to present a carbonyl group.
-
bis-Bicyclo[6.1.0]nonyne (BCN) Groups: These strained alkyne moieties are highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[1][] The presence of two BCN groups allows for the attachment of two azide-modified payloads.
-
Polyethylene Glycol (PEG) Spacers (PEG2 and PEG3): The PEG chains (composed of 2 and 3 ethylene (B1197577) glycol units, respectively) impart hydrophilicity to the linker and the resulting conjugate. This is crucial for improving solubility, preventing aggregation, and potentially extending the circulation half-life of the ADC.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₇N₅O₁₄ | [4] |
| Molecular Weight | 936.15 g/mol | [4] |
| Purity | >98% (typical) | [5][6] |
| Appearance | White to off-white solid or oil | [4] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | - |
| Storage Conditions | -20°C for long-term storage | [4] |
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate a multi-step, orthogonal conjugation workflow. This allows for the controlled assembly of a dual-payload ADC.
Experimental Workflow: Synthesis of a Dual-Payload ADC
The following diagram illustrates the general workflow for synthesizing a dual-payload ADC using this compound.
Caption: General workflow for synthesizing and characterizing a dual-payload ADC.
Detailed Experimental Protocols
The following are generalized protocols for the key reactions involved in utilizing this compound. Optimization is typically required for specific antibodies and payloads.
Protocol 1: Oxime Ligation of Aminooxy-Linker to Aldehyde-Modified Antibody
This protocol describes the conjugation of the aminooxy group of the linker to a carbonyl group on a modified antibody.
Materials:
-
Aldehyde-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)[7]
Procedure:
-
Prepare Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a reaction tube, add the aldehyde-modified antibody to the reaction buffer.
-
Add Linker: Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[7]
-
Purification: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to one suitable for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Payload Conjugation
This protocol details the attachment of two different azide-modified payloads to the BCN groups of the mAb-linker conjugate.
Materials:
-
BCN-functionalized mAb-linker conjugate in PBS, pH 7.4
-
Azide-modified Payload 1
-
Azide-modified Payload 2
-
Anhydrous DMSO
Procedure:
-
Prepare Payload Stock Solutions: Dissolve each azide-modified payload in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: To the BCN-functionalized mAb-linker conjugate, add a 2-4 fold molar excess of each azide-modified payload stock solution.[8]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[8] The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final dual-payload ADC from excess payloads and reagents using SEC or Hydrophobic Interaction Chromatography (HIC).
Data Presentation: Characterization of Dual-Payload ADCs
While specific data for this compound is not publicly available in peer-reviewed literature, the following tables present representative data from studies on analogous heterotrifunctional linkers used to create dual-payload ADCs. This data illustrates the expected outcomes and characterization parameters.
Table 1: Drug-to-Antibody Ratio (DAR) and Physicochemical Characterization
This table shows typical characterization data for a dual-payload ADC, including the average DAR and monomer percentage.
| ADC Construct | Average DAR (LC-MS) | Monomer Percentage (SEC) | Reference |
| Bispecific Ab-MMAF+SN38 | 3.8 | >95% | (Analogous System) |
| Anti-HER2-MMAE+MMAF | 4.0 | >98% | [9] (Analogous System) |
| Anti-CD30-MMAE+PBD | 3.9 | >97% | [1][8] (Analogous System) |
Table 2: In Vitro Cytotoxicity Data of Dual-Payload ADCs
This table presents the half-maximal inhibitory concentration (IC₅₀) values for dual-payload ADCs compared to their single-payload counterparts in various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Cell Line (Target) | ADC Construct | IC₅₀ (ng/mL) | Reference |
| NCI-N87 (EGFR/cMET) | Bispecific Ab-MMAF | 10.3 | (Analogous System) |
| Bispecific Ab-SN38 | 3.2 | (Analogous System) | |
| Bispecific Ab-MMAF+SN38 | 0.9 | (Analogous System) | |
| Karpas 299 (CD30+) | Anti-CD30-MMAE | 15 | [10][11] (Analogous System) |
| Anti-CD30-PBD | 0.5 | [10][11] (Analogous System) | |
| Anti-CD30-MMAE+PBD | 0.3 | [10][11] (Analogous System) | |
| SKBR-3 (HER2+) | Anti-HER2-MMAE | 2.1 | [1] (Analogous System) |
| Anti-HER2-MMAE+PBD | 0.01 | [1][12] (Analogous System) |
Visualization of a Relevant Signaling Pathway
Dual-payload ADCs are often designed to target critical cancer-related signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.[][13] An ADC targeting EGFR can deliver cytotoxic payloads that induce cell death, thereby inhibiting the pro-survival signals mediated by this pathway.
Simplified EGFR Signaling Pathway and ADC Inhibition
The following diagram illustrates a simplified EGFR signaling pathway and the mechanism of action for an EGFR-targeting ADC.
Caption: EGFR signaling pathway and proposed inhibition by a dual-payload ADC.
Conclusion
This compound represents a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the development of next-generation therapeutics. Its heterotrifunctional nature allows for the site-specific, dual-loading of distinct molecular entities onto a target biomolecule. This capability is particularly advantageous for creating dual-payload ADCs, which have the potential to overcome drug resistance and improve therapeutic efficacy in heterogeneous tumors.[3][14] The protocols and data presented in this guide, based on analogous systems, provide a strong framework for researchers and drug developers to harness the potential of this powerful linker in their own investigations.
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Payload ADC: Empowering precision cancer therapy | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control [mdpi.com]
- 8. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-Loading Antibody-Drug Conjugates for Combating Breast Cancer Tumor Heterogeneity and Drug Resistance, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 14. Dual-payload ADCs and novel tripeptide linkers for improved efficacy and safety in cancer treatment - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Structure and Mechanism of Action of Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterotrifunctional linker, Aminooxy-PEG2-bis-PEG3-BCN. This advanced linker is designed for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads or molecules requiring a branched architecture. This document details its proposed structure, dual-mechanism of action, representative quantitative data, and detailed experimental protocols for its application.
Proposed Structure of this compound
While a definitive, publicly available chemical structure for this compound has not been identified in peer-reviewed literature, its nomenclature allows for a highly probable structural assignment. The name delineates its three key components originating from a central branching core:
-
Aminooxy-PEG2- : An aminooxy group (-ONH₂) connected via a diethylene glycol (PEG2) spacer. This moiety is reactive towards aldehydes and ketones, forming a stable oxime linkage.
-
bis-PEG3- : Indicating two separate triethylene glycol (PEG3) spacers. These hydrophilic chains enhance the solubility of the linker and the resulting conjugate, mitigate aggregation, and provide spatial separation between conjugated molecules.
-
BCN : Each of the two PEG3 arms is terminated with a bicyclo[6.1.0]nonyne (BCN) group. BCN is a strained cyclooctyne (B158145) that reacts efficiently with azides via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Based on this nomenclature, a likely structure is proposed below:
Caption: Proposed structure of this compound.
Mechanism of Action: A Dual-Functionality Approach
The utility of this compound lies in its ability to facilitate two distinct and orthogonal bioconjugation reactions. This allows for the sequential and controlled attachment of different molecules.
Oxime Ligation
The aminooxy group reacts with a carbonyl group (aldehyde or ketone) on a target molecule to form a stable oxime bond.[1][2] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[3] The oxime linkage is significantly more stable to hydrolysis than other imine-based linkages, such as hydrazones, particularly at physiological pH.[3]
Caption: Mechanism of Oxime Ligation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The two BCN groups react with azide-functionalized molecules via SPAAC, a type of copper-free click chemistry.[4][5] The high ring strain of the BCN moiety significantly lowers the activation energy for the [3+2] dipolar cycloaddition with an azide, allowing the reaction to proceed rapidly and with high efficiency at physiological temperatures and without the need for a cytotoxic copper catalyst.[6][7] This bioorthogonality makes SPAAC exceptionally well-suited for applications in complex biological media and live cells.[7]
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data
Table 1: Representative Reaction Kinetics of BCN with Azides (SPAAC)
| Cyclooctyne | Azide Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent System | Reference |
| BCN | Primary (e.g., 2-azidoethanol) | 0.024 | CDCl₃ | [8] |
| BCN | Secondary (e.g., 2-azidopropanol) | 0.012 | CDCl₃ | [8] |
| BCN | Tertiary (e.g., 2-azido-2-methylpropanol) | 0.013 | CDCl₃ | [8] |
| BCN | General | 10⁻² - 1 | Aqueous/Organic | [4] |
Table 2: Stability of BCN and Oxime Linkages
| Linker/Moiety | Condition | Stability/Half-life | Observations | Reference |
| BCN | Glutathione (GSH) | t½ ≈ 6 hours | Significantly more stable than DBCO (t½ ≈ 71 min) in the presence of thiols. | [9] |
| BCN | pH 7.2, TCEP | Shows some instability | A protein environment may increase instability compared to small molecule studies. | [9] |
| BCN | Acidic Conditions | Stability may be limited | The stability of the BCN moiety can be affected by acidic conditions used in some synthetic protocols. | [10][11] |
| Oxime Linkage | Physiological pH (7.4) | Highly Stable | Significantly more stable to hydrolysis compared to hydrazone and imine bonds. | [3] |
| Oxime Linkage | Acidic Conditions (pH < 4) | Hydrolysis can occur | The stability is pH-dependent, with increased hydrolysis at lower pH. | [3] |
Experimental Protocols
The following are detailed, representative protocols for the use of a heterotrifunctional linker like this compound in a two-step bioconjugation workflow, such as the creation of a dual-payload ADC.
Protocol 1: Conjugation of an Aldehyde-Modified Payload via Oxime Ligation
This protocol describes the first conjugation step, reacting the aminooxy group of the linker with a payload containing an aldehyde.
Materials:
-
This compound
-
Aldehyde-functionalized payload (Payload 1)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Aniline (B41778) catalyst (optional, can increase reaction rate)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Prepare a stock solution of the aldehyde-functionalized Payload 1 (e.g., 20 mM) in a compatible solvent.
-
If using, prepare a stock solution of aniline catalyst (e.g., 200 mM) in the reaction buffer.
-
-
Ligation Reaction:
-
In a reaction vessel, dissolve the aldehyde-functionalized Payload 1 in the reaction buffer to a final concentration of, for example, 1 mM.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the payload solution.
-
If used, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the resulting Payload 1-Linker conjugate by reverse-phase HPLC to remove unreacted starting materials.
-
Lyophilize the pure fractions to obtain the purified conjugate.
-
Protocol 2: Conjugation to an Azide-Modified Antibody via SPAAC
This protocol details the second step, conjugating the BCN groups of the Payload 1-Linker conjugate to an azide-modified antibody.
Materials:
-
Purified Payload 1-Linker conjugate
-
Azide-modified antibody (e.g., Trastuzumab-N₃)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Concentration device (e.g., centrifugal filter unit)
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is purified and buffer-exchanged into PBS, pH 7.4.
-
Determine the precise concentration of the antibody solution.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified antibody solution.
-
Add a 5-10 molar excess of the Payload 1-Linker conjugate stock solution to the antibody solution while gently mixing.[12] The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.[12]
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle end-over-end mixing.[6]
-
-
Purification and Characterization:
-
Remove the excess, unreacted Payload 1-Linker conjugate by SEC using a column suitable for antibody purification.[12]
-
Collect the fractions corresponding to the ADC.
-
Concentrate the purified ADC using a centrifugal filter device (e.g., 30 kDa MWCO).
-
Determine the final protein concentration and characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[12]
-
Conclusion
This compound is a sophisticated and versatile heterotrifunctional linker that enables the precise and sequential conjugation of multiple molecular entities. Its dual-functionality, leveraging the stability and chemoselectivity of oxime ligation with the efficiency and bioorthogonality of copper-free click chemistry, makes it an invaluable tool in the development of next-generation biotherapeutics, particularly in the field of antibody-drug conjugates. By understanding its structure and mechanisms of action, and by employing carefully optimized experimental protocols, researchers can harness the capabilities of this linker to construct novel and complex biomolecular architectures for a wide range of scientific applications.
References
- 1. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Aminooxy-PEG2-bis-PEG3-BCN Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Aminooxy-PEG2-bis-PEG3-BCN linker, a sophisticated chemical tool instrumental in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into its core properties, reaction mechanisms, and provide detailed experimental protocols to facilitate its effective implementation in research and development settings.
Core Properties of the this compound Linker
The this compound linker is a heterotrifunctional molecule designed for advanced bioconjugation. Its structure incorporates three key functionalities: an aminooxy group for reaction with carbonyls (aldehydes and ketones), and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance solubility and provide spatial separation between conjugated molecules.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound linker is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅₄H₉₀N₆O₁₈ | [1] |
| Molecular Weight | 1111.32 g/mol | [1] |
| Purity | >98% | [2] |
| Appearance | Likely an oil or solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO | Inferred from similar BCN linkers |
Structural and Functional Characteristics
The unique architecture of this linker allows for a branched or dual-payload conjugation strategy. The central aminooxy group can be reacted with an aldehyde or ketone on a targeting moiety, such as an antibody, while the two terminal BCN groups are available for conjugation with azide-modified payloads. This enables the attachment of two molecules of interest to a single point of conjugation on the targeting protein.
Reaction Mechanisms and Pathways
The this compound linker participates in two primary bioorthogonal reactions: oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).
Oxime Ligation
The aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is highly efficient and proceeds under mild, physiological conditions.
Caption: Oxime ligation reaction pathway.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The two BCN groups react with azide-functionalized molecules via SPAAC. This "click chemistry" reaction is highly specific, rapid, and occurs without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.
Caption: Strain-promoted alkyne-azide cycloaddition (SPAAC).
Proposed Cleavage Mechanism
The this compound linker is described as "cleavable".[3] While the specific cleavage site is not explicitly detailed in the available literature, the oxime bond formed during conjugation is known to be susceptible to hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells (pH 4.5-6.0). This acid-catalyzed cleavage would release the linker and its attached payloads from the targeting molecule.
Caption: Proposed intracellular cleavage of the oxime bond.
Experimental Protocols
The following are representative protocols for the use of the this compound linker in the synthesis of an antibody-drug conjugate. These protocols are intended as a guide and may require optimization for specific applications.
General Workflow for ADC Synthesis
The overall process involves the initial conjugation of the linker to an antibody via oxime ligation, followed by the attachment of azide-modified payloads through SPAAC.
Caption: General workflow for ADC synthesis.
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the generation of aldehyde groups on the carbohydrate domains of an antibody using sodium periodate.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water)
-
Desalting column
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in PBS.
-
Add a calculated amount of NaIO₄ solution to the antibody solution to achieve a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 15 minutes at 4°C.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with PBS, pH 6.0.
Protocol 2: Oxime Ligation of the Linker to the Antibody
This protocol details the conjugation of the this compound linker to the aldehyde-functionalized antibody.
Materials:
-
Aldehyde-functionalized antibody from Protocol 1
-
This compound linker
-
Aniline (B41778) (catalyst)
-
Reaction buffer (e.g., PBS, pH 6.0)
Procedure:
-
Dissolve the this compound linker in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Add the linker stock solution to the antibody solution to achieve a 10-20 fold molar excess of the linker over the antibody.
-
Add aniline to the reaction mixture to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Remove excess linker and catalyst using a desalting column or size-exclusion chromatography.
Protocol 3: SPAAC Reaction for Payload Conjugation
This protocol outlines the attachment of an azide-modified payload to the BCN-functionalized antibody-linker conjugate.
Materials:
-
BCN-functionalized antibody-linker conjugate from Protocol 2
-
Azide-modified payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Add the payload stock solution to the antibody-linker conjugate solution to achieve a 2-5 fold molar excess of the payload per BCN group.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Purify the final ADC conjugate to remove unreacted payload and other impurities using techniques like size-exclusion chromatography or hydrophobic interaction chromatography.
Conclusion
The this compound linker is a powerful and versatile tool for the construction of complex bioconjugates. Its unique combination of an aminooxy group for oxime ligation and two BCN moieties for copper-free click chemistry allows for the creation of branched conjugates with a high degree of control and specificity. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this linker in the development of next-generation targeted therapies.
References
An In-Depth Technical Guide to Aminooxy-PEG2-bis-PEG3-BCN: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG2-bis-PEG3-BCN, a novel heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular constructs. This document details its mechanism of action, presents relevant quantitative data, and offers generalized experimental protocols for its application.
Introduction to this compound
This compound is a branched linker molecule that features three distinct functional groups, enabling the sequential and orthogonal conjugation of different molecular entities. Its structure comprises:
-
An aminooxy group (-ONH2) : This moiety reacts specifically with aldehydes and ketones to form stable oxime bonds. This reaction is highly chemoselective and bioorthogonal, as aldehydes and ketones are rare in native biological systems.
-
Two bicyclo[6.1.0]nonyne (BCN) groups : BCN is a strained cyclooctyne (B158145) that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This "click chemistry" reaction is highly efficient, bioorthogonal, and proceeds without the need for a cytotoxic copper catalyst.
-
A polyethylene glycol (PEG) spacer : The PEG component, consisting of a PEG2 and two PEG3 units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. The hydrophilic nature of the PEG linker can help to mitigate aggregation, which can be a challenge when working with hydrophobic drug payloads.
The unique trifunctional nature of this linker allows for the creation of sophisticated bioconjugates, such as dual-payload ADCs, where two different drug molecules can be attached to a single antibody.[1][2] This approach is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance in cancer therapy.[3][4]
Mechanism of Action
The utility of this compound lies in its ability to facilitate two distinct and orthogonal bioconjugation reactions: oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).
Oxime Ligation
The aminooxy group reacts with an aldehyde or ketone to form a stable oxime linkage. This reaction is typically carried out in an aqueous buffer at a slightly acidic to neutral pH (pH 4.5-7.0). The reaction can be accelerated by the use of a catalyst, such as aniline (B41778).[5]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The two BCN groups react with azide-functionalized molecules to form a stable triazole ring. This reaction is highly efficient and proceeds rapidly under physiological conditions (pH 7.4, 37°C) without the need for a catalyst. The driving force for this reaction is the ring strain of the cyclooctyne.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical reactions and a generalized experimental workflow for the use of this compound in the synthesis of a dual-payload antibody-drug conjugate.
Quantitative Data
Table 1: Comparison of Bioconjugation Chemistries
| Feature | Oxime Ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ (for BCN) |
| Optimal pH | 4.5 - 7.0 (can be catalyzed at neutral pH) | 4.0 - 9.0 |
| Stability of Conjugate | High hydrolytic stability | Highly stable triazole ring |
| Specificity | Highly specific for aldehydes/ketones | Highly specific for azides |
| Catalyst Required | Aniline (optional, for acceleration) | None (copper-free) |
Data compiled from multiple sources.
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne | Azide Partner | Rate Constant (k) (M⁻¹s⁻¹) |
| BCN | Benzyl azide | ~0.1 |
| BCN | Aromatic azides | up to 2 |
| DBCO | Benzyl azide | ~0.3 |
| DIBAC | Benzyl azide | ~0.08 |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature. Data is indicative of typical ranges.
Experimental Protocols
The following are generalized protocols for the synthesis of a dual-payload antibody-drug conjugate using this compound. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental conditions.
Materials and Reagents
-
Aldehyde- or ketone-functionalized antibody (e.g., via oxidation of glycans or incorporation of an unnatural amino acid)
-
This compound
-
Azide-functionalized payload 1
-
Azide-functionalized payload 2
-
Aniline solution (e.g., 1 M in DMSO)
-
Reaction Buffer 1 (for oxime ligation): 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Reaction Buffer 2 (for SPAAC): Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Protocol for Two-Step Conjugation
This protocol involves the sequential addition of the linker and then the payloads.
Step 1: Oxime Ligation (Antibody-Linker Conjugation)
-
Prepare the aldehyde-functionalized antibody in Reaction Buffer 1 at a concentration of 1-10 mg/mL.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Add a 5- to 20-fold molar excess of the linker to the antibody solution.
-
If catalysis is desired, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-18 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry to observe the mass shift of the antibody).
-
Once the reaction is complete, remove the excess linker by SEC using Reaction Buffer 2 (PBS, pH 7.4) as the mobile phase.
-
Pool the fractions containing the antibody-linker conjugate and determine the concentration.
Step 2: SPAAC Reaction (Payload Conjugation)
-
Prepare stock solutions of the azide-functionalized payloads in a suitable solvent (e.g., DMSO).
-
To the purified antibody-linker conjugate in Reaction Buffer 2, add a 1.5- to 5-fold molar excess of each azide-payload. The exact molar excess will depend on the desired drug-to-antibody ratio (DAR) and the reactivity of the payloads.
-
Incubate the reaction at 37°C for 1-4 hours.
-
Monitor the reaction progress by mass spectrometry to confirm the addition of the payloads.
-
Purify the final dual-payload ADC from excess payloads and other reagents using an appropriate method, such as SEC or HIC.[6]
-
Characterize the final product for purity, DAR, and aggregation using techniques such as HPLC, mass spectrometry, and SEC.[7]
Characterization of the Final Conjugate
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. This is typically determined by mass spectrometry (either intact mass analysis or after deglycosylation) or UV-Vis spectroscopy if the payloads have a distinct chromophore.
-
Purity: The purity of the ADC and the absence of unconjugated antibody or free payload are assessed by techniques such as SEC (for aggregation) and HIC or reversed-phase chromatography (for heterogeneity).
-
In Vitro and In Vivo Efficacy: The biological activity of the final ADC should be evaluated through cell-based cytotoxicity assays and, subsequently, in preclinical animal models.
Conclusion
This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its heterotrifunctional nature enables the precise and orthogonal attachment of multiple molecules, opening up new possibilities in drug delivery and diagnostics. The combination of stable oxime ligation and efficient, catalyst-free SPAAC makes this linker particularly well-suited for the development of next-generation therapeutics like dual-payload ADCs. A thorough understanding of its reaction mechanisms and careful optimization of experimental protocols are key to harnessing its full potential.
References
- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 3. Antibody-Drug Conjugates With Dual Payloads Against Heterogeneous Tumors | Biopharma PEG [biochempeg.com]
- 4. ysciei.com [ysciei.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Aminooxy Group in Bioconjugation
Introduction to Aminooxy-Based Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern biotechnology, drug development, and diagnostics. The choice of chemical reaction is critical, demanding high specificity, biocompatibility, and the formation of a stable linkage under physiological conditions. Among the elite class of "click-type" reactions, oxime ligation has emerged as a robust and versatile strategy.
The cornerstone of this chemistry is the aminooxy group (-ONH₂) . This functional group serves as a potent nucleophile that reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond (C=N-O) .[1] This reaction is bioorthogonal, meaning it proceeds within complex biological environments without interfering with native biochemical processes.[2] Its utility is underscored by its application in synthesizing antibody-drug conjugates (ADCs), labeling proteins and peptides, creating hydrogels, and developing advanced radiotracers.[2][3]
The Core Chemistry: Mechanism and Kinetics
The reaction between an aminooxy group and a carbonyl is a condensation reaction that proceeds through a two-step mechanism involving a tetrahedral intermediate. The unique electronic properties of the aminooxy group are central to its reactivity.
Mechanism of Oxime Formation
The formation of an oxime bond is a well-understood process:
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. The adjacent oxygen atom enhances the nucleophilicity of the nitrogen, a phenomenon known as the alpha effect .[4] This leads to the formation of a tetrahedral carbinolamine-like intermediate.
-
Acid-Catalyzed Dehydration: This intermediate is then dehydrated to form the final oxime product. This step is the rate-limiting step and is typically catalyzed by acid.[5] A protonated hydroxyl group becomes a good leaving group (water), which is expelled to form the stable C=N double bond of the oxime.
Reaction Conditions and Catalysis
The rate of oxime ligation is highly pH-dependent. The reaction is fastest in a mildly acidic environment (pH ≈ 4.5), which strikes a balance between activating the carbonyl group through protonation and maintaining the nucleophilicity of the aminooxy group.[6] However, many bioconjugation applications require reactions to proceed at physiological pH (≈ 7.4), where the uncatalyzed reaction can be slow.[6]
To overcome this kinetic limitation, nucleophilic catalysts such as aniline (B41778) and its derivatives are employed. Aniline accelerates the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group.[3] Catalysts like m-phenylenediamine (B132917) (mPDA) have been shown to be even more effective due to their higher aqueous solubility, allowing for greater rate enhancements.[7]
// Nodes Carbonyl [label="R-CHO\n(Aldehyde)"]; Aniline [label="Ph-NH₂\n(Aniline Catalyst)"]; SchiffBase [label="R-CH=N-Ph\n(Schiff Base Intermediate)"]; Aminooxy [label="R'-ONH₂\n(Aminooxy Reagent)"]; Tetrahedral [label="Tetrahedral\nIntermediate"]; Oxime [label="R-CH=N-OR'\n(Oxime Product)"]; Aniline_regen [label="Ph-NH₂\n(Catalyst Regenerated)"];
// Edges Carbonyl -> SchiffBase [label=" + Aniline\n - H₂O"]; Aniline -> SchiffBase [style=invis]; SchiffBase -> Tetrahedral [label=" + Aminooxy"]; Aminooxy -> Tetrahedral [style=invis]; Tetrahedral -> Oxime [label=" - Aniline"]; Oxime -> Aniline_regen [style=invis]; } caption { label = "Figure 2: Aniline-catalyzed mechanism for oxime ligation."; fontname = "Arial"; fontsize = 12; fontcolor = "#202124"; }
Quantitative Data: Kinetics and Stability
The selection of a bioconjugation method often depends on a quantitative comparison of reaction speed and bond stability. Oxime ligation excels in both areas, particularly regarding the stability of the final conjugate.
| Parameter | Value / Observation | Conditions | Significance | Reference |
| Second-Order Rate Constant (k₂) | 0.01 M⁻¹s⁻¹ or below | Neutral pH, uncatalyzed | Slower than many cycloadditions, often requiring catalysts for practical applications. | [6] |
| Second-Order Rate Constant (k₂) | 6.1 M⁻¹s⁻¹ | pH 7.4, 1.0 mM catalyst | Catalysts dramatically increase reaction rates to practical levels for bioconjugation. | [8] |
| Second-Order Rate Constant (k₂) | >10⁴ M⁻¹s⁻¹ | pH 7.2, with boronic acid assistance | Specialized reagents can achieve exceptionally fast kinetics. | [5] |
| Optimal pH for Formation | ≈ 4.5 | Uncatalyzed | Balances carbonyl activation and nucleophile availability. | [6] |
| Equilibrium Constant (K_eq) | >10⁸ M⁻¹ | Aqueous solution | The reaction strongly favors product formation, leading to high yields. | [6] |
| Hydrolytic Stability | First-order rate constant for hydrolysis is ~600-fold lower than a methylhydrazone. | pD 7.0 | The oxime bond is significantly more stable than hydrazone and imine linkages under physiological conditions. | [9][10] |
| Aldehyde vs. Ketone Reactivity | Ketones react at least 2 orders of magnitude slower than aldehydes. | Aniline catalyst | Aldehydes are the preferred electrophile for rapid conjugation. | [11] |
Experimental Protocols
Successful bioconjugation requires carefully planned experimental procedures, from introducing the reactive handles to purifying the final product.
General Protocol for Aniline-Catalyzed Oxime Ligation
This protocol describes a typical procedure for labeling a protein containing an aldehyde group with an aminooxy-functionalized probe.
-
Reagent Preparation:
-
Protein Solution: Dissolve the aldehyde-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5) to a final concentration of 1-10 mg/mL.[1][12]
-
Aminooxy Probe Solution: Prepare a stock solution (e.g., 5-10 mM) of the aminooxy-functionalized molecule (e.g., a dye or drug) in a compatible solvent like water, DMSO, or DMF.[2][13]
-
Catalyst Solution: Prepare a fresh stock solution of aniline (e.g., 100 mM) in the reaction buffer or DMSO.[1]
-
-
Conjugation Reaction:
-
To the protein solution, add the aminooxy probe to a final molar excess of 10-50 fold over the protein.[12]
-
Initiate the reaction by adding the aniline catalyst to a final concentration of 1-10 mM.[12]
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-24 hours. The optimal time should be determined empirically.[1]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using analytical techniques such as SDS-PAGE (observing a shift in molecular weight), HPLC, or mass spectrometry.[1]
-
Once the reaction is complete, purify the conjugated protein from excess reagents and catalyst using size exclusion chromatography (SEC), dialysis, or ultrafiltration vials.[2][13]
-
Protocol for Generating Aldehydes on Glycoproteins via Oxidation
This method is widely used for site-specific labeling of antibodies and other glycoproteins on their glycan moieties.
-
Antibody Preparation:
-
Oxidation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM to consume excess periodate.[12][13]
-
Immediately purify the oxidized antibody using a desalting column or dialysis to remove the quenching reagent and byproducts. The buffer should be exchanged to one suitable for the subsequent oxime ligation (e.g., PBS, pH 6.5-7.5).[12] The resulting aldehyde-functionalized antibody is now ready for conjugation as described in Protocol 4.1.
-
// Nodes Start [label="Start: Glycoprotein (B1211001)\n(e.g., Antibody)", fillcolor="#FBBC05"]; Oxidation [label="1. Oxidation\n(Sodium Periodate, pH 5.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify1 [label="2. Purification\n(Desalting / Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AldehydeProtein [label="Aldehyde-Functionalized\nGlycoprotein"]; Ligation [label="3. Oxime Ligation\n(+ Aminooxy Probe, Aniline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify2 [label="4. Final Purification\n(SEC / Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Labeled Glycoprotein\nConjugate", fillcolor="#FBBC05"];
// Edges Start -> Oxidation; Oxidation -> Purify1; Purify1 -> AldehydeProtein; AldehydeProtein -> Ligation; Ligation -> Purify2; Purify2 -> End; } caption { label = "Figure 3: Experimental workflow for glycoprotein labeling."; fontname = "Arial"; fontsize = 12; fontcolor = "#202124"; }
Applications in Research and Drug Development
The unique combination of chemoselectivity, stability, and controlled reactivity makes aminooxy-based conjugation a powerful tool across various scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): Oxime ligation is ideal for producing homogeneous ADCs. By generating aldehydes at specific sites on an antibody (e.g., on glycans or via an engineered tag), an aminooxy-functionalized cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR).[15] The exceptional stability of the oxime bond minimizes premature drug release in circulation, enhancing the therapeutic window.[12]
-
PET Imaging: The development of rapid, catalyst-driven protocols has enabled the use of oxime ligation for labeling biomolecules with short-lived radioisotopes like Fluorine-18 (¹⁸F, t½ ≈ 110 min). This allows for the on-demand preparation of PET tracers for clinical imaging.[3]
-
Glycoconjugation: This chemistry provides a straightforward method for attaching carbohydrates to proteins, peptides, or surfaces.[16][17] This is crucial for studying the roles of glycans in cell recognition, signaling, and disease.
-
Hydrogel Formation: Aminooxy and carbonyl-functionalized polymers can be cross-linked via oxime bond formation to create biocompatible hydrogels for applications in tissue engineering and controlled drug delivery.[3]
-
Peptide and Protein Labeling: Researchers routinely use aminooxy chemistry to conjugate a wide variety of molecules—including fluorophores, biotin (B1667282) tags, and PEG moieties—to peptides and proteins for functional studies.[2][18]
// Nodes Antibody [label="Monoclonal Antibody\n(mAb)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Drug [label="Cytotoxic Drug\n(Payload)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Linker [label="Aminooxy Linker", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Step1 [label="Site-Specific\nAldehyde Introduction\n(e.g., Glycan Oxidation)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Functionalize Payload\nwith Aminooxy Linker", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Oxime Ligation\n(Conjugation)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Aldehyde_mAb [label="Aldehyde-mAb"]; Aminooxy_Drug [label="Aminooxy-Drug"]; ADC [label="Antibody-Drug\nConjugate (ADC)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Antibody -> Step1 -> Aldehyde_mAb; Drug -> Step2; Linker -> Step2; Step2 -> Aminooxy_Drug; Aldehyde_mAb -> Step3; Aminooxy_Drug -> Step3; Step3 -> ADC; } caption { label = "Figure 4: Logical flow for Antibody-Drug Conjugate (ADC) synthesis."; fontname = "Arial"; fontsize = 12; fontcolor = "#202124"; }
Conclusion
The aminooxy group is a central player in the field of bioconjugation, providing a gateway to the highly efficient and chemoselective formation of stable oxime bonds. Its predictable reactivity, the ability to tune reaction kinetics with catalysts, and the exceptional stability of the resulting linkage make it an indispensable tool. For researchers, scientists, and drug development professionals, mastering aminooxy-based chemistry offers a reliable and versatile method to construct the complex, well-defined bioconjugates required to advance modern medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. broadpharm.com [broadpharm.com]
- 15. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 16. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The BCN Moiety: A Technical Guide to Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[6.1.0]nonyne (BCN) moiety has emerged as a powerful tool in the field of bioorthogonal chemistry, particularly for copper-free click chemistry reactions. Its unique combination of reactivity and stability makes it an invaluable component for the precise and efficient labeling and conjugation of biomolecules in complex biological systems. This technical guide provides an in-depth exploration of the BCN moiety, including its core principles, quantitative performance data, detailed experimental protocols, and key applications in research and drug development.
Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary application of the BCN moiety lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that forms a stable triazole linkage between a strained alkyne (BCN) and an azide (B81097). Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]
The reactivity of BCN in SPAAC is driven by the significant ring strain inherent in its bicyclic structure. This strain lowers the activation energy of the [3+2] dipolar cycloaddition with an azide, allowing the reaction to proceed at physiological temperatures and pH.[1] The reaction is highly specific, as both the BCN and azide functional groups are abiotic and do not cross-react with native biological functionalities.[2]
Quantitative Data Presentation
The selection of a strained alkyne for a specific application often depends on a balance of reaction kinetics and stability. The following tables summarize key quantitative data for BCN and compare it with other commonly used cyclooctynes.
Table 1: Comparative Second-Order Reaction Rate Constants of Cyclooctynes with Benzyl Azide
| Cyclooctyne (B158145) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | ~0.06 - 0.1 | [3] |
| DBCO | ~0.6 - 1.0 | [3] |
| DIBO | ~0.3 - 0.7 | [3] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3][4] While DBCO generally exhibits faster reaction kinetics with aliphatic azides, BCN has been shown to have a significantly higher reaction rate with aromatic azides.[4]
Table 2: Stability of BCN and DBCO Moieties under Various Conditions
| Condition | BCN Stability | DBCO Stability | Reference(s) |
| PBS (pH 7.2) | Unstable over extended periods | Stable | [5] |
| Glutathione (GSH) | Significantly more stable than DBCO (t½ ~6 h) | Less stable (t½ ~71 min) | [5] |
| TCEP | Stable | Unstable over 24h | [5] |
| Acidic Conditions | Limited stability, can degrade | Generally more stable | [6] |
| Human Plasma | Stable | Stable | [7] |
| Intracellular (Immune Phagocytes) | Lowest stability, significant degradation | Moderate stability | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of BCN-based bioconjugation. The following are representative protocols for key experiments.
Protocol 1: Synthesis of endo-BCN-NHS Ester
This protocol outlines the synthesis of an N-hydroxysuccinimide (NHS) ester of BCN, a common reagent for labeling primary amines on biomolecules.
Materials:
-
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and triethylamine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield the endo-BCN-NHS ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Protocol for Protein Labeling with BCN-NHS Ester
This protocol provides a general procedure for labeling a protein with a BCN-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
BCN-NHS ester stock solution in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or size-exclusion chromatography (SEC) column
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Remove excess, unreacted BCN-NHS ester and byproducts by passing the reaction mixture through a desalting column or by SEC.
-
Characterize the BCN-labeled protein to determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the BCN reagent contains a chromophore.
Protocol 3: Kinetic Analysis of BCN-Azide Reaction by ¹H NMR
This protocol describes how to determine the second-order rate constant of a SPAAC reaction using proton NMR.[3]
Materials:
-
BCN-containing compound
-
Azide-containing compound
-
Deuterated solvent (e.g., CD₃CN/D₂O mixture)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the BCN compound, the azide compound, and the internal standard in the chosen deuterated solvent at known concentrations.
-
In an NMR tube, mix the azide stock solution (in large excess, e.g., 10-20 equivalents) and the internal standard.
-
Acquire a ¹H NMR spectrum at time zero (t=0) immediately after adding the BCN stock solution to the NMR tube and mixing thoroughly.
-
Acquire subsequent ¹H NMR spectra at regular time intervals, monitoring the disappearance of a characteristic reactant peak and the appearance of a product peak.
-
Integrate the signals of the reactant and the internal standard at each time point.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[3]
Mandatory Visualizations
The following diagrams illustrate key processes involving the BCN moiety.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General workflow for ADC development using BCN-based click chemistry.
Caption: Workflow for live-cell imaging using BCN-mediated click chemistry.
Conclusion
The BCN moiety is a versatile and powerful tool for copper-free click chemistry, offering a favorable balance of reactivity and stability for a wide range of applications. While other cyclooctynes may offer faster kinetics in certain contexts, the smaller size, reduced lipophilicity, and distinct reactivity profile of BCN make it a superior choice for many bioconjugation, drug delivery, and bioimaging applications. By understanding the quantitative performance data and adhering to detailed experimental protocols, researchers, scientists, and drug development professionals can effectively leverage the BCN moiety to advance their scientific endeavors.
References
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Core of Bioconjugation: An In-depth Technical Guide to PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has become a cornerstone in the development of biotherapeutics. This process significantly enhances the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biomolecules, leading to improved therapeutic outcomes. By increasing the hydrodynamic size, PEGylation prolongs the circulation half-life, reduces immunogenicity, and enhances the stability of the conjugated molecule. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of PEGylation in bioconjugation, with a focus on practical implementation for researchers in drug development.
The Evolution of PEGylation: From First to Second Generation
The field of PEGylation has evolved from early random conjugation methods to more sophisticated site-specific approaches, aiming to produce more homogeneous and potent bioconjugates.
-
First-Generation PEGylation: This initial approach involved the non-specific attachment of linear PEG molecules to multiple sites on a protein, typically targeting amine groups on lysine (B10760008) residues. While effective in increasing the size and half-life of the protein, this random PEGylation often resulted in a heterogeneous mixture of conjugates with varying degrees of PEGylation and positional isomers. This heterogeneity could lead to a loss of biological activity and difficulties in characterization and manufacturing.[1]
-
Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation PEGylation focuses on site-specific conjugation.[1] This approach utilizes more specific PEG derivatives and conjugation chemistries to attach PEG chains to a single, predetermined site on the biomolecule. The result is a well-defined, homogeneous product with a higher retention of biological activity and improved batch-to-batch consistency.[2] Second-generation strategies also introduced branched PEG structures, which can provide a greater shielding effect with fewer attachment points.[3]
Core PEGylation Chemistries and Methodologies
The choice of PEGylation chemistry is critical and depends on the available functional groups on the target biomolecule and the desired properties of the final conjugate. The most common strategies target amine, thiol, and carboxyl groups, as well as the N-terminus of proteins.
Amine-Reactive PEGylation (via NHS Esters)
This is one of the most widely used methods due to the abundance of lysine residues on the surface of most proteins.[4] N-hydroxysuccinimide (NHS) ester-activated PEGs react with primary amines under mild conditions (pH 7-9) to form stable amide bonds.[2][5]
Materials:
-
Protein (e.g., IgG) solution (1-10 mg/mL in amine-free buffer)
-
PEG NHS Ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer like PBS at pH 7.4. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[5]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG NHS Ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG NHS Ester to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each protein.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any remaining PEG NHS Ester.[6]
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[7]
Thiol-Reactive PEGylation (via Maleimides)
This strategy targets the sulfhydryl group of cysteine residues, which are less abundant than lysine residues, allowing for more site-specific conjugation. PEG-maleimide derivatives react specifically with thiols at a pH range of 6.5-7.5 to form a stable thioether linkage.[8]
Materials:
-
Cysteine-containing protein solution (1-10 mg/mL)
-
PEG-Maleimide reagent
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer. If the target cysteine is in a disulfide bond, it must first be reduced with a reducing agent like TCEP, which should then be removed before adding the PEG-maleimide.[1]
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a stock solution.[8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle mixing.[8]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Quenching: Add an excess of a small molecule thiol like L-cysteine to quench any unreacted maleimide (B117702) groups.[1]
-
Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.[7]
N-Terminal PEGylation (via Reductive Amination)
This site-specific method targets the α-amino group at the N-terminus of a protein. The lower pKa of the N-terminal amino group compared to the ε-amino groups of lysine allows for selective reaction at a lower pH.[9] PEG-aldehyde derivatives react with the N-terminal amine to form a Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride.[10]
Materials:
-
Protein solution
-
mPEG-propionaldehyde
-
Reaction buffer (e.g., 100 mM MES, pH 6.0)
-
Sodium cyanoborohydride (NaBH3CN) solution
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
Procedure:
-
Protein Preparation: Exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
Reaction Setup: Add mPEG-propionaldehyde to the protein solution at a molar ratio of 2-5 moles of PEG per mole of protein.
-
Reduction: Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein by ion-exchange or size-exclusion chromatography.[7]
Purification and Characterization of PEGylated Bioconjugates
Following the conjugation reaction, a critical step is the purification of the desired PEGylated product from unreacted protein, excess PEG, and reaction byproducts. The purified conjugate must then be thoroughly characterized to ensure its identity, purity, and potency.
Purification Techniques
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the un-PEGylated form.[7] It is effective for removing unreacted protein and smaller reaction components.[11]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation by IEX.[7] This technique is particularly useful for separating positional isomers and species with different degrees of PEGylation.[4]
-
Hydrophobic Interaction Chromatography (HIC): Although less common, HIC can be used as a complementary purification step, separating molecules based on differences in hydrophobicity.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used for analytical characterization and can separate positional isomers.[7]
Characterization Methods
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fundamental technique to visualize the increase in molecular weight of the PEGylated protein. A successful PEGylation will result in a band shift to a higher molecular weight.[12]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are powerful tools for determining the exact molecular weight of the conjugate and the degree of PEGylation.[13][14]
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC and RP-HPLC are used to assess the purity and heterogeneity of the PEGylated product.[15]
-
Capillary Electrophoresis (CE): Can be used to determine the degree of PEGylation and assess purity.[16]
Quantitative Impact of PEGylation on Bioconjugate Properties
The following tables summarize the quantitative effects of PEGylation on key biopharmaceutical properties.
Table 1: Impact of PEGylation on Pharmacokinetics
| Parameter | Un-PEGylated Protein | PEGylated Protein | Fold Change | Reference |
| Half-life (t½) | ||||
| rhTIMP-1 (mice) | 1.1 hours | 28 hours (20 kDa PEG) | ~25x increase | [17] |
| Proticles (in vivo) | Degraded faster | More stable | - | [9] |
| PEG (human) | 18 minutes (6 kDa) | 16.5 hours (50 kDa) | ~55x increase | [18] |
| Renal Clearance | High | Significantly Reduced | - | [19] |
Table 2: Influence of PEG Architecture on Bioconjugate Properties
| PEG Architecture | Key Property | Observation | Reference |
| Linear vs. Branched | Pharmacokinetics | Branched PEGs generally exhibit superior pharmacokinetic profiles compared to linear PEGs of the same total molecular weight.[20] | [20] |
| Hydrodynamic Radius | No significant difference in viscosity radii between branched and linear PEG-proteins of the same total PEG molecular weight.[10] | [10] | |
| Monodisperse vs. Polydisperse | Protein Adsorption | Monodisperse PEG-AuNPs show significantly lower protein adsorption compared to polydisperse PEG-AuNPs.[21] | [21] |
| Pharmacokinetics | Monodisperse PEG-AuNPs have a longer blood circulation half-life and enhanced tumor accumulation.[21] | [21] |
Table 3: Effect of PEGylation on Biological Activity and Immunogenicity
| Parameter | Observation | Reference |
| Receptor Binding Affinity (Kd) | PEGylation generally leads to a minor loss of affinity.[22] For Mircera™ (PEGylated epoetin-beta), a slower association and faster dissociation rate was observed.[3] | [3][22] |
| Enzyme Kinetics (Km, Vmax) | PEGylation can alter enzyme kinetics. For α-chymotrypsin, kcat decreased, and Km increased with the degree of PEGylation.[17] | [17] |
| Immunogenicity | PEGylation generally reduces the immunogenicity of the parent protein.[23] However, anti-PEG antibodies can develop, which may affect drug clearance.[24] | [23][24] |
| Site-specific PEGylation tends to produce less immunogenic products compared to random PEGylation.[23] | [23] |
Visualizing PEGylation Workflows and Pathways
Graphviz diagrams are provided below to illustrate key processes and relationships in PEGylation.
Conclusion
PEGylation remains a powerful and versatile tool in bioconjugation for enhancing the therapeutic potential of biomolecules. The transition from random to site-specific PEGylation has enabled the development of more homogeneous and effective biotherapeutics. A thorough understanding of the various PEGylation chemistries, purification strategies, and characterization techniques is essential for the successful development of novel PEGylated drugs. As the field continues to advance, new PEG architectures and conjugation methods will further expand the applications of this important technology in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Protein PEGylation [jenkemusa.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. enovatia.com [enovatia.com]
- 14. researchgate.net [researchgate.net]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Aminooxy-PEG2-bis-PEG3-BCN: Applications in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminooxy-PEG2-bis-PEG3-BCN in Targeted Therapy
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement.[1] ADCs are complex biotherapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2][3] The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) for target specificity, a cytotoxic payload to induce cell death, and a chemical linker that connects the antibody to the payload.[4]
This compound is a novel, heterobifunctional and cleavable linker that offers a sophisticated platform for the development of next-generation ADCs.[1][5] Its unique architecture, incorporating polyethylene (B3416737) glycol (PEG) chains, an aminooxy group, and a bicyclo[6.1.0]nonyne (BCN) moiety, provides a versatile tool for advanced bioconjugation strategies.[6][7] The PEG component enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[4] The aminooxy and BCN groups enable orthogonal, bio-compatible ligation reactions, allowing for precise control over the conjugation process.[8][9]
This technical guide provides a comprehensive overview of the core applications of this compound in targeted therapy, with a focus on its role in the synthesis and mechanism of action of ADCs. Detailed experimental protocols for key bioconjugation and characterization techniques are provided, along with visualizations of relevant signaling pathways and experimental workflows.
Molecular Structure and Properties
This compound is a branched linker with distinct functional ends. The aminooxy group serves as a nucleophile for reaction with aldehydes or ketones, forming a stable oxime bond.[9] The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," with azide-containing molecules.[7] This dual reactivity allows for a two-step, orthogonal conjugation strategy. The linker also contains five PEG units, which contribute to its hydrophilicity.[1]
Key Structural Features:
-
Aminooxy Group (-O-NH2): Enables covalent linkage to molecules containing an aldehyde or ketone functional group through the formation of an oxime bond. This reaction is highly efficient under mild, physiological conditions.
-
bis-PEG3-BCN Moiety: The bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne (B158145) that reacts rapidly and specifically with azides via SPAAC.[7] This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes.[7] The branched structure with two BCN groups potentially allows for the attachment of multiple molecules.
-
PEG Spacer (PEG2 and PEG3 units): The polyethylene glycol chains increase the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[4] PEGylation can also enhance the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life.[4]
-
Cleavable Nature: This linker is described as cleavable, which is a crucial feature for many ADCs.[1][5] Cleavable linkers are designed to be stable in systemic circulation but are broken down within the target cell, releasing the cytotoxic payload in its active form.[10] The precise mechanism of cleavage for this specific linker would depend on the full, detailed structure which can vary between suppliers, but common strategies include acid-labile groups or enzyme-cleavable peptide sequences.[10]
Applications in Antibody-Drug Conjugate (ADC) Synthesis
The heterobifunctional nature of this compound allows for a modular and controlled approach to ADC synthesis. A common strategy involves a two-stage conjugation process:
-
Payload-Linker Conjugation: The aminooxy group of the linker is reacted with a payload molecule that has been modified to contain an aldehyde or ketone. This forms a stable payload-linker intermediate.
-
Antibody-Linker Conjugation: The antibody is modified to introduce an azide (B81097) group. The BCN moiety of the payload-linker intermediate is then conjugated to the azide-modified antibody via SPAAC.
This orthogonal approach provides greater control over the final ADC structure and stoichiometry, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).[3]
Caption: Cellular uptake and trafficking of an ADC.
Upon internalization, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload. [11]The payload then diffuses into the cytoplasm and exerts its cell-killing effect by interacting with its intracellular target. [11] Common payloads used in ADCs include microtubule inhibitors like monomethyl auristatin E (MMAE) and maytansinoids (e.g., DM1), and DNA-damaging agents. [12]
Signaling Pathway for MMAE-Induced Apoptosis
MMAE is a potent anti-mitotic agent that inhibits the polymerization of tubulin. [13]This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death). [14] dot
Caption: Signaling pathway of MMAE-induced apoptosis.
The apoptotic signaling cascade initiated by MMAE-induced mitotic catastrophe involves the modulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade. [15]This culminates in the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately, cell death. [16]
Conclusion
This compound represents a sophisticated and versatile linker technology for the development of advanced targeted therapies, particularly antibody-drug conjugates. Its heterobifunctional nature allows for controlled, orthogonal conjugation strategies, leading to the production of more homogeneous and potentially more effective ADCs. The incorporation of PEG enhances the physicochemical properties of the conjugate, while the cleavable design ensures targeted payload release. By understanding the principles of ADC synthesis, characterization, and mechanism of action, researchers can leverage linkers like this compound to design and develop the next generation of targeted cancer therapeutics.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 8. Aminooxy-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 14. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
An In-depth Technical Guide to the Fundamental Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in bioconjugation and drug development, offering a robust and bioorthogonal method for covalently linking molecules in complex biological environments.[1][2] This copper-free click chemistry reaction circumvents the cytotoxicity associated with the copper-catalyzed counterpart (CuAAC), making it ideal for applications in living systems, including live-cell imaging, in vivo drug delivery, and the synthesis of antibody-drug conjugates (ADCs).[2][3][4] The reaction's high specificity and efficiency stem from the use of strained cyclooctynes that readily react with azides, which are both functionalities largely absent in biological systems.[1][5] This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols for its application, and a quantitative comparison of the kinetics of various cyclooctynes.
Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition
The primary driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[1][6] This inherent strain, approximately 18 kcal/mol, dramatically lowers the activation energy of the cycloaddition reaction with azides.[7] This allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][3]
The reaction is highly bioorthogonal, meaning the strained alkyne and the azide (B81097) functional groups are mutually reactive but inert to the vast array of other functional groups present in biological systems.[1][5] This exquisite selectivity prevents side reactions with endogenous molecules like proteins and nucleic acids, ensuring that the conjugation occurs only between the intended partners.[2]
The Reaction Mechanism
The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition.[1] In this concerted, pericyclic reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1] The reaction proceeds through a single transition state, leading to the formation of two new covalent bonds. Unlike the copper-catalyzed reaction which yields only the 1,4-regioisomer, SPAAC typically produces a mixture of 1,4- and 1,5-regioisomers of the triazole product.[7]
General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Factors Influencing Reaction Kinetics
The kinetics of SPAAC are typically second-order, and the reaction rate is influenced by several factors:
-
Cyclooctyne Structure: The structure of the cyclooctyne is the most critical factor. Increased ring strain and the presence of electron-withdrawing groups, such as fluorine atoms, can significantly accelerate the reaction rate.[8] However, excessively high reactivity can lead to decreased stability of the cyclooctyne.[3]
-
Azide Electronics: The electronic properties of the azide also play a role. Electron-donating groups on the azide can increase the rate of reaction.[9]
-
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[1]
-
pH and Temperature: Higher pH values generally increase reaction rates, though this can be buffer-dependent.[9] As with most chemical reactions, higher temperatures also lead to faster kinetics.[9]
Quantitative Data on SPAAC Reaction Rates
The choice of cyclooctyne is critical for the successful application of SPAAC, as their reactivity and stability vary widely. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl (B1604629) azide, a model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Cyclooctyne | OCT | ~0.001 - 0.0045 | First generation, relatively slow kinetics.[8][10] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Good balance of reactivity and stability.[4] |
| Dibenzocyclooctyne | DBCO / DIBO | ~0.1 - 0.3 | Widely used due to good kinetics and stability.[3][8] |
| Dibiarylazacyclooctynone | DIBAC / ADIBO | ~0.3 - 1.0 | Higher reactivity than DBCO. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 - 0.7 | Fluorine atoms enhance reactivity.[8] |
| Azacyclooctyne | AZA | ~0.03 | |
| Tetramethylthiocycloheptyne | TMTHSI | - | A promising strained alkyne.[4] |
| Strained Alkyne-containing Cycloparaphenylenes | [n+1]CPP | 0.00045 - 0.0096 | Reactivity is tunable through synthesis.[10] |
Rate constants can vary depending on the specific azide, solvent, and temperature used.
Experimental Protocols
General Protocol for SPAAC Bioconjugation (Protein Labeling)
This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye, dissolved in DMSO to make a stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Addition of DBCO-dye: Add a 5- to 20-fold molar excess of the DBCO-dye DMSO stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Confirm successful conjugation using methods such as SDS-PAGE (visualizing the fluorescently labeled protein), mass spectrometry (to determine the mass of the conjugate), and UV-Vis spectroscopy (to quantify the degree of labeling).
Protocol for Determining SPAAC Rate Constants by Quantitative ¹H NMR
This protocol allows for the determination of second-order rate constants by monitoring the reaction progress using quantitative ¹H NMR.
Materials:
-
Cyclooctyne of interest
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, combine a known concentration of the cyclooctyne and the internal standard in the deuterated solvent.
-
Initiation of Reaction: Add a known excess (e.g., 2-12 equivalents) of the azide to the NMR tube to initiate the reaction.
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant (cyclooctyne) and the stable internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. For a pseudo-first-order reaction (with a large excess of azide), this plot should be linear.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.
-
A representative experimental workflow for SPAAC-mediated protein labeling.
Applications in Drug Development
The biocompatibility and efficiency of SPAAC have led to its widespread adoption in drug development and related fields.
-
Antibody-Drug Conjugates (ADCs): SPAAC is used to link potent cytotoxic drugs to antibodies, creating ADCs that can selectively target and kill cancer cells.[4]
-
Targeted Drug Delivery: SPAAC enables the conjugation of targeting ligands (e.g., peptides, small molecules) to drug-loaded nanoparticles or polymers, enhancing their delivery to specific tissues or cells.
-
In Vivo Imaging: By attaching imaging agents (e.g., fluorophores, PET tracers) to biomolecules, SPAAC facilitates the visualization and tracking of biological processes in living organisms.[2]
-
Biomolecule Labeling: SPAAC is extensively used for labeling proteins, glycans, lipids, and nucleic acids to study their function, localization, and interactions within cells.[2][8]
Conclusion
Strain-promoted alkyne-azide cycloaddition has revolutionized the field of bioconjugation, providing a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bioorthogonality, efficiency in aqueous environments, and catalyst-free nature make it particularly well-suited for applications in complex biological systems. As the design of new cyclooctynes with tailored reactivity and stability continues to evolve, the scope and impact of SPAAC in drug development and fundamental biological research are set to expand even further.
References
- 1. interchim.fr [interchim.fr]
- 2. Protocols [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Aminooxy-PEG2-bis-PEG3-BCN chemical formula and molecular weight
An In-depth Technical Guide on Aminooxy-PEG2-bis-PEG3-BCN
This guide provides detailed information on the chemical properties of this compound, a heterobifunctional linker utilized in bioconjugation and drug development.
Chemical Properties
This compound is a complex molecule designed for specific chemical reactions, primarily in the field of antibody-drug conjugates (ADCs). It incorporates an aminooxy group, polyethylene (B3416737) glycol (PEG) spacers, and a bicyclononyne (BCN) moiety. This combination of functional groups allows for the linkage of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.
Quantitative Data
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₅₄H₉₀N₆O₁₈ |
| Molecular Weight | 1111.32 g/mol |
Molecular Structure
The structure of this compound is characterized by a central core functionalized with an aminooxy group and two PEG-BCN arms. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate. The BCN group is a strained alkyne that readily reacts with azides without the need for a catalyst.
An In-depth Technical Guide to the Solubility and Stability of Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the heterotrifunctional linker, Aminooxy-PEG2-bis-PEG3-BCN. This molecule is a valuable tool in bioconjugation and drug delivery, featuring two bicyclononyne (BCN) moieties for strain-promoted alkyne-azide cycloaddition (SPAAC), an aminooxy group for oxime ligation, and polyethylene (B3416737) glycol (PEG) spacers to enhance its physicochemical properties. Understanding its solubility and stability is critical for the successful design and implementation of experimental workflows, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Core Properties and Specifications
This compound is a branched PEG linker designed for advanced bioconjugation applications. The presence of two BCN groups allows for the attachment of multiple molecules, such as targeting ligands or imaging agents, while the aminooxy group provides an alternative conjugation handle. The PEG spacers (PEG2 and PEG3) are incorporated to improve aqueous solubility and reduce steric hindrance.[1]
Solubility Profile
The solubility of this compound is influenced by its constituent parts. The PEG chains significantly enhance its hydrophilicity, making it more soluble in aqueous buffers compared to non-PEGylated linkers.[2][3] The BCN moieties, while contributing to the overall hydrophobicity, are generally soluble in a range of organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | [1][4] |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Acetonitrile (ACN) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4][5] |
| Water | Soluble | [4] |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Inferred from PEG content |
Stability Profile
The stability of this compound is primarily determined by the chemical lability of the oxime and BCN functionalities under various experimental conditions.
Oxime Linkage Stability
The aminooxy group forms a stable oxime bond with aldehydes and ketones.[6][7] Oxime linkages are significantly more resistant to hydrolysis than imine and hydrazone bonds, particularly at physiological pH.[8] However, the hydrolysis of oximes is catalyzed by acid.[8] The stability of the oxime bond is generally highest in acidic solutions, typically between pH 2 and 3.
Bicyclononyne (BCN) Moiety Stability
The BCN group, a strained alkyne, is highly reactive in SPAAC reactions. Its stability can be compromised under certain conditions.
-
pH: The BCN moiety can be prone to degradation under acidic conditions.
-
Reducing Agents and Thiols: BCN groups have shown some instability in the presence of thiols, such as glutathione (B108866) (GSH).
Table 2: Stability Data for BCN and Oxime Moieties
| Functional Group | Condition | Observation | Reference |
| BCN | Acidic Conditions | Prone to degradation. | |
| Oxime | Physiological pH (7.4) | Generally stable. | [8] |
| Oxime | Acidic pH | Hydrolysis is catalyzed. | [8] |
Note: Specific half-life data for this compound across a range of pH values and in the presence of various biological molecules is not extensively published. The stability should be empirically determined for specific applications.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer such as PBS.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microtiter plates (96-well, clear bottom)
-
Nephelometer or UV/Vis spectrophotometer
-
Incubator/shaker
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Dispense into Microtiter Plate: Add a small volume (e.g., 2 µL) of each DMSO dilution to triplicate wells of a 96-well plate. Include DMSO-only wells as a blank.
-
Add Aqueous Buffer: To each well, add the aqueous buffer (e.g., 198 µL of PBS) to achieve the desired final concentrations of the linker.
-
Incubate: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).
-
Measure Solubility:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a suitable wavelength to determine the concentration of the dissolved linker.
-
Data Analysis:
Plot the measured signal (light scattering or absorbance) against the compound concentration. The highest concentration that does not show significant precipitation is considered the kinetic solubility.[9]
Protocol for Stability Assessment by LC-MS
This protocol describes a method to evaluate the stability of this compound under different pH conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Thermomixer or incubator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
In separate vials, dilute the stock solution into the different pH buffers to a final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
-
Sample Preparation for LC-MS: Quench any reaction by adding an equal volume of ACN with 0.1% formic acid. If necessary, centrifuge the samples to remove any precipitate.
-
LC-MS Analysis:
-
Inject the samples onto a suitable C18 column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and ACN with 0.1% formic acid (Mobile Phase B) to elute the compound and its potential degradation products.
-
Acquire mass spectra in positive ion mode over an appropriate mass range.
-
-
Data Analysis:
-
Extract the ion chromatogram for the parent mass of this compound at each time point.
-
Calculate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Analyze the mass spectra for the appearance of new peaks corresponding to potential degradation products.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for determining the aqueous solubility of the linker.
Caption: Experimental workflow for assessing the stability of the linker.
Caption: Application in Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound is a versatile and powerful tool for creating complex bioconjugates. Its PEGylated structure generally imparts good aqueous solubility, while the stability of the molecule is dependent on the inherent properties of the oxime and BCN functional groups. For optimal use, it is recommended that researchers empirically determine the solubility and stability of this linker under their specific experimental conditions. The provided protocols offer a starting point for these critical characterization studies, ensuring the robust and reliable performance of this advanced crosslinker in demanding applications such as ADC development.
References
- 1. BCN-PEG3-amine (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Bis-aminooxy-PEG3, 98627-70-4 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Chemistry and Application of BCN Linkers in Bioorthogonal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the powerful tools in the bioorthogonal toolkit, strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its efficiency and biocompatibility. This guide provides an in-depth technical overview of bicyclo[6.1.0]nonyne (BCN) linkers, a key component of SPAAC, detailing their mechanism, applications, and the practical considerations for their use in research and drug development.
Core Principles of BCN-Mediated Bioorthogonal Chemistry
At its heart, the utility of BCN linkers lies in their participation in the SPAAC reaction, a [3+2] dipolar cycloaddition between a strained alkyne (BCN) and an azide (B81097).[1] This reaction is characterized by its bioorthogonality, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[2][3][4] Unlike the copper-catalyzed version of this reaction (CuAAC), SPAAC does not require cytotoxic copper catalysts, making it ideal for applications in living systems.[1][5]
The driving force behind the rapid reaction kinetics of BCN is the significant ring strain within its structure. The fusion of a cyclopropane (B1198618) ring to a cyclooctyne (B158145) core distorts the alkyne into a more linear geometry, lowering the activation energy of the cycloaddition with an azide and leading to the formation of a stable triazole linkage.[1] BCN is recognized for its favorable balance of reactivity and stability, making it a versatile tool for a wide range of applications.[1][6]
BCN Linkers in Bioconjugation and Drug Development
BCN linkers have become indispensable in the field of bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs).[2][7] The ability to attach cytotoxic payloads to monoclonal antibodies with high precision and stability is a critical advantage of BCN-mediated SPAAC.[7][8] These linkers are also widely used for attaching imaging agents, such as fluorescent dyes, to biomolecules for in vivo imaging and tracking studies.[9][10]
Furthermore, the hydrophilic nature of many BCN derivatives, often enhanced by the incorporation of polyethylene (B3416737) glycol (PEG) spacers, improves the solubility and pharmacokinetic properties of the resulting bioconjugates.[1][5][11][12] This is a crucial consideration in the development of targeted therapeutics.[8]
Quantitative Data on BCN Linker Performance
The selection of a bioorthogonal linker is often guided by quantitative metrics such as reaction kinetics and stability. The following tables summarize key performance data for BCN linkers, including comparisons with other common bioorthogonal reagents.
| Linker/Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference(s) |
| BCN with benzyl (B1604629) azide | ~0.1 | A benchmark for SPAAC reactivity. | [13] |
| BCN with aromatic azides | Significantly higher than with aliphatic azides | Electronic properties of the azide influence reaction rate. | [2] |
| BCN-thiol reaction | ~10⁻⁴ | Demonstrates the high selectivity of SPAAC over potential side reactions with endogenous thiols. | [14] |
| DBCO with benzyl azide | Generally faster than BCN | DBCO often exhibits higher reaction kinetics. | [2][8] |
| TCO with tetrazine (IEDDA) | 1 to 10⁶ | Inverse-electron-demand Diels-Alder (IEDDA) reactions are typically orders of magnitude faster than SPAAC. | [8][9] |
| Linker | Stability Characteristic | Conditions | Reference(s) |
| BCN | Unstable to trichloroacetic acid | Common conditions in solid-phase oligonucleotide synthesis; dichloroacetic acid is a recommended alternative. | [15] |
| BCN | More stable to glutathione (B108866) (GSH) than DBCO | Half-life of ~6 hours in the presence of GSH, compared to 71 minutes for DBCO. | [16] |
| BCN | Susceptible to reaction with thiols | This potential for off-target reactivity should be considered in experimental design. | [14][17] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of BCN-based bioconjugation. Below are generalized protocols for key experimental procedures.
General Protocol for Antibody-Drug Conjugate (ADC) Formation using a BCN-NHS Ester
This protocol describes the labeling of an antibody with a BCN linker and subsequent conjugation to an azide-containing payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG-NHS ester dissolved in anhydrous DMSO (10 mM stock)
-
Azide-functionalized payload dissolved in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 1-5 mg/mL in the reaction buffer.
-
BCN Linker Activation: Add a 10-20 fold molar excess of the BCN-PEG-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 20% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted BCN linker using a spin desalting column equilibrated with the appropriate buffer.
-
Payload Conjugation: Add a 3-5 fold molar excess of the azide-functionalized payload to the purified BCN-labeled antibody.
-
Incubation: Incubate the conjugation reaction overnight at 4°C or for 2-4 hours at room temperature.[8]
-
Final Purification: Purify the resulting ADC using an appropriate method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove the excess payload.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
General Protocol for Labeling Oligonucleotides with BCN
This protocol outlines the incorporation of a BCN moiety into a synthetic oligonucleotide.
Materials:
-
Standard reagents for solid-phase oligonucleotide synthesis
-
Dichloroacetic acid (for detritylation)[15]
-
Azide-containing molecule for conjugation
Procedure:
-
Solid-Phase Synthesis: Incorporate the BCN phosphoramidite at the desired position (typically the 5' or 3' end) during standard automated solid-phase oligonucleotide synthesis.
-
Modified Detritylation: Use dichloroacetic acid for the detritylation step to avoid degradation of the BCN moiety.[15]
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures.
-
Purification: Purify the BCN-modified oligonucleotide using standard techniques such as HPLC.
-
Conjugation: React the purified BCN-oligonucleotide with an azide-containing molecule in an appropriate buffer (e.g., PBS).
-
Final Purification: Purify the conjugated oligonucleotide to remove any unreacted starting materials.
Visualizing Core Concepts
The following diagrams illustrate key mechanisms and workflows related to BCN linkers in bioorthogonal chemistry.
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN.
Caption: A generalized experimental workflow for creating an Antibody-Drug Conjugate (ADC) using BCN.
Caption: A logical relationship diagram comparing BCN with other common bioorthogonal linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 11. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]
- 12. BCN-PEG-ald | Ald-PEG-BCN | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Navigating the Landscape of Branched PEG Linkers: A Technical Guide for Researchers
For scientists and professionals in drug development, the precise chemical architecture of linker molecules is paramount. While the specific molecule "Aminooxy-PEG2-bis-PEG3-BCN" does not appear to be a commercially available stock item, this guide explores the landscape of closely related and functional alternative branched polyethylene (B3416737) glycol (PEG) linkers. Understanding these alternatives is crucial for advancing bioconjugation and the development of novel therapeutics such as antibody-drug conjugates (ADCs).
The Quest for this compound
An extensive search of chemical supplier databases and scientific literature did not yield a direct source for a molecule with the exact structure "this compound". However, a similar compound, "AMINO-BIS-PEG3-BCN," is described as a heterotrifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) moieties and a secondary amine, offered by MedKoo Biosciences[1]. It is important to note the distinction: this molecule possesses a secondary amine, not the aminooxy group specified in the original query. This highlights the specialized and often custom nature of complex linker molecules.
Commercially Available Alternatives: A Comparative Overview
For researchers seeking the dual functionalities of an aminooxy group for carbonyl ligation and a BCN group for strain-promoted alkyne-azide cycloaddition (SPAAC), several alternative strategies and molecules are available. The most direct alternatives involve either using a linear Aminooxy-PEG-BCN linker or employing a branched PEG core to which these or other reactive moieties are attached.
Several suppliers offer "Aminooxy-PEG2-BCN" as a stock product. This linear linker provides the essential reactive handles for dual conjugation strategies.
Table 1: Supplier Information for Aminooxy-PEG2-BCN
| Supplier | Product Name | CAS Number | Purity | Notes |
| MedChemExpress | Aminooxy-PEG2-BCN | 2253965-14-7 | >95% | Described as a cleavable PEG ADC linker.[2] |
| AxisPharm | aminooxy-PEG2-BCN | 2253965-14-7 | ≥95% | Part of their BCN-PEG click chemistry reagents.[3] |
| Shaanxi Yulin Jinhe Bio-tech | aminooxy-PEG2-BCN | 2253965-14-7 | Not specified | Listed under their BCN PEG products.[][5] |
For applications requiring a branched structure to increase payload capacity or modify pharmacokinetic properties, researchers can turn to other branched PEG linkers. While a direct "this compound" is not readily found, suppliers offer branched linkers with alternative reactive groups that can be adapted for similar bioconjugation workflows.
Table 2: Examples of Commercially Available Branched PEG Linkers
| Supplier | Product Name | Key Features |
| BroadPharm | Aminooxy-PEG2-bis-PEG3-DBCO | Branched linker with one aminooxy group and two DBCO groups for SPAAC.[6] |
| AxisPharm | N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) | Branched linker with a protected aminooxy group and two terminal alkyne groups for copper-catalyzed or copper-free click chemistry.[7] |
| Glycomindsynth | N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) | Offers a similar structure with a protected aminooxy group and two propargyl groups.[8] |
Core Concepts in Application and Experimental Design
Branched PEG linkers are increasingly utilized in drug development to enhance the therapeutic properties of biomolecules.[][9][10] Their architecture allows for a higher drug-to-antibody ratio (DAR) in ADCs, improved solubility, and potentially reduced immunogenicity.[][10]
The key reactive moieties in the requested and related linkers are:
-
Aminooxy group: This group reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond.[11][12] This reaction is bioorthogonal and can be performed under mild, aqueous conditions, making it ideal for conjugating molecules to proteins or other biomolecules that have been engineered to contain a carbonyl group.[11][13]
-
BCN group: As a strained alkyne, BCN reacts readily with azide-functionalized molecules via SPAAC.[14] This copper-free click chemistry reaction is highly efficient and bioorthogonal, widely used for labeling and bioconjugation in complex biological systems.[14]
Experimental Protocol: General Procedure for Two-Step Bioconjugation
The following is a generalized protocol for a two-step conjugation that could be adapted using a combination of the commercially available linkers to achieve a result similar to what might be envisioned with a hypothetical "this compound". This protocol is for informational purposes and should be optimized for specific molecules and experimental conditions.
Part 1: Oxime Ligation of an Aminooxy-PEG-BCN Linker to a Carbonyl-Containing Biomolecule (e.g., an Antibody)
-
Preparation of the Biomolecule: If the target biomolecule does not have a native aldehyde or ketone, one must be introduced. This can be achieved through enzymatic oxidation of a terminal serine residue or by reacting lysine (B10760008) residues with an NHS-ester containing an aldehyde.
-
Reaction Setup:
-
Dissolve the carbonyl-containing antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
-
Dissolve the Aminooxy-PEG-BCN linker in a compatible solvent (e.g., DMSO).
-
Add the linker solution to the antibody solution at a molar excess (typically 5-20 fold excess of the linker).
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Remove the excess linker and byproducts by size exclusion chromatography (SEC) or dialysis.
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Preparation of the Azide-Containing Molecule: This could be a cytotoxic drug, a fluorescent dye, or another molecule of interest functionalized with an azide (B81097) group.
-
Reaction Setup:
-
To the purified BCN-functionalized antibody from Part 1, add the azide-containing molecule. A molar excess of the azide molecule is typically used.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours.
-
Final Purification: Purify the final conjugate using SEC or another appropriate chromatographic method to remove unreacted components.
Visualizing the Workflow
The following diagrams illustrate the key chemical reactions and a potential workflow for creating a dual-payload antibody-drug conjugate.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]
- 5. BCN PEG-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. Aminooxy-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 7. N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), CAS 2112737-60-5 | AxisPharm [axispharm.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 10. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 11. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
Methodological & Application
Application Notes and Protocols for Aminooxy-PEG2-bis-PEG3-BCN Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterotrifunctional linker, Aminooxy-PEG2-bis-PEG3-BCN, for advanced bioconjugation applications. This unique reagent possesses three reactive handles: one aminooxy group for oxime ligation and two bicyclo[6.1.0]nonyne (BCN) groups for strain-promoted azide-alkyne cycloaddition (SPAAC). This architecture is particularly advantageous for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR) and trivalent proteolysis-targeting chimeras (PROTACs).
The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance the solubility of the linker and the resulting conjugate in aqueous media, reduce steric hindrance, and can improve the pharmacokinetic properties of the final molecule. The orthogonal nature of the oxime ligation and SPAAC reactions allows for a controlled, stepwise conjugation strategy.
Core Bioconjugation Chemistries
-
Oxime Ligation: The aminooxy group reacts specifically with an aldehyde or ketone to form a highly stable oxime bond.[1] This reaction is chemoselective and can be performed under mild, physiological conditions, often accelerated by an aniline-based catalyst.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The two BCN groups are strained alkynes that react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage.[4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native functional groups and does not require a cytotoxic copper catalyst.[4][5]
Applications
-
Antibody-Drug Conjugates (ADCs): The branched structure with two BCN moieties allows for the attachment of two payload molecules, thereby increasing the drug-to-antibody ratio (DAR) for enhanced potency.[6][7] The aminooxy group can be used to conjugate the linker to a site-specifically introduced aldehyde on the antibody.
-
Trivalent PROTACs: This linker can be used to synthesize trivalent PROTACs, which consist of two ligands for a target protein and one ligand for an E3 ligase, tethered together.[8][9] This can lead to enhanced protein degradation through increased avidity and cooperativity.[8][9][10]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation reactions involving the this compound linker. The data is compiled from literature on analogous reactions and should be used as a starting point for optimization.
Table 1: Oxime Ligation Reaction Parameters
| Parameter | Recommended Condition | Notes |
| pH | 6.0 - 7.5 | Optimal pH for aniline-catalyzed oxime ligation.[2][3] |
| Temperature | 4 - 37 °C | Reaction proceeds well at room temperature. |
| Catalyst | Aniline (B41778) or p-phenylenediamine | 10-100 mM final concentration. p-Phenylenediamine can be more efficient at neutral pH.[2][3] |
| Reactant Molar Ratio | 5-20 fold molar excess of linker over protein | Optimization is necessary depending on the protein and linker concentration. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by LC-MS or SDS-PAGE. |
| Typical Yield | > 80% | Highly dependent on the specific reactants and conditions. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.5 | SPAAC is efficient across a broad pH range. |
| Temperature | 4 - 37 °C | Reaction proceeds well at room temperature. |
| Reactant Molar Ratio | 1.5-5 fold molar excess of azide-molecule per BCN group | A slight excess of the azide-containing molecule is recommended. |
| Reaction Time | 1 - 12 hours | BCN is a highly reactive cyclooctyne, leading to fast reaction kinetics.[11] |
| Typical Yield | > 90% | SPAAC reactions are generally high-yielding.[4] |
Experimental Protocols
A sequential conjugation strategy is recommended to ensure the selective formation of the desired product. Typically, the less stable functional group or the one requiring more stringent reaction conditions is reacted first. In this case, the oxime ligation is often performed first, followed by the SPAAC reactions.
Protocol 1: Site-Specific Antibody Modification with an Aldehyde Handle
To utilize the aminooxy functionality of the linker, an aldehyde or ketone group must be introduced into the antibody. One common method is the site-specific oxidation of an engineered cysteine residue within a specific peptide sequence (e.g., CxPxR) by the formylglycine-generating enzyme (FGE).[12]
-
Protein Preparation: The antibody containing the FGE recognition sequence is co-expressed with FGE to generate the formylglycine (aldehyde) residue.[13]
-
Purification: The modified antibody is purified using standard chromatography techniques (e.g., Protein A affinity chromatography) to remove FGE and other impurities.
-
Characterization: The presence of the aldehyde group can be confirmed by mass spectrometry.
Protocol 2: Conjugation of this compound to an Aldehyde-Modified Antibody (Oxime Ligation)
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde-modified antibody (e.g., 1-5 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 200 mM stock solution of aniline catalyst in DMSO or the reaction buffer.
-
-
Ligation Reaction:
-
In a reaction tube, add the aldehyde-modified antibody.
-
Add the this compound stock solution to achieve a 10-20 fold molar excess over the antibody. The final DMSO concentration should be kept below 10% (v/v).
-
Add the aniline catalyst to a final concentration of 20-50 mM.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours.
-
-
Purification:
-
Characterization:
-
Analyze the resulting antibody-linker conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Protocol 3: Conjugation of Azide-Modified Payloads to the Antibody-Linker Conjugate (SPAAC)
-
Reagent Preparation:
-
Prepare the antibody-linker conjugate (from Protocol 2) in PBS at pH 7.4.
-
Prepare a stock solution of the azide-functionalized payload (e.g., a cytotoxic drug or a targeting ligand) in DMSO.
-
-
SPAAC Reaction:
-
Add the azide-payload stock solution to the antibody-linker conjugate solution. A 2-4 fold molar excess of the azide-payload per BCN group is a good starting point.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[4]
-
-
Purification:
-
Characterization:
-
The final conjugate should be thoroughly characterized by methods such as UV-Vis spectroscopy (to determine DAR), HIC, SEC, and mass spectrometry.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for synthesizing an antibody-drug conjugate (ADC) with a DAR of 2.
Logical Relationship for Trivalent PROTAC Synthesis
Caption: Synthesis strategy for a trivalent PROTAC using a sequential ligation approach.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Research Reveals Trivalent PROTACs More Potent in Targeted Protein Degradation | Technology Networks [technologynetworks.com]
- 10. Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity | MRC PPU [ppu.mrc.ac.uk]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 12. Site-Specific Bioconjugation Using SMARTag® Technology: A Practical and Effective Chemoenzymatic Approach to Generate Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Aminooxy-PEG2-bis-PEG3-BCN in ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Aminooxy-PEG2-bis-PEG3-BCN is a novel, heterotrifunctional linker designed to offer enhanced control and flexibility in ADC development.
This advanced linker incorporates three key functionalities:
-
An aminooxy group for highly specific, bioorthogonal conjugation to an aldehyde or ketone-modified antibody via a stable oxime bond.
-
Two Bicyclo[6.1.0]nonyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified payloads. The dual BCN groups allow for the attachment of two payload molecules, enabling a higher drug-to-antibody ratio (DAR).
-
A hydrophilic, branched polyethylene glycol (PEG) chain that improves the solubility and pharmacokinetic profile of the resulting ADC, while potentially reducing aggregation.[1][2][][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of next-generation ADCs.
Principle of the Method
The synthesis of an ADC using this compound is a two-step orthogonal conjugation strategy. This approach allows for the sequential and controlled attachment of the linker to the antibody and then the payload to the linker, minimizing side reactions and leading to a more homogeneous ADC product.
-
Antibody Modification and Linker Conjugation (Oxime Ligation): The antibody is first modified to introduce a carbonyl group (aldehyde or ketone). This can be achieved through various methods, such as the site-specific oxidation of N-terminal serine residues or the introduction of unnatural amino acids. The aminooxy group of the linker then reacts with the carbonyl-modified antibody to form a stable oxime bond.[][6][7]
-
Payload Conjugation (SPAAC): The ADC-linker intermediate, now equipped with two BCN groups, is reacted with an azide-functionalized cytotoxic payload. The strained alkyne of the BCN moiety rapidly and specifically reacts with the azide (B81097) group of the payload via copper-free click chemistry to form a stable triazole linkage.[8][9]
Data Presentation
Quantitative analysis is crucial for the characterization of ADCs. The following table summarizes key parameters that should be assessed during and after the synthesis of an ADC using this compound. Please note that the values presented below are representative examples based on typical outcomes for similar ADC constructs and should be determined experimentally for each specific ADC.
| Parameter | Method | Typical Range | Reference |
| Linker-to-Antibody Ratio | UV-Vis Spectroscopy, Mass Spectrometry (MS) | 1.8 - 2.0 | [1][10] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | 3.5 - 4.0 | [1][6][11] |
| Monomeric Purity | Size Exclusion Chromatography (SEC) | >95% | [2][] |
| In Vitro Plasma Stability (% intact ADC after 7 days) | LC-MS | >90% | [12][13] |
| Reaction Yield (Overall) | UV-Vis Spectroscopy | 60-80% | - |
Experimental Protocols
Materials and Reagents:
-
Aldehyde or ketone-modified monoclonal antibody (mAb)
-
This compound linker
-
Azide-functionalized cytotoxic payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 6.5-7.4
-
Sodium Acetate buffer, pH 4.5-5.5
-
Aniline (B41778) (catalyst for oxime ligation)
-
Quenching reagent (e.g., hydroxylamine)
-
PD-10 desalting columns or equivalent size exclusion chromatography system
-
Amicon Ultra centrifugal filter units (or similar) for buffer exchange and concentration
-
Analytical and preparative HPLC systems (SEC and HIC)
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Protocol 1: Conjugation of this compound to an Aldehyde-Modified Antibody
This protocol describes the first step of the ADC synthesis, where the linker is attached to the antibody via oxime ligation.
1. Preparation of Reagents: a. Prepare a stock solution of the aldehyde-modified antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS pH 6.5). b. Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. c. Prepare a 100 mM stock solution of aniline in DMSO.
2. Oxime Ligation Reaction: a. In a sterile microcentrifuge tube, add the aldehyde-modified antibody. b. Add the this compound stock solution to the antibody solution to achieve a 5-10 molar excess of the linker. c. Add the aniline catalyst stock solution to a final concentration of 10-20 mM. d. Gently mix the reaction by pipetting and incubate at room temperature (20-25°C) for 12-24 hours with gentle agitation.
3. Purification of the Antibody-Linker Conjugate: a. After the incubation period, remove the excess linker and catalyst by size exclusion chromatography (SEC) using a PD-10 desalting column equilibrated with PBS pH 7.4.[][13] b. Alternatively, perform buffer exchange using centrifugal filter units. c. Collect the fractions containing the antibody-linker conjugate.
4. Characterization: a. Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm. b. Characterize the antibody-linker conjugate by mass spectrometry to confirm the successful conjugation and determine the linker-to-antibody ratio.
Protocol 2: Conjugation of Azide-Payload to the Antibody-Linker Intermediate
This protocol outlines the second step, where the azide-functionalized payload is attached to the BCN-modified antibody via SPAAC.
1. Preparation of Reagents: a. Prepare a stock solution of the azide-functionalized payload in anhydrous DMSO at a concentration of 10-20 mM. b. The purified antibody-linker conjugate from Protocol 1 should be in a suitable reaction buffer (e.g., PBS pH 7.4) at a concentration of 2-5 mg/mL.
2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction: a. To the antibody-linker conjugate solution, add the azide-payload stock solution to achieve a 3-5 molar excess of the payload per BCN group on the antibody. b. Gently mix the reaction and incubate at room temperature (20-25°C) for 4-12 hours. The reaction can also be performed at 4°C for 16-24 hours to minimize potential degradation.[1][12]
3. Purification of the Final ADC: a. Remove the excess payload and any unreacted starting materials by SEC using a preparative column equilibrated in the final formulation buffer.[][11] b. Alternatively, use tangential flow filtration (TFF) for larger scale purifications. c. Concentrate the final ADC product using centrifugal filter units.
Protocol 3: Characterization of the Final Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR): a. Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to determine the DAR and assess the heterogeneity of the ADC population. The increasing hydrophobicity with each conjugated payload allows for the separation of species with different DARs.[4][14] b. Mass Spectrometry (MS): Analysis of the intact or deglycosylated ADC by high-resolution mass spectrometry can provide a precise determination of the DAR and the distribution of different drug-loaded species.[15][16]
2. Analysis of Aggregates and Fragments: a. Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the presence of high molecular weight aggregates or low molecular weight fragments.[8][17]
3. In Vitro Stability Assessment: a. Incubate the final ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for a defined period (e.g., up to 7 days). b. At various time points, analyze the samples by LC-MS to determine the stability of the linker and the extent of drug deconjugation.[12][13]
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. criver.com [criver.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Application Notes and Protocols for Oxime Ligation with Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This conjugation technique is valued for its mild reaction conditions, high chemoselectivity, and the hydrolytic stability of the resulting oxime linkage, making it an invaluable tool in chemical biology, drug delivery, and materials science.[1] The Aminooxy-PEG2-bis-PEG3-BCN linker is a heterotrifunctional molecule that incorporates an aminooxy group for oxime ligation, two bicyclo[6.1.0]nonyne (BCN) moieties for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance.[3][4]
These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in oxime ligation reactions.
Reaction Mechanism and Key Parameters
The fundamental reaction involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the stable oxime bond. The reaction rate is influenced by several key parameters:
-
pH: The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[5][6] However, many biomolecules require neutral or near-neutral pH for stability.
-
Catalysts: The reaction rate at neutral pH can be significantly enhanced by nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine).[1][5][6] These catalysts are effective even at low millimolar concentrations.[5]
-
Concentration: The kinetics of the ligation are dependent on the concentration of the reactants.[1][2] Higher concentrations generally lead to faster reaction rates.
-
Solvent: While the reaction is often carried out in aqueous media, organic co-solvents like DMF or DMSO can be used, especially for less soluble reactants.[1][2]
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an aldehyde- or ketone-containing molecule.
Materials and Reagents
-
Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0-7.4 (for catalyzed reactions) or 0.1 M Sodium Acetate, pH 4.5-5.5 (for uncatalyzed reactions)
-
Catalyst (optional): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 100 mM in DMSO or reaction buffer)
-
Organic Co-solvent (optional): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (optional): Hydroxylamine or an excess of a simple aldehyde/ketone
-
Purification system: Size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC
Protocol 1: General Oxime Ligation in Aqueous Buffer
This protocol is suitable for the conjugation of water-soluble biomolecules.
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL (or an appropriate molar concentration).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-50 mM.
-
-
Ligation Reaction:
-
To the solution of the aldehyde/ketone-containing molecule, add the this compound stock solution to achieve a 1.5 to 10-fold molar excess over the carbonyl-containing molecule.
-
If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-24 hours with gentle mixing. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted aminooxy groups by adding an excess of a simple aldehyde (e.g., acetone) or quench unreacted aldehydes with hydroxylamine.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.
-
Protocol 2: Oxime Ligation with an Organic Co-solvent
This protocol is recommended for reactions involving hydrophobic molecules.
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing substrate in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO).
-
In a separate vial, dissolve this compound in the same organic solvent.
-
-
Ligation Reaction:
-
Combine the solutions of the two reactants.
-
Add the reaction buffer to the mixture. The final percentage of the organic co-solvent should be adjusted to maintain the solubility of the reactants (typically 10-50%).
-
If using a catalyst, add it to the reaction mixture.
-
Incubate and monitor the reaction as described in Protocol 1.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate solvent to facilitate purification.
-
Purify the conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC for small molecules).
-
Data Presentation
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 5.5 (uncatalyzed) | Optimal for the intrinsic reaction rate.[6] |
| 6.5 - 7.5 (catalyzed) | Necessary for base-sensitive biomolecules; requires a catalyst like aniline.[5][7] | |
| Temperature | 20 - 37 °C | Higher temperatures can increase the reaction rate but may affect biomolecule stability. |
| Reactant Molar Ratio | 1.5 - 10 equivalents of this compound | A molar excess of the aminooxy linker drives the reaction to completion. |
| Catalyst Concentration | 10 - 100 mM | Aniline or p-phenylenediamine significantly accelerates the reaction at neutral pH.[6][8] |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations, temperature, and catalyst presence.[2] |
Visualizations
Caption: Workflow for oxime ligation.
Caption: Oxime ligation chemical reaction.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amino-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPAAC Reaction Conditions of Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of Aminooxy-PEG2-bis-PEG3-BCN, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its dual functionality. It possesses an aminooxy group for the chemoselective ligation to carbonyl groups (aldehydes and ketones) and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[1]
The polyethylene (B3416737) glycol (PEG) spacers enhance solubility in aqueous buffers, reduce aggregation, and minimize steric hindrance, making this linker ideal for reactions in complex biological environments.[2]
Key Features of SPAAC with BCN Reagents:
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[2][3]
-
High Selectivity: The azide (B81097) and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.[2]
-
Mild Reaction Conditions: The reaction is typically performed in aqueous buffers at ambient temperatures and a physiological pH range.[2][3]
-
Stability: The resulting triazole linkage is highly stable.[2]
-
Efficiency: The reaction generally results in high yields of the conjugated product.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for SPAAC reactions involving BCN and for oxime ligation with aminooxy groups.
Table 1: SPAAC Reaction Kinetic Data for BCN with Various Azides
| Azide Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| Benzyl Azide | ~0.14 | Various | Room Temperature |
| Phenyl Azide | 0.75 | 75% aqueous CD3CN | Not Specified |
| Electron-deficient Aryl Azides | 2.0 - 2.9 | Not Specified | Not Specified |
| Azido-modified Glucopyranoside | Not directly specified for BCN, but faster than azido-alanine | PBS, HEPES, MES, Borate | 25 and 37 |
| Fluoroalkyl Azides | Up to 16-fold faster than non-fluorinated alkyl azides | THF/water (9:1) | Room Temperature |
Note: Reaction rates are dependent on the specific structures of both the cyclooctyne (B158145) and the azide, as well as the solvent and temperature.[2][4][5][6]
Table 2: Influence of Reaction Conditions on SPAAC Reaction Rates
| Parameter | Condition | Effect on Reaction Rate |
| pH | Optimal range: 7-9 | Higher pH values generally increase reaction rates (except in HEPES buffer).[5][7] |
| Temperature | 4°C to 37°C | Increased temperature accelerates the reaction.[3][5] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | SPAAC proceeds significantly faster in more aqueous solvent systems.[4][5] |
| Buffer Type | HEPES > Borate > PBS | HEPES buffer generally results in the highest reaction rates.[5] |
Table 3: Reaction Conditions for Oxime Ligation (Aminooxy Reaction)
| Parameter | Condition | Notes |
| pH | Optimal range: 6.5-7.5 | The reaction is most efficient in amine-free, neutral conditions.[8] |
| Temperature | Room Temperature to 37°C | The reaction proceeds efficiently at these temperatures.[9] |
| Catalyst (optional) | Aniline | Can be used to accelerate the coupling rate.[8] |
| Stability | High | The resulting oxime bond is significantly more stable than hydrazone and imine bonds.[8] |
Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Protein with this compound
This protocol describes the general procedure for conjugating an azide-modified protein with the BCN moieties of the linker.
Materials:
-
Azide-Modified Protein
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).
-
Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution. A 2-4 fold molar excess of the BCN linker over the azide-modified protein is a good starting point.[3]
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure and stability.[3]
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] Reaction times may need to be optimized depending on the specific reactants. Incubation times as short as 2 hours at room temperature have been reported to be sufficient in some cases.[3]
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound using a spin desalting column or by dialysis against PBS.
-
-
Analysis:
-
Analyze the conjugation efficiency and purity of the resulting protein conjugate using methods such as SDS-PAGE (a band shift may be observed), Mass Spectrometry (to confirm the increased molecular weight), or HPLC.
-
Protocol 2: Conjugation of an Aldehyde-Containing Molecule to the Aminooxy-BCN Conjugate
This protocol outlines the procedure for reacting an aldehyde-containing molecule (e.g., a small molecule drug or a modified biomolecule) with the aminooxy group of the protein-linker conjugate prepared in Protocol 1.
Materials:
-
Protein-Aminooxy-PEG2-bis-PEG3-BCN conjugate (from Protocol 1)
-
Aldehyde-containing molecule
-
Amine-free buffer (e.g., PBS, pH 6.5-7.5)
-
DMSO (if needed to dissolve the aldehyde-containing molecule)
Procedure:
-
Preparation of Reagents:
-
Ensure the protein-linker conjugate is in a suitable amine-free buffer at the optimal pH of 6.5-7.5.[8]
-
Dissolve the aldehyde-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Oxime Ligation Reaction:
-
Add the aldehyde-containing molecule to the solution of the protein-linker conjugate. A molar excess (e.g., 10-20 equivalents) of the aldehyde-containing molecule is typically used.[9]
-
If DMSO is used, ensure the final concentration in the reaction mixture is low.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 37°C.[8][9]
-
-
Purification:
-
Remove the excess, unreacted aldehyde-containing molecule by dialysis or using a spin desalting column.
-
-
Analysis:
-
Characterize the final conjugate using appropriate analytical techniques such as Mass Spectrometry, HPLC, and functional assays.
-
Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Antibody Modification Using a Novel Bifunctional Linker for Advanced Antibody-Drug Conjugates
References
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of Biotherapeutics [pegsummit.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Calculating Molar Excess for Aminooxy-PEG2-bis-PEG3-BCN Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Aminooxy-PEG2-bis-PEG3-BCN is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of complex biomolecules like antibody-drug conjugates (ADCs).[1] This linker possesses two distinct reactive moieties at its termini, enabling the sequential and specific covalent bonding of two different molecules.
-
Aminooxy Group (-ONH2): This group reacts specifically with aldehyde or ketone functionalities to form a highly stable oxime bond.[2][3][4] This reaction is often employed to conjugate the linker to glycoproteins or antibodies whose carbohydrate domains have been oxidized to generate aldehydes.
-
Bicyclo[6.1.0]nonyne (BCN) Group: As a strained alkyne, the BCN group reacts efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][5] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high specificity and yield in complex biological media without the need for a cytotoxic copper catalyst.[6][7]
The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate, making this linker a versatile tool in drug delivery and diagnostics.[8][9] This document provides a detailed guide on calculating the optimal molar excess of the linker and protocols for its use in a two-step conjugation workflow.
Principle of Molar Excess in Bioconjugation
In bioconjugation, a molar excess of the labeling reagent (in this case, the Aminooxy-PEG-BCN linker) is typically used relative to the substrate molecule (e.g., an antibody or a drug) to drive the reaction towards completion. The key objectives are:
-
Maximize Conjugation Efficiency: Ensure that a high percentage of the target molecules are labeled.
-
Control the Degree of Labeling (DOL): Achieve a desired number of linker molecules per substrate molecule.
-
Overcome Stoichiometric Imbalances: Account for potential inaccuracies in concentration measurements and the stability of the reagents.
The optimal molar excess is not a fixed value; it must be empirically determined for each specific application.[2] It depends on factors such as the concentration of reactants, reaction kinetics, pH, temperature, and the presence of catalysts. Insufficient excess can lead to low yields, while an extremely high excess can lead to challenges in downstream purification and potential side reactions.
Recommended Molar Excess and Reaction Conditions
The following table summarizes typical starting molar excess ranges and key reaction parameters for both conjugation chemistries of the linker. Initial experiments should begin within these ranges, followed by optimization for the specific biomolecules involved.
| Parameter | Aminooxy-Aldehyde/Ketone Ligation | BCN-Azide (SPAAC) Ligation |
| Molar Excess of Linker | 10 to 50-fold molar excess over the aldehyde/ketone-containing molecule.[10][11] | 3 to 30-fold molar excess over the azide-containing molecule.[6][12] |
| pH | 4.5 - 7.5 (Optimal typically pH 4.5-5.5, but can proceed at neutral pH).[2][3][13] | 4.0 - 8.5 (Generally insensitive to pH in this range). |
| Catalyst | Aniline (B41778) (10-20 mM) can be used to accelerate the reaction, especially at neutral pH.[10][13] | Not required (catalyst-free click chemistry).[6] |
| Temperature | 4°C to Room Temperature (20-25°C). | 4°C to Room Temperature (20-25°C). |
| Reaction Time | 2 to 24 hours.[2][10] | 1 to 12 hours. |
| Solvent | Aqueous buffers (e.g., Sodium Acetate, PBS). A co-solvent like DMSO may be needed to dissolve the linker.[10] | Aqueous buffers or organic solvents depending on the substrate.[6] |
Experimental Workflow & Visualization
The logical workflow for a sequential conjugation using the Aminooxy-PEG-BCN linker involves two main steps: (1) The reaction of the aminooxy group with an aldehyde- or ketone-containing molecule, followed by purification. (2) The reaction of the BCN group on the intermediate conjugate with an azide-containing molecule.
Caption: Workflow for two-step sequential bioconjugation.
Experimental Protocols
This section provides a generalized protocol for a two-step conjugation. The first step involves conjugating the linker to an aldehyde-modified antibody. The second step couples an azide-modified payload to the BCN group of the antibody-linker intermediate.
Materials Required
-
Antibody (or protein) to be labeled: e.g., IgG at 1-10 mg/mL.
-
This compound Linker: Stored at -20°C, desiccated.
-
Azide-functionalized molecule (Payload): e.g., a drug, toxin, or fluorophore.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Conjugation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 4.5.[10]
-
SPAAC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Reagents:
-
Ethylene (B1197577) glycol (to quench periodate).[10][14]
-
Aniline (optional catalyst).
-
Purification: Desalting columns (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system.[14]
Protocol 1: Generation of Aldehydes on Antibody & Aminooxy Ligation
1. Preparation of Reagents:
- Antibody Preparation: Exchange the antibody into Oxidation Buffer (pH 5.5) to a final concentration of 3-15 mg/mL.[14]
- NaIO4 Solution: Prepare a fresh 100 mM solution of sodium periodate (B1199274) in water. Keep it cold and protected from light.[14]
- Linker Stock Solution: Dissolve the Aminooxy-PEG-BCN linker in anhydrous DMSO to a stock concentration of 10-20 mM. Warm the vial to room temperature before opening to prevent moisture condensation.[2]
2. Antibody Oxidation:
- To the cold antibody solution (on ice), add the 100 mM NaIO4 solution to a final concentration of 1-10 mM.[2]
- Incubate the reaction on ice for 30 minutes, protected from light.[2]
- Quench the reaction by adding ethylene glycol to a final concentration of 20-100 mM. Incubate for 10 minutes at 4°C.[10][14]
3. Buffer Exchange:
- Immediately purify the oxidized antibody from excess periodate and quenching agent using a desalting column equilibrated with Conjugation Buffer (pH 4.5).[10]
- Determine the concentration of the purified oxidized antibody via spectrophotometry (A280).
4. Aminooxy Conjugation Reaction:
- Calculate Molar Excess: Determine the moles of oxidized antibody. Based on the desired molar excess (e.g., starting with 20-fold excess), calculate the required volume of the Aminooxy-PEG-BCN linker stock solution.
- Volume of Linker (µL) = (Molar Excess × Moles of Antibody × 1,000,000) / Stock Concentration of Linker (mM)
- Add the calculated volume of the linker to the purified oxidized antibody. The final DMSO concentration should ideally be below 10% (v/v).
- (Optional) If using a catalyst, add aniline to a final concentration of 10-20 mM.[10]
- Gently mix and incubate the reaction at room temperature (20-25°C) for 2-12 hours.[10]
5. Purification of the Intermediate Conjugate:
- Remove the excess, unreacted linker by purifying the reaction mixture using an appropriate method such as SEC or dialysis against SPAAC Buffer (PBS, pH 7.4).
- The resulting product is the Antibody-Linker-BCN intermediate. Characterize and determine its concentration before proceeding.
Protocol 2: BCN-Azide (SPAAC) Ligation
1. Preparation of Reagents:
- Antibody-Linker-BCN: Use the purified intermediate from Protocol 1 in SPAAC Buffer (pH 7.4).
- Azide-Payload Stock Solution: Dissolve the azide-functionalized molecule in DMSO or an appropriate solvent to a known concentration (e.g., 10 mM).
2. SPAAC Conjugation Reaction:
- Calculate Molar Excess: Determine the moles of the Antibody-Linker-BCN intermediate. Based on the desired molar excess (e.g., starting with 10-fold excess), calculate the required volume of the Azide-Payload stock solution.
- Add the calculated volume of the Azide-Payload to the solution of the intermediate.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS or HPLC to determine completion.
3. Final Purification and Analysis:
- Purify the final antibody conjugate from unreacted payload and other reagents using SEC or Hydrophobic Interaction Chromatography (HIC).
- Analyze the final product to determine the average drug-to-antibody ratio (DAR) using techniques like LC-MS and HIC.[10] Store the final conjugate under appropriate conditions (e.g., at 4°C with a preservative like sodium azide (B81097) or frozen at -80°C).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 12. vdoc.pub [vdoc.pub]
- 13. glenresearch.com [glenresearch.com]
- 14. biotium.com [biotium.com]
Application Notes and Protocols for the Reaction of Aminooxy-PEG2-bis-PEG3-BCN with Aldehyde-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and PEGylated proteins. The use of genetically encoded aldehyde tags, coupled with bioorthogonal chemistry, offers a robust and versatile platform for achieving high degrees of specificity and homogeneity in these conjugates.
This document provides detailed application notes and experimental protocols for the use of a heterobifunctional linker, Aminooxy-PEG2-bis-PEG3-BCN, in a two-step conjugation strategy with aldehyde-tagged proteins. This linker leverages two highly efficient and orthogonal reactions: an oxime ligation and a strain-promoted azide-alkyne cycloaddition (SPAAC).
The overall workflow involves:
-
Generation of an Aldehyde-Tagged Protein: A protein of interest is genetically engineered to include a short peptide sequence (e.g., the six-residue motif LCTPSR) that is recognized by a co-expressed formylglycine-generating enzyme (FGE). FGE oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly), creating a unique aldehyde handle on the protein surface.[1][2][3][4]
-
Oxime Ligation with this compound: The aldehyde group on the protein reacts with the aminooxy moiety of the bifunctional linker to form a stable oxime bond.[5][6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The bicyclononyne (BCN) group, a strained alkyne now attached to the protein via the linker, readily undergoes a "click" reaction with an azide-functionalized molecule of interest (e.g., a therapeutic payload, a fluorescent dye, or another protein) to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal, proceeding without the need for a cytotoxic copper catalyst.[8][9][10]
Key Advantages of this Bioconjugation Strategy
-
Site-Specificity: The genetic encoding of the aldehyde tag ensures that modification occurs only at the desired location(s) on the protein, leading to a homogeneous product.[2][3]
-
Bioorthogonality: Both the oxime ligation and SPAAC reactions are highly selective and do not interfere with native functional groups found in biological systems.[1][9]
-
Efficiency and Speed: The described reactions proceed with favorable kinetics, particularly with the use of catalysts for the oxime ligation and the inherent reactivity of the strained BCN group for SPAAC.[6][11][12]
-
Versatility: The modular nature of this two-step approach allows for the conjugation of a wide variety of azide-containing molecules to the protein of interest. The PEG (polyethylene glycol) spacer in the linker enhances the solubility and can reduce the immunogenicity of the final conjugate.[1]
Applications
This methodology is particularly valuable for:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific attachment of cytotoxic drugs to antibodies to create ADCs with a defined drug-to-antibody ratio (DAR).
-
Protein-Protein Conjugation: Creating well-defined protein dimers or higher-order complexes with unique functionalities.[1][13]
-
Fluorescent Labeling for Imaging: Attaching fluorescent probes for in vitro and in vivo imaging applications with high specificity.[14][15]
-
PEGylation: Modifying therapeutic proteins with PEG to improve their pharmacokinetic properties, such as extending their circulating half-life.[16][17]
-
Surface Immobilization: Attaching proteins to surfaces or nanoparticles in a controlled orientation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the key steps in the conjugation process. Note that specific efficiencies and reaction times can vary depending on the protein, reagents, and reaction conditions.
| Parameter | Aldehyde Tag Generation (Cys to fGly Conversion) | Oxime Ligation with Aminooxy-PEG-BCN | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Efficiency/Yield | >85% with FGE co-expression in E. coli[2][4]; 45-99% in mammalian cells[14] | Generally high, approaching quantitative conversion with optimized conditions. | High efficiency, often near quantitative.[10] |
| Typical Protein Concentration | N/A (in vivo) | 10-50 µM[18] | 15 µM[18] |
| Typical Linker/Probe Concentration | N/A | 0.2-1 mM (10-20 fold molar excess over protein)[2][18] | 2-fold molar excess over protein[18] |
| Typical Reaction Time | N/A (during protein expression) | 12-16 hours[2][18]. Can be accelerated to minutes to a few hours with catalysts like aniline (B41778) or m-phenylenediamine[11][12]. | 1-16 hours[18] |
| Typical pH | N/A | 4.5-5.5 for optimal kinetics[2][18]. Can be performed at neutral pH, though reaction rates are slower without a catalyst[5][6]. | Typically performed at or near neutral pH (e.g., 7.4). |
| Typical Temperature | N/A | 35-37°C[2][18] or room temperature[19]. | 4°C to 37°C[18] |
Signaling Pathways and Experimental Workflows
Caption: A diagram illustrating the three main stages of the two-step protein conjugation workflow.
Detailed Experimental Protocols
Protocol 1: Generation and Purification of Aldehyde-Tagged Protein
This protocol is a general guideline and assumes the use of an E. coli expression system. Optimization will be required for specific proteins and expression systems.
Materials:
-
Expression vector containing the gene for the protein of interest with an aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for formylglycine-generating enzyme (FGE).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Appropriate growth media and antibiotics.
-
Inducing agent (e.g., IPTG, arabinose).
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0, with protease inhibitors).
-
Purification resin appropriate for the protein's purification tag (e.g., Ni-NTA for His-tagged proteins).
-
Buffer exchange system (e.g., dialysis or desalting column).
Procedure:
-
Co-transform the E. coli expression strain with the plasmids for the aldehyde-tagged protein and FGE.
-
Grow the transformed cells in appropriate media with antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducing agent and continue to grow the culture under optimized conditions (e.g., 18-25°C for 16-20 hours) to allow for protein expression and FGE-mediated conversion of the cysteine to formylglycine.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells using a suitable method (e.g., sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the aldehyde-tagged protein from the supernatant using the appropriate chromatography method based on its purification tag.
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Confirm the conversion of the cysteine to formylglycine using mass spectrometry. The expected mass difference is -1 Da (Cys to fGly aldehyde) or +17 Da (Cys to fGly gem-diol).[2]
-
Perform buffer exchange into a suitable buffer for the oxime ligation reaction (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5.5).
Protocol 2: Oxime Ligation with this compound
Materials:
-
Purified aldehyde-tagged protein (10-50 µM) in ligation buffer.
-
This compound linker.
-
Anhydrous DMSO for dissolving the linker.
-
Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 5.5.
-
(Optional) Aniline or m-phenylenediamine (B132917) (mPDA) catalyst stock solution.
-
Buffer exchange system (e.g., desalting column or spin concentrator).
Procedure:
-
Prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 20 mM).
-
In a reaction tube, add the purified aldehyde-tagged protein to a final concentration of 10-50 µM.
-
Add the this compound stock solution to the protein solution to achieve a final concentration of 0.2-1 mM (a 10-20 fold molar excess). Ensure the final DMSO concentration is below 5% (v/v).
-
(Optional, for rate acceleration) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at 37°C for 12-16 hours with gentle agitation. If a catalyst is used, the reaction time can be significantly shorter (e.g., 30 minutes to 2 hours).[11][12]
-
Monitor the reaction progress by mass spectrometry if desired.
-
Remove the excess linker and catalyst by buffer exchange into a buffer suitable for the SPAAC reaction (e.g., PBS, pH 7.4). A desalting column or a spin concentrator with an appropriate molecular weight cutoff is recommended.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
BCN-functionalized protein from Protocol 2 in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, drug-linker).
-
Anhydrous DMSO for dissolving the azide (B81097) molecule.
-
Purification system (e.g., size exclusion chromatography, dialysis).
Procedure:
-
Prepare a stock solution of the azide-functionalized molecule in anhydrous DMSO.
-
To the solution of the BCN-functionalized protein, add the azide-functionalized molecule to a final molar excess of 2-4 fold over the protein.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.[18] Reaction times may be shorter depending on the specific reagents and concentrations.
-
Monitor the reaction by SDS-PAGE (if there is a significant mass shift), UV-Vis spectroscopy (if the azide probe is a dye), or mass spectrometry.
-
Purify the final protein conjugate from unreacted azide-functionalized molecules and other reaction components using an appropriate method such as size exclusion chromatography or dialysis.
-
Characterize the final conjugate to determine the degree of labeling and confirm its identity and purity.
Caption: The two-step chemical reaction pathway for protein conjugation.
References
- 1. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. biotium.com [biotium.com]
Application Notes and Protocols for Conjugating Azide-Modified Payloads with Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of payloads, such as small molecule drugs, imaging agents, or peptides, to targeting moieties like antibodies is a cornerstone of modern therapeutic and diagnostic development. The selection of a suitable linker is critical for the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This document provides detailed application notes and protocols for the use of Aminooxy-PEG2-bis-PEG3-BCN, a novel heterotrifunctional linker designed for advanced bioconjugation strategies.
This compound is a branched polyethylene (B3416737) glycol (PEG) linker featuring a terminal aminooxy group and two bicyclo[6.1.0]nonyne (BCN) moieties. This unique architecture enables a dual-stage, orthogonal conjugation strategy. The aminooxy group facilitates the formation of a stable oxime bond with molecules containing an aldehyde or ketone functionality.[1][2] The two BCN groups are engineered for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction that allows for the covalent attachment of azide-modified payloads.[3][4]
The branched nature of the linker allows for the attachment of two azide-modified payloads to a single conjugation site, potentially increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or amplifying the signal in imaging applications. The PEG spacers enhance the solubility and reduce the immunogenicity of the final conjugate.[1]
Key Features:
-
Heterotrifunctional: Enables the conjugation of two different types of molecules in a controlled, stepwise manner.
-
Bioorthogonal Conjugation: Both oxime ligation and SPAAC are highly selective and can be performed under mild, physiological conditions.[5][6]
-
Copper-Free Click Chemistry: The use of BCN for SPAAC avoids the need for cytotoxic copper catalysts, making it ideal for applications involving sensitive biomolecules and in vivo studies.[3]
-
Branched Architecture: Allows for the attachment of multiple payloads to a single site.
-
PEGylated Spacer: Improves solubility, stability, and pharmacokinetic properties of the conjugate.
Data Presentation
Table 1: Physicochemical Properties of a Representative Aminooxy-bis-BCN Linker
| Property | Value | Reference |
| Molecular Weight | ~936.15 g/mol | [7] |
| Purity | >90% | [7] |
| Appearance | Oil | [7] |
| Storage | -20°C for long-term storage | [7] |
Table 2: Typical Reaction Parameters for Oxime Ligation
| Parameter | Recommended Condition | Reference |
| pH | 4.0 - 7.0 (Optimal: ~4.5, can be accelerated at neutral pH with catalyst) | [8][9] |
| Catalyst | Aniline (B41778) or p-phenylenediamine (B122844) (10-100 mM) | [5][9] |
| Temperature | Room Temperature (20-25°C) or 37°C | [5] |
| Reaction Time | 2 - 24 hours (can be as fast as 5 minutes with optimized conditions) | [5][8] |
| Molar Excess of Aminooxy Linker | 5 - 20 fold over the aldehyde/ketone-modified payload | N/A |
Table 3: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Condition | Reference |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, or mixtures | [3] |
| pH | 6.0 - 8.5 | [5] |
| Temperature | Room Temperature (20-25°C) or 4°C | [3] |
| Reaction Time | 1 - 12 hours | [5] |
| Molar Excess of Azide-Payload | 1.5 - 5 fold over each BCN group | [5] |
| Second-Order Rate Constant (BCN with benzyl (B1604629) azide) | ~0.75 M⁻¹s⁻¹ | [10] |
Experimental Protocols
This section provides detailed protocols for a two-stage conjugation strategy utilizing the this compound linker. First, the linker is conjugated to an aldehyde or ketone-containing molecule via oxime ligation. In the second stage, two azide-modified payloads are attached to the BCN groups via SPAAC.
Protocol 1: Conjugation of this compound to an Aldehyde/Ketone-Modified Molecule (Oxime Ligation)
This protocol describes the formation of a stable oxime bond between the aminooxy group of the linker and a carbonyl group on the molecule of interest.
Materials:
-
Aldehyde or ketone-modified molecule (e.g., a protein with an engineered aldehyde tag)
-
This compound linker
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Aniline Catalyst Solution: 1 M aniline in DMSO
-
DMSO (anhydrous)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-modified molecule in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the solution of the aldehyde/ketone-modified molecule. Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.
-
Add the Aniline Catalyst Solution to a final concentration of 50-100 mM.
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle agitation. The reaction can be monitored by SDS-PAGE or mass spectrometry to determine the extent of conjugation.
-
-
Purification:
-
Upon completion, remove the excess linker and catalyst by SEC using a column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect and pool the fractions containing the purified conjugate.
-
Confirm the purity and identity of the product using appropriate analytical techniques (e.g., SDS-PAGE, UV-Vis spectroscopy, mass spectrometry).
-
Protocol 2: Conjugation of Azide-Modified Payloads to the BCN-Functionalized Intermediate (SPAAC)
This protocol describes the attachment of two azide-modified payloads to the BCN groups of the purified intermediate from Protocol 1.
Materials:
-
BCN-functionalized intermediate from Protocol 1
-
Azide-modified payload (e.g., a small molecule drug with an azide (B81097) handle)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Purification column (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Preparation of Reactants:
-
The BCN-functionalized intermediate should be in a suitable buffer such as PBS, pH 7.4.
-
Prepare a 10 mM stock solution of the azide-modified payload in DMSO.
-
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of the azide-modified payload stock solution to the solution of the BCN-functionalized intermediate (this corresponds to a 1.5-2.5 fold excess per BCN group).
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle agitation. The reaction can also be performed at 4°C for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HIC-HPLC to resolve species with different DARs, or mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate to remove unreacted payload and other impurities. SEC is commonly used for this purpose.
-
Collect and pool the fractions containing the purified final conjugate.
-
Characterize the final product thoroughly using techniques such as SDS-PAGE, HIC-HPLC, UV-Vis spectroscopy, and mass spectrometry to determine purity, DAR, and integrity.
-
Mandatory Visualization
Caption: Two-stage conjugation workflow.
Caption: Experimental workflow diagram.
Caption: Logical relationship of components.
References
- 1. Multi-Arm Linkers Archives - Page 3 of 7 - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Aminooxy-PEG2-bis-PEG3-BCN Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of Aminooxy-PEG2-bis-PEG3-BCN conjugates. The protocols outlined below are based on established chromatographic techniques for PEGylated small molecules and take into consideration the specific chemical properties of the aminooxy and bicyclo[6.1.0]nonyne (BCN) functional groups.
Introduction
This compound is a heterobifunctional linker containing an aminooxy group for reaction with aldehydes or ketones, and a BCN group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility. Proper purification of conjugates synthesized using this linker is critical to remove unreacted starting materials and side products, ensuring the quality and reliability of downstream applications in drug development, bioconjugation, and diagnostics.
The purification of PEGylated small molecules can be challenging due to their amphiphilic nature and potential for aggregation.[1][2] The presence of reactive functional groups like aminooxy and BCN further necessitates careful selection of purification conditions to avoid their degradation.[3][4] This document outlines recommended purification strategies and detailed protocols to achieve high purity of your target conjugate.
Purification Strategy Overview
A multi-step purification strategy is often necessary to achieve the desired purity of this compound conjugates. The general workflow involves an initial purification step to remove the bulk of impurities, followed by a high-resolution polishing step. The choice of techniques will depend on the specific properties of the conjugate and the nature of the impurities.
Caption: General workflow for the purification of this compound conjugates.
Key Purification Techniques
The primary methods for purifying PEGylated conjugates are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[] It is a powerful technique for separating the desired conjugate from less polar or more polar impurities. The retention of PEGylated molecules in RP-HPLC is influenced by both the PEG chain length and the nature of the conjugated molecule.[6]
Considerations for this compound Conjugates:
-
Column Choice: C18 or C8 columns are commonly used for the separation of PEGylated compounds. A wide-pore (300 Å) column is often beneficial for larger conjugates.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) (ACN) or methanol, is typically used. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) at a low concentration (0.05-0.1%) can improve peak shape.
-
pH: The BCN group can be sensitive to strongly acidic conditions.[3] Therefore, it is advisable to maintain the mobile phase pH in the neutral to slightly acidic range (pH 5-7) if possible, or to minimize exposure to acidic conditions.
-
Temperature: Elevated column temperatures (e.g., 40-60 °C) can improve peak shape and resolution for PEGylated compounds.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size).[] This technique is particularly useful for removing small molecule impurities, such as unreacted starting materials or salts, from the larger conjugate.[]
Considerations for this compound Conjugates:
-
Column Choice: The choice of SEC column depends on the molecular weight of the conjugate. Columns with an appropriate pore size to effectively separate the conjugate from smaller impurities should be selected.
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) or ammonium (B1175870) acetate, is typically used. The mobile phase should be chosen to maintain the stability and solubility of the conjugate.
Experimental Protocols
The following are detailed protocols for the purification of this compound conjugates. These should be considered as starting points and may require optimization for your specific conjugate.
Protocol 1: Reverse Phase HPLC (RP-HPLC) Purification
This protocol is suitable for both primary purification and final polishing steps.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample dissolved in a minimal volume of a compatible solvent (e.g., Water/ACN mixture).
Methodology:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1 mL/min.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient to separate the components. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-55 min: 5% B
-
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm for amide bonds or a wavelength specific to your conjugated molecule).
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by LC-MS or UPLC to identify the fractions containing the pure conjugate.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a lyophilizer or a centrifugal evaporator.
Caption: Experimental workflow for RP-HPLC purification.
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol is ideal for removing small molecule impurities.
Instrumentation and Materials:
-
HPLC or FPLC system with a pump, UV detector, and fraction collector.
-
Size exclusion chromatography column with an appropriate molecular weight range.
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sample dissolved in the mobile phase.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase for at least 2 column volumes at a flow rate appropriate for the column.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which should contain the conjugate.
-
Analysis and Desalting (if necessary): Analyze the collected fractions by LC-MS. If the buffer is not volatile, a subsequent desalting step using a C18 solid-phase extraction (SPE) cartridge or dialysis may be required.
Data Presentation
The purity of the conjugate should be assessed at each stage of the purification process. The results can be summarized in a table for easy comparison.
| Purification Step | Method | Purity (%) | Recovery (%) | Analytical Method |
| Crude | - | 15 | - | UPLC-UV |
| After RP-HPLC | RP-HPLC | 85 | 60 | UPLC-UV, LC-MS |
| After SEC | SEC | >95 | 90 (of polished) | UPLC-UV, LC-MS |
Note: Purity and recovery values are hypothetical and will vary depending on the reaction and purification efficiency.
Characterization of the Purified Conjugate
After purification, it is essential to characterize the conjugate to confirm its identity and integrity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of both the aminooxy and BCN functionalities.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the final purity of the conjugate.
Stability Considerations
-
Aminooxy Group: Aminooxy compounds can be sensitive and are often recommended for immediate use after preparation.[7] During purification and storage, avoid harsh conditions.
-
BCN Group: BCN can be unstable under strongly acidic conditions and may be sensitive to silica (B1680970) gel.[3] Using RP-HPLC with formic acid is generally acceptable for short periods, but prolonged exposure should be avoided. Storage of the purified conjugate should be under neutral or slightly basic conditions, protected from light and moisture.
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively purify this compound conjugates, ensuring the high quality required for their intended applications.
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
Achieving a High Drug-to-Antibody Ratio with a Branched Linker: Application Notes and Protocols for Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional, branched linker, Aminooxy-PEG2-bis-PEG3-BCN, for the development of antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR). This document outlines the chemical principles, detailed experimental protocols for conjugation and characterization, and relevant biological pathways.
Introduction
This compound is a novel linker designed to increase the payload capacity of ADCs. Its unique structure features:
-
An aminooxy group for specific reaction with an aldehyde or ketone on a modified antibody, forming a stable oxime linkage.[1][2]
-
Two Bicyclo[6.1.0]nonyne (BCN) moieties that enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry for the attachment of two azide-containing drug molecules.[3][4]
-
Polyethylene glycol (PEG) spacers to enhance solubility and provide spatial separation between the antibody and the cytotoxic payload.
This branched design theoretically allows for the attachment of two drug molecules per linker, facilitating the generation of ADCs with a DAR of 4 or higher, depending on the number of available conjugation sites on the antibody. Achieving a higher DAR can be particularly advantageous when using payloads with moderate potency.[5][6]
Experimental Overview
The overall workflow for generating and characterizing an ADC using this compound involves several key stages.
Protocols
Protocol 1: Site-Specific Aldehyde Introduction on the Antibody
To control the stoichiometry and achieve a homogenous DAR, site-specific introduction of an aldehyde group on the antibody is recommended. This can be achieved through enzymatic or chemical methods. One common enzymatic approach involves the use of a formylglycine-generating enzyme (FGE).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Formylglycine-generating enzyme (FGE)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
If necessary, exchange the antibody buffer to the FGE reaction buffer.
-
Incubate the mAb with FGE according to the enzyme manufacturer's protocol to convert a specific cysteine or serine residue within an engineered recognition sequence into a formylglycine residue, which contains an aldehyde group.
-
Purify the aldehyde-modified antibody using size-exclusion chromatography to remove the FGE and any unreacted components.
-
Determine the concentration of the purified, modified antibody.
Protocol 2: Conjugation of this compound to the Antibody
This protocol describes the attachment of the branched linker to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody
-
This compound linker
-
Anhydrous DMSO
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 10 mM).
-
In a reaction vessel, add the aldehyde-modified antibody.
-
Add the linker stock solution to the antibody solution. The molar ratio of linker to antibody will influence the conjugation efficiency and the resulting DAR. A starting point is a 5-10 fold molar excess of the linker.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess, unreacted linker.
Protocol 3: Conjugation of Azide-Modified Drug to the Antibody-Linker Conjugate
This protocol details the final step of attaching the cytotoxic payload to the BCN groups on the linker via SPAAC.
Materials:
-
Antibody-linker conjugate
-
Azide-modified cytotoxic drug
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion or hydrophobic interaction chromatography)
Procedure:
-
Prepare a stock solution of the azide-modified drug in anhydrous DMSO.
-
Add the drug stock solution to the antibody-linker conjugate. To achieve a high DAR, a molar excess of the drug is required. A starting point is a 2-5 fold molar excess of drug per BCN group on the antibody-linker.
-
Gently mix and incubate the reaction at room temperature for 12-24 hours, protected from light if the drug is light-sensitive.
-
Purify the final ADC using a suitable chromatography method, such as size-exclusion chromatography or hydrophobic interaction chromatography (HIC), to remove unreacted drug and other impurities.
Characterization of the ADC: Determining the Drug-to-Antibody Ratio
The DAR is a critical quality attribute of an ADC, impacting both its efficacy and safety.[7] Several analytical techniques can be employed for DAR determination.
Method 1: UV/Vis Spectroscopy
This is a straightforward method for determining the average DAR.[8][][10][11] It requires that the antibody and the drug have distinct maximum absorbance wavelengths.[11]
Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), and knowing the extinction coefficients of both the antibody and the drug, their respective concentrations can be calculated using the Beer-Lambert law. The molar ratio of drug to antibody gives the average DAR.[]
Protocol:
-
Measure the UV/Vis spectrum of the purified ADC from approximately 250 nm to 400 nm.
-
Record the absorbance values at 280 nm and the λmax of the drug.
-
Calculate the concentration of the antibody and the drug using the following equations:
-
Concentration_Ab (M) = (A280_ADC - A_drug_at_280) / ε_Ab_at_280
-
Concentration_Drug (M) = A_drug_max_ADC / ε_drug_at_max
-
-
Calculate the average DAR: DAR = Concentration_Drug / Concentration_Ab
| Parameter | Description |
| A280_ADC | Absorbance of the ADC at 280 nm |
| A_drug_max_ADC | Absorbance of the ADC at the λmax of the drug |
| A_drug_at_280 | Contribution of the drug's absorbance at 280 nm |
| ε_Ab_at_280 | Molar extinction coefficient of the antibody at 280 nm |
| ε_drug_at_max | Molar extinction coefficient of the drug at its λmax |
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the distribution of different drug-loaded species in an ADC mixture.[12][13] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Principle: The ADC mixture is loaded onto a hydrophobic column in a high-salt buffer. A decreasing salt gradient is then applied, causing the different DAR species to elute sequentially, with higher DAR species being retained longer. The area of each peak corresponds to the relative abundance of that species.
Protocol:
-
Equilibrate the HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Inject the ADC sample.
-
Elute the bound species with a linear gradient to a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by a weighted average of the peak areas for each DAR species.
| DAR Species | Elution Order | Relative Hydrophobicity |
| DAR 0 (unconjugated) | First | Low |
| DAR 2 | Second | Intermediate |
| DAR 4 | Third | High |
| DAR 6 | Fourth | Higher |
| DAR 8 | Last | Highest |
Method 3: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
RPLC-MS, particularly after reduction of the ADC, provides detailed information on the drug distribution on the light and heavy chains.[14][15][16]
Principle: The ADC is first treated with a reducing agent (e.g., DTT) to separate the light and heavy chains. The resulting mixture is then separated by RPLC and analyzed by mass spectrometry. The mass difference between the unconjugated and conjugated chains reveals the number of drug molecules attached.
Protocol:
-
Reduce the ADC sample with a reducing agent like dithiothreitol (B142953) (DTT).
-
Separate the reduced light and heavy chains using an RPLC column with a suitable gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid).
-
Analyze the eluting species by online electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the mass spectra to determine the molecular weights of the different light and heavy chain species.
-
Calculate the DAR based on the relative abundance of each conjugated species.
Relevant Signaling Pathways
The efficacy of an ADC is not only dependent on its chemical properties but also on the biological pathways it perturbs upon internalization into the target cancer cell. The antibody component of the ADC directs it to a specific antigen on the cancer cell surface. Following binding, the ADC is typically internalized through endocytosis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 5. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminooxy-PEG2-bis-PEG3-BCN in Dual-Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG2-bis-PEG3-BCN is a heterotrifunctional linker designed for advanced bioconjugation and dual-labeling experiments. This molecule possesses two distinct bioorthogonal reactive groups: an aminooxy group and two bicyclo[6.1.0]nonyne (BCN) moieties. The aminooxy group facilitates the formation of a stable oxime bond with molecules containing an aldehyde or ketone group. Simultaneously, the BCN groups enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making this linker a versatile tool for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and dual-labeled imaging probes.[1][4][5][6][7]
This document provides detailed application notes and protocols for the use of this compound in dual-labeling experiments, enabling the precise and efficient conjugation of multiple molecular entities to a target biomolecule.
Principle of Dual-Labeling
The dual-labeling strategy with this compound leverages two orthogonal chemoselective reactions: oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Oxime Ligation: The aminooxy group (-ONH₂) reacts with an aldehyde or ketone to form a stable oxime linkage. This reaction is highly specific and can be performed under mild physiological conditions.[8][9] Aniline (B41778) can be used as a catalyst to accelerate the reaction.[8][9]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN groups react with azide-functionalized molecules through a copper-free click chemistry reaction. This bioorthogonal reaction is highly efficient and biocompatible, proceeding rapidly at low concentrations and physiological temperatures.[1][7][10]
The orthogonality of these two reactions allows for the sequential or simultaneous labeling of a target molecule with two different payloads without cross-reactivity.
Data Presentation
The following tables summarize the key parameters and expected outcomes for dual-labeling experiments using this compound.
Table 1: Reaction Conditions and Efficiency for Dual-Labeling
| Reaction Step | Biomolecule (Example) | Reagents | Molar Excess of Reagent | Reaction Buffer | Temperature (°C) | Time (hours) | Typical Efficiency (%) |
| Oxidation (optional) | Antibody (IgG) | Sodium periodate (B1199274) | 50-100 fold | 0.1 M Sodium Acetate, pH 5.5 | 4 | 0.5 | >95 |
| Oxime Ligation | Aldehyde-modified Antibody | This compound | 10-20 fold | PBS, pH 6.5-7.5 | 25 | 2-4 | 80-95 |
| SPAAC | BCN-labeled Antibody | Azide-Payload (e.g., Fluorophore) | 5-10 fold | PBS, pH 7.4 | 25 | 1-2 | >90 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~900-1000 g/mol (Varies by supplier) |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Purity | >95% (Typically confirmed by HPLC and NMR) |
| Storage | -20°C, desiccated, protected from light |
Experimental Protocols
Protocol 1: Dual-Labeling of an Antibody with a Small Molecule and a Fluorophore
This protocol describes the site-specific labeling of an antibody on its glycosylated region with a small molecule drug via oxime ligation, followed by the attachment of a fluorescent reporter molecule to the BCN handles via SPAAC.
Materials:
-
Antibody (e.g., IgG) in PBS
-
Sodium periodate (NaIO₄)
-
This compound
-
Aldehyde- or ketone-functionalized small molecule drug
-
Azide-functionalized fluorophore (e.g., Azide-PEG4-FITC)
-
Aniline (optional, as a catalyst for oxime ligation)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
Part A: Introduction of Aldehyde Groups onto the Antibody
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Add a 50-fold molar excess of sodium periodate to the antibody solution.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.
-
Remove excess reagents by SEC using a column pre-equilibrated with Conjugation Buffer.
Part B: Conjugation of the Linker and First Payload (Oxime Ligation)
-
To the aldehyde-modified antibody, add a 20-fold molar excess of this compound (dissolved in DMSO). The final DMSO concentration should not exceed 10% (v/v).
-
Add the aldehyde/ketone-functionalized small molecule drug at a 10-fold molar excess.
-
(Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purify the antibody-linker-drug conjugate by SEC to remove excess linker and drug.
Part C: Conjugation of the Second Payload (SPAAC)
-
To the purified conjugate from Part B, add a 10-fold molar excess of the azide-functionalized fluorophore (dissolved in DMSO).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the final dual-labeled antibody conjugate by SEC to remove the unreacted fluorophore.
Characterization:
-
Determine the protein concentration via a BCA assay or UV-Vis spectroscopy at 280 nm.
-
Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) and dye-to-antibody ratio using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), or Mass Spectrometry.
Protocol 2: Synthesis of a PROTAC with Dual Warheads
This protocol outlines the synthesis of a Proteolysis-Targeting Chimera (PROTAC) that can bind to two different target proteins, using the this compound as a central scaffold.
Materials:
-
This compound
-
Aldehyde/ketone-functionalized warhead for Target 1
-
Azide-functionalized warhead for Target 2
-
Azide-functionalized E3 ligase ligand
-
Anhydrous DMF or DMSO
-
Preparative HPLC for purification
Procedure:
-
Step 1: Oxime Ligation. Dissolve this compound (1 equivalent) and the aldehyde/ketone-functionalized warhead for Target 1 (1.1 equivalents) in anhydrous DMF. Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Step 2: First SPAAC Reaction. To the reaction mixture from Step 1, add the azide-functionalized warhead for Target 2 (1.1 equivalents). Stir at room temperature for 2-4 hours. Monitor by LC-MS.
-
Step 3: Second SPAAC Reaction. Add the azide-functionalized E3 ligase ligand (1.1 equivalents) to the reaction mixture. Stir at room temperature for 2-4 hours. Monitor by LC-MS.
-
Purification. Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization. Confirm the identity and purity of the final product by LC-MS and NMR.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Oxime Ligation) | Inefficient oxidation of antibody. | Increase periodate concentration or reaction time. Ensure fresh periodate solution. |
| Suboptimal pH for oxime ligation. | Ensure the pH of the conjugation buffer is between 6.5 and 7.5. | |
| Inactive aminooxy linker. | Use fresh linker and store it properly at -20°C, desiccated. | |
| Low Labeling Efficiency (SPAAC) | Inactive BCN or azide (B81097) groups. | Ensure reagents are fresh and have been stored correctly. |
| Steric hindrance. | Consider a linker with a longer PEG spacer. | |
| Antibody Aggregation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10% (v/v). |
| Unstable antibody conjugate. | Perform conjugation at 4°C, although this may increase reaction time. | |
| Precipitation of Reagents | Poor solubility of payloads. | Ensure complete dissolution in DMSO or DMF before adding to the aqueous buffer. |
Conclusion
This compound is a powerful and versatile tool for creating dual-labeled biomolecules. The orthogonal nature of oxime ligation and SPAAC provides a robust platform for the development of next-generation therapeutics and advanced molecular imaging agents. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this technology in their own experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCN-amine exo BCN reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Labeling with Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of cell surfaces using Aminooxy-PEG2-bis-PEG3-BCN, a heterotrifunctional linker designed for a two-step bioorthogonal labeling strategy. This method allows for the precise attachment of molecules of interest, such as fluorescent dyes, biotin, or therapeutic agents, to the surface of living cells. The protocol first involves the generation of reactive carbonyl groups (aldehydes or ketones) on the cell surface glycans, which then react with the aminooxy moiety of the linker. The exposed Bicyclononyne (BCN) groups are then available for a highly efficient and specific copper-free click chemistry reaction with azide-functionalized molecules.[1][2][3][] This two-step approach provides a high degree of control and versatility for cell surface engineering, cellular imaging, and targeted drug delivery.
The core of this technique lies in two bioorthogonal reactions:
-
Oxime Ligation: The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond.[5][6]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group, a strained alkyne, reacts with an azide (B81097) to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[][7][8]
Principle of the Two-Step Cell Surface Labeling
The overall workflow for labeling cell surfaces with this compound is a sequential process. First, aldehyde or ketone groups are introduced onto the cell surface. A common and effective method is the mild oxidation of sialic acid residues on cell surface glycoproteins using sodium periodate (B1199274).[7][9] Subsequently, the cells are incubated with this compound. The aminooxy group of the linker forms a covalent oxime bond with the newly generated aldehydes. After this initial labeling step, the cells display BCN moieties on their surface. These BCN groups can then be specifically targeted in a second step with any azide-modified molecule of interest via SPAAC.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Cell Surface
This protocol describes the mild oxidation of sialic acids on live cells to generate aldehyde groups.
Materials:
-
Cells in suspension or adherent cells in culture plates
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Sodium periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) glycol
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10⁶ cells/mL.
-
Adherent cells: Gently wash the cell monolayer twice with ice-cold PBS.
-
-
Oxidation:
-
Prepare a fresh stock solution of sodium periodate in PBS. A typical stock concentration is 10 mM.
-
To the cell suspension or the adherent cell culture, add the sodium periodate solution to a final concentration of 1 mM.
-
Incubate the cells on ice in the dark for 15-20 minutes. Milder conditions (e.g., 0.5 mM NaIO₄ for 10 minutes) can be used to minimize potential cell damage, though this may result in lower labeling efficiency.
-
-
Quenching:
-
Quench the oxidation reaction by adding glycerol to a final concentration of 10 mM or ethylene glycol to a final concentration of 1 mM.
-
Incubate on ice for 5-10 minutes.
-
-
Washing:
-
Suspension cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove any residual periodate and quenching agent.
-
Adherent cells: Gently aspirate the reaction mixture and wash the cells three times with ice-cold PBS.
-
-
Proceed immediately to Protocol 2.
Protocol 2: Labeling with this compound
This protocol details the reaction of the aminooxy linker with the cell surface aldehydes.
Materials:
-
Aldehyde-displaying cells from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS (pH 6.5-7.0)
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store any unused stock solution at -20°C.
-
-
Labeling Reaction:
-
Resuspend the aldehyde-displaying cells (or add to the adherent culture) in PBS (pH 6.5-7.0).
-
Add the this compound stock solution to the cells to a final concentration of 100-250 µM.
-
Optional: For improved reaction efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM. Prepare a fresh stock solution of aniline in PBS.
-
Incubate the cells at room temperature or 37°C for 1-2 hours with gentle agitation, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unreacted linker.
-
-
The cells are now functionalized with BCN and are ready for the subsequent click chemistry reaction (Protocol 3).
Protocol 3: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the copper-free click chemistry reaction between the BCN-functionalized cells and an azide-modified molecule of interest (e.g., an azide-fluorophore).
Materials:
-
BCN-functionalized cells from Protocol 2
-
Azide-modified molecule of interest (e.g., Azide-fluorophore, Azide-biotin)
-
PBS or cell culture medium
Procedure:
-
Prepare Azide-Probe Solution:
-
Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
Resuspend the BCN-functionalized cells in PBS or cell culture medium.
-
Add the azide-modified molecule to the cell suspension to a final concentration of 10-100 µM. The optimal concentration should be determined experimentally.[1]
-
Incubate the cells at 37°C for 30-60 minutes in the dark with gentle agitation. Reaction times may be extended for lower concentrations of reactants.
-
-
Washing:
-
Wash the cells three to five times with PBS to remove any unreacted azide probe.
-
-
Analysis:
-
The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell-based assays.
-
Quantitative Data
The following tables summarize representative quantitative data for cell surface labeling using the two-step bioorthogonal approach. The exact values will vary depending on the cell type, specific reagents, and experimental conditions.
Table 1: Optimization of Sodium Periodate Concentration for Aldehyde Generation
| Sodium Periodate (mM) | Incubation Time (min) | Relative Fluorescence Intensity (a.u.) | Cell Viability (%) |
|---|---|---|---|
| 0 (Control) | 15 | 5 ± 2 | >98% |
| 0.5 | 15 | 150 ± 15 | >95% |
| 1.0 | 15 | 450 ± 30 | >90% |
| 2.0 | 15 | 520 ± 45 | ~80% |
Data are representative for a typical mammalian cell line labeled with an aminooxy-fluorophore following oxidation. Fluorescence was quantified by flow cytometry. Cell viability was assessed by trypan blue exclusion.
Table 2: Optimization of SPAAC Reaction Conditions
| Azide-Fluorophore (µM) | Incubation Time (min) | Labeling Efficiency (%) | Post-Labeling Viability (%) |
|---|---|---|---|
| 10 | 30 | 65 ± 5 | >95% |
| 25 | 30 | 85 ± 7 | >95% |
| 50 | 30 | 92 ± 4 | >95% |
| 25 | 60 | 95 ± 3 | >95% |
Labeling efficiency was determined by flow cytometry analysis of azide-metabolically labeled cells reacted with a BCN-fluorophore. Cell viability was measured using a live/dead cell stain.[1]
Mandatory Visualizations
Caption: Experimental workflow for two-step cell surface labeling.
Caption: Chemical transformations on the cell surface.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 5. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 6. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of Fluorescent Probes using Aminooxy-PEG2-bis-PEG3-BCN: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis and utilization of fluorescent probes based on the versatile Aminooxy-PEG2-bis-PEG3-BCN linker. This heterobifunctional linker enables a powerful, two-step labeling strategy. First, a fluorescent dye is conjugated to the aminooxy group. Subsequently, the bicyclononyne (BCN) moiety allows for highly efficient and specific attachment to target biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions.
Application Notes
The this compound linker is a state-of-the-art tool for creating custom fluorescent probes for a wide range of applications in biological research and drug development. Its unique structure offers several advantages:
-
Two-Stage Orthogonal Labeling: The aminooxy and BCN groups react via distinct chemical pathways, allowing for a controlled, sequential conjugation. This enables the pre-synthesis of a fluorescently-labeled linker which can then be attached to a biomolecule of interest.
-
Aminooxy-Carbonyl Ligation: The aminooxy group reacts specifically with aldehydes and ketones to form a highly stable oxime bond.[1][2] This is particularly useful for labeling glycoproteins (after periodate (B1199274) oxidation of sialic acid residues to generate aldehydes) or proteins and other molecules that have been genetically or chemically modified to contain a carbonyl group. This reaction is efficient and proceeds under mild, biocompatible conditions.[3]
-
Strain-Promoted Click Chemistry (BCN): The BCN group is a strained alkyne that reacts rapidly with azides (SPAAC) or tetrazines (IEDDA) without the need for a cytotoxic copper catalyst.[4] These reactions are bioorthogonal, meaning they do not interfere with native biological processes, making them ideal for live-cell imaging.
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and bis-PEG3) enhance the solubility of the linker and the final probe in aqueous buffers, reduce aggregation, and provide a flexible chain to minimize steric hindrance between the fluorescent dye and the target biomolecule.[5]
-
Fluorogenic Labeling with Tetrazines: The IEDDA reaction between BCN and certain tetrazine derivatives is fluorogenic, meaning the fluorescence intensity dramatically increases upon reaction.[6][7] This "turn-on" mechanism provides a high signal-to-noise ratio, as the unreacted tetrazine probe is largely non-fluorescent, minimizing background signal in imaging applications.[6][7]
Key Applications:
-
Fluorescent Labeling of Proteins and Antibodies: Site-specific labeling of antibodies or proteins containing azide (B81097) or tetrazine groups for use in immunoassays, fluorescence microscopy, and flow cytometry.
-
Live-Cell Imaging: Tracking the localization and dynamics of biomolecules in living cells with minimal perturbation.
-
Drug Development: Attaching fluorescent probes to drug candidates to study their uptake, distribution, and target engagement.
-
Nucleic Acid Modification: Labeling of DNA and RNA for visualization and tracking.[8]
Data Presentation
The efficiency of the "click" reaction involving the BCN moiety is a critical parameter. The following tables summarize key quantitative data for the two primary bioorthogonal reactions.
Table 1: Reaction Kinetics of BCN with Azides (SPAAC)
| Reactants | Buffer Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| BCN-containing molecule + Benzyl Azide | DMSO | 2.2 x 10⁻³ - 9.6 x 10⁻³ | |
| DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55 - 1.22 | |
| DBCO-amine + 3-azido-L-alanine | PBS (pH 7) | 0.32 - 0.85 |
Note: DBCO (dibenzocyclooctyne) is another strained alkyne, and its reaction rates are often compared with BCN. The presence of a PEG linker can enhance reaction rates.
Table 2: Fluorogenic Properties of the BCN-Tetrazine Ligation (IEDDA)
| Tetrazine Derivative | Solvent | Fluorescence Enhancement (-fold) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Tetrazine 1a (with dimethylamino group) | CH₃CN/H₂O (1:1) | >100 | 1.4 ± 0.2 | [6][7] |
| Tetrazine 1c (with phenyl substituent) | CH₃CN | 330 | Not specified | [6] |
| Tetrazine 1e (symmetric double-substituted) | CH₃CN | 900 | Not specified | [6] |
Experimental Protocols
The synthesis of a functional fluorescent probe using this compound involves a two-stage process. First, the fluorescent dye is attached to the aminooxy group of the linker. Second, the resulting fluorescent probe is conjugated to a target biomolecule.
Stage 1: Synthesis of the Fluorescent Probe (Dye-Linker Conjugate)
This protocol describes the reaction of an amine-reactive fluorescent dye (e.g., an NHS ester) with the aminooxy group of the this compound linker. The aminooxy group acts as a primary amine in this reaction.
Materials:
-
Amine-reactive fluorescent dye (NHS ester)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reverse-phase HPLC for purification
Protocol:
-
Reagent Preparation:
-
Allow the amine-reactive dye and the this compound linker to warm to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the amine-reactive dye in anhydrous DMF or DMSO.[6]
-
Dissolve the this compound linker in the 0.1 M sodium bicarbonate buffer.
-
-
Conjugation Reaction:
-
Add a 1.2 to 1.5-fold molar excess of the dissolved amine-reactive dye to the linker solution.
-
If the reaction pH decreases, a small amount of TEA or DIPEA can be added to maintain the pH between 8.3 and 8.5.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.[8]
-
-
Purification:
-
Purify the resulting fluorescent probe (Dye-Aminooxy-PEG2-bis-PEG3-BCN) from unreacted dye and linker using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using mass spectrometry and analytical HPLC.
-
Stage 2: Labeling of a Target Biomolecule
The purified fluorescent probe can now be used to label a target biomolecule containing a complementary reactive group (aldehyde/ketone, azide, or tetrazine).
Materials:
-
Purified Dye-Aminooxy-PEG2-bis-PEG3-BCN probe
-
Aldehyde or ketone-containing biomolecule (e.g., periodate-oxidized glycoprotein)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)[3]
-
Aniline (B41778) catalyst (e.g., 100 mM stock in reaction buffer or DMF)
-
Purification system (e.g., size-exclusion chromatography for proteins)
Protocol:
-
Reaction Setup:
-
Dissolve the aldehyde/ketone-containing biomolecule in the reaction buffer.
-
Add a 10-50 fold molar excess of the fluorescent probe to the biomolecule solution.
-
Add the aniline catalyst to a final concentration of 10-20 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored by analytical techniques like SDS-PAGE (for proteins) with fluorescence imaging.
-
-
Purification:
-
Remove the excess fluorescent probe and byproducts by purifying the labeled biomolecule using a suitable method, such as size-exclusion chromatography (for proteins) or dialysis.[8]
-
Materials:
-
Purified Dye-Aminooxy-PEG2-bis-PEG3-BCN probe
-
Azide-containing biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Protocol:
-
Reaction Setup:
-
Dissolve the azide-containing biomolecule in the reaction buffer.
-
Add a 5-20 fold molar excess of the fluorescent probe to the biomolecule solution.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction is typically fast and efficient.
-
-
Purification:
-
Purify the fluorescently labeled biomolecule from excess probe using an appropriate method based on the nature of the biomolecule (e.g., size-exclusion chromatography, ethanol (B145695) precipitation for DNA).
-
Materials:
-
Purified Dye-Aminooxy-PEG2-bis-PEG3-BCN probe
-
Tetrazine-containing biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Protocol:
-
Reaction Setup:
-
Dissolve the tetrazine-containing biomolecule in the reaction buffer.
-
Add a 2-10 fold molar excess of the fluorescent probe.
-
-
Incubation:
-
Purification:
-
Purify the labeled biomolecule to remove any unreacted probe.
-
Visualizations
Caption: Workflow for the synthesis and application of the fluorescent probe.
Caption: Bioorthogonal reaction pathways for the fluorescent probe.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
Application Notes and Protocols: Aminooxy-PEG2-bis-PEG3-BCN in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG2-bis-PEG3-BCN is a heterobifunctional crosslinking agent designed for the advanced fabrication of hydrogels. Its unique structure incorporates two distinct bioorthogonal reactive groups: an aminooxy group and a bicyclononyne (BCN) group. This dual functionality allows for the formation of hydrogels through two independent and highly specific chemical reactions: oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).
This enables the creation of dual-crosslinked hydrogels with tunable mechanical properties, degradation profiles, and bio-functionality.[1] Such hydrogels are excellent candidates for sophisticated 3D cell culture models, controlled drug delivery systems, and tissue engineering scaffolds.[2][3] The bioorthogonal nature of these reactions ensures that the gelation process is biocompatible, proceeding under physiological conditions without interfering with encapsulated cells or bioactive molecules.[1][4]
Principle of Dual Crosslinking
The this compound linker facilitates the crosslinking of polymer backbones through two distinct mechanisms:
-
Oxime Ligation: The aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.[5][6] This reaction is efficient in aqueous media and its kinetics can be tuned by adjusting the pH.[7][8]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group, a strained alkyne, reacts with an azide (B81097) group to form a stable triazole linkage. This reaction is extremely fast, highly specific, and proceeds without the need for a catalyst, making it ideal for in-situ cell encapsulation.[9]
This dual-crosslinking capability allows for either simultaneous or sequential network formation, providing exceptional control over the final hydrogel properties. For example, a rapid SPAAC reaction can be used for initial cell encapsulation, followed by a slower, pH-tunable oxime ligation to further modify the hydrogel's stiffness over time.
Applications
-
3D Cell Culture: The biocompatible gelation process and tunable stiffness create microenvironments that can mimic native extracellular matrix (ECM), allowing for the study of cell behavior in a more physiologically relevant context.[9]
-
Drug Delivery: The controlled and tunable nature of the hydrogel network allows for the sustained release of encapsulated therapeutics.[3]
-
Tissue Engineering: The ability to incorporate cell-adhesive peptides (e.g., RGD) and control mechanical properties makes these hydrogels suitable scaffolds for tissue regeneration.[4][10]
-
Mechanobiology Studies: By systematically tuning the hydrogel stiffness, researchers can investigate how mechanical cues from the environment influence cellular signaling pathways.[11][12]
Data Presentation: Hydrogel Properties
The properties of hydrogels formed using oxime ligation and SPAAC can be tuned by varying polymer concentration, molecular weight, and stoichiometry. The following tables summarize typical quantitative data reported for these types of hydrogels.
Table 1: Typical Properties of SPAAC-crosslinked PEG Hydrogels
| Property | Value Range | Conditions | Citation |
|---|---|---|---|
| Gelation Time | Seconds to minutes | Room Temperature, Aqueous Solution | [9] |
| Storage Modulus (G') | 0.5 kPa - 12 kPa | Varies with PEG concentration and MW | [13] |
| Swelling Ratio | Controllable | Dependent on crosslink density | [13] |
| Cell Viability | High (>95%) | Encapsulated Mesenchymal Stem Cells |[8] |
Table 2: Typical Properties of Oxime-crosslinked Hydrogels
| Property | Value Range | Conditions | Citation |
|---|---|---|---|
| Gelation Time | Minutes to hours | pH-dependent (faster at lower pH) | [7] |
| Storage Modulus (G') | 258 Pa - 4196 Pa | Varies with polymer wt% and stoichiometry | [8] |
| Biocompatibility | High | Supports cell adhesion and proliferation | [8] |
| Injectability | Yes | Can be designed for shear-thinning and self-healing |[6] |
Experimental Protocols
Protocol 1: Formation of a Dual-Crosslinked Hydrogel
This protocol describes the formation of a hydrogel by crosslinking a 4-arm PEG-aldehyde/azide polymer with the this compound linker.
Materials:
-
4-arm PEG-tetra-Aldehyde (20 kDa)
-
4-arm PEG-tetra-Azide (20 kDa)
-
This compound
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4
-
Aniline (B41778) (optional, as a catalyst for oxime ligation)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare Precursor Stock Solutions:
-
Dissolve 4-arm PEG-tetra-Aldehyde in DPBS to a final concentration of 10% w/v.
-
Dissolve 4-arm PEG-tetra-Azide in DPBS to a final concentration of 10% w/v.
-
Dissolve this compound in DPBS to achieve a desired molar ratio relative to the PEG precursors. A 1:1 molar ratio of reactive groups is a common starting point.
-
-
Hydrogel Formation (Simultaneous Crosslinking):
-
In a sterile microcentrifuge tube, combine the 4-arm PEG-tetra-Aldehyde solution and the 4-arm PEG-tetra-Azide solution.
-
Add the this compound solution to the mixed PEG precursors.
-
Mix thoroughly by gentle pipetting.
-
Dispense the solution into the desired mold or well plate. Gelation should begin within minutes.
-
-
Hydrogel Formation (Sequential Crosslinking):
-
Step 1 (SPAAC): Mix the 4-arm PEG-tetra-Azide solution with the this compound solution. This will initiate the first crosslinking via SPAAC.
-
Step 2 (Oxime Ligation): After a desired time, add the 4-arm PEG-tetra-Aldehyde solution to the partially formed gel. If faster oxime ligation is desired, the pH can be lowered or a catalyst like aniline can be added.
-
-
Equilibration: Allow the hydrogels to fully form for at least 30-60 minutes at 37°C. Submerge the formed hydrogels in cell culture medium or PBS to allow them to reach swelling equilibrium before use.[14]
Protocol 2: Rheological Characterization
This protocol outlines a standard method for characterizing the mechanical properties of the formed hydrogel using a rheometer.[15][16]
Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Peltier plate for temperature control
Procedure:
-
Sample Loading: Pipette the pre-gel solution directly onto the center of the lower Peltier plate of the rheometer.[16]
-
Time Sweep:
-
Lower the upper plate to the desired gap (e.g., 500 µm).
-
Perform a time sweep measurement at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the storage modulus (G') and loss modulus (G'') over time.
-
The gelation point is identified as the time when G' surpasses G''.[15]
-
-
Strain Sweep:
-
Once the hydrogel is fully formed, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.[15]
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain within the LVER. This provides information about the hydrogel's structure and stability over a range of timescales.[15]
-
Protocol 3: Cell Encapsulation and Viability Assay
This protocol describes how to encapsulate cells within the hydrogel and assess their viability.
Materials:
-
Cell suspension at a desired concentration (e.g., 2 x 10^6 cells/mL) in cell culture medium.[17]
-
Hydrogel precursor solutions (as in Protocol 1), maintained at sterile conditions.
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1).
-
Fluorescence microscope.
Procedure:
-
Cell Encapsulation:
-
Prepare the hydrogel precursor solutions.
-
Gently resuspend the cell pellet in one of the precursor solutions (e.g., the mixed PEG-Aldehyde/Azide solution).
-
Add the this compound crosslinker solution and mix gently to avoid cell damage.
-
Quickly cast the cell-laden hydrogel into the desired format (e.g., droplets or well plates).
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
After gelation, add cell culture medium to the constructs.[17]
-
-
Cell Viability Assay:
-
Culture the cell-laden hydrogels for the desired period (e.g., 24 hours).
-
Prepare the Live/Dead staining solution according to the manufacturer's protocol.
-
Replace the culture medium with the staining solution and incubate as recommended (e.g., 30-45 minutes at 37°C).
-
Visualize the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify viability by counting the number of live and dead cells from multiple images.
-
Visualizations
Caption: Workflow for dual-crosslinked hydrogel formation and cell encapsulation.
Caption: Dual-crosslinking mechanism using Aminooxy-PEG-BCN.
Caption: Influence of hydrogel stiffness on key cell signaling pathways.[11][12][18]
References
- 1. Recent advances in bio-orthogonal and dynamic crosslinking of biomimetic hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual crosslinking hydrogels with tunable injectability and stability for bone repair - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Rheological Characterization of Polysaccharide–Poly(ethylene glycol) Star Copolymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of incorporating RGD adhesive peptide in polyethylene glycol diacrylate hydrogel on osteogenesis of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair [frontiersin.org]
- 12. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Targeted Drug Delivery Systems with Aminooxy-PEG2-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly targeted and potent therapeutics is a central goal in modern drug delivery. Antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals, combining the specificity of monoclonal antibodies with the cytotoxicity of potent small-molecule drugs.[1] A key challenge in ADC development is achieving a high drug-to-antibody ratio (DAR) while maintaining favorable pharmacokinetic properties and therapeutic efficacy.[2][] Branched or trifunctional linkers offer a promising solution by enabling the attachment of multiple payload molecules to a single conjugation site on the antibody.[4][5]
This document provides detailed application notes and protocols for the use of Aminooxy-PEG2-bis-PEG3-BCN , a novel heterotrifunctional linker designed for the development of advanced drug delivery systems, including dual-payload ADCs. This linker features a central aminooxy group for conjugation to carbonyls (aldehydes or ketones) and two bicyclononyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[6][7] The integrated polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the linker, which can improve the solubility and stability of the final conjugate.[]
The orthogonal nature of the aminooxy and BCN reactive groups allows for the sequential and site-specific conjugation of two different payloads, opening avenues for therapies that can overcome drug resistance and target multiple biological pathways simultaneously.[5]
Physicochemical Properties and Features
While a detailed datasheet for this compound is not publicly available, its structural components suggest the following features. For reference, a similar commercially available linker, AMINO-BIS-PEG3-BCN, has a molecular weight of 936.15 g/mol and a chemical formula of C47H77N5O14.[9] Another related product, Aminooxy-PEG2-bis-PEG3-DBCO, has a molecular weight of 1333.6 g/mol and a formula of C70H92N8O18.[10]
Key Features:
-
Heterotrifunctional: Possesses three reactive sites for conjugation—one aminooxy group and two BCN groups.
-
Orthogonal Reactivity: The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage, while the BCN groups react with azides via SPAAC to form a stable triazole linkage.[11] This allows for controlled, sequential conjugation of different molecules.
-
Branched Architecture: The "bis-BCN" structure enables the attachment of two molecules through click chemistry, facilitating a higher payload density.[4]
-
PEGylated Spacer: The PEG2 and PEG3 units increase the hydrophilicity of the linker, which can mitigate aggregation and improve the pharmacokinetic profile of the resulting conjugate.[]
-
Copper-Free Click Chemistry: The BCN groups enable SPAAC, a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for use with sensitive biological molecules.[12]
Applications
The unique structure of this compound makes it an ideal tool for a variety of advanced drug delivery applications:
-
Dual-Payload Antibody-Drug Conjugates: This is the primary application, allowing for the conjugation of two different cytotoxic agents to an antibody. This can enhance therapeutic efficacy, overcome drug resistance, and broaden the spectrum of activity.[5]
-
Development of Imaging and Therapeutic Agents: One BCN group can be used to attach a therapeutic agent, while the other can be conjugated to an imaging agent for diagnostics and biodistribution studies.
-
Surface Functionalization of Nanoparticles: The linker can be used to attach targeting ligands and therapeutic payloads to the surface of nanoparticles for targeted drug delivery.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a dual-payload antibody-drug conjugate using this compound. Optimization of reaction conditions, such as molar ratios, incubation times, and temperature, may be necessary depending on the specific antibody and payloads used.
Protocol 1: Generation of an Aldehyde-Modified Antibody
This protocol describes the generation of aldehyde groups on the glycan chains of a monoclonal antibody, which will serve as the attachment point for the aminooxy group of the linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4) solution (e.g., 100 mM in water, freshly prepared)
-
Propylene (B89431) glycol
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.
-
Oxidation: Cool the antibody solution to 4°C. Add a calculated volume of cold sodium periodate solution to the antibody solution to achieve a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quenching: Quench the reaction by adding propylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C.
-
Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the conjugation buffer (pH 5.5) to remove excess reagents.
-
Quantification: Determine the concentration of the purified oxidized antibody spectrophotometrically at 280 nm.
Protocol 2: Sequential Conjugation of Payloads using this compound
This protocol outlines the sequential attachment of the linker to the antibody, followed by the conjugation of two azide-functionalized payloads.
Part A: Conjugation of the Linker to the Aldehyde-Modified Antibody
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Anhydrous DMSO
-
m-Phenylenediamine (B132917) catalyst solution (optional, 1 M in water, pH 7.2)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Prepare Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: To the oxidized antibody solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess of the linker over the antibody.
-
Catalysis (Optional): To accelerate the reaction, m-phenylenediamine can be added to a final concentration of 100 mM.[13]
-
Incubation: Gently mix the reaction and incubate at room temperature for 12 hours or at 4°C for 24 hours.
-
Purification: Purify the antibody-linker conjugate (Ab-Linker) by SEC to remove the excess linker and other reagents.
Part B: Conjugation of Azide-Functionalized Payloads via SPAAC
Materials:
-
Purified Ab-Linker conjugate
-
Azide-Payload 1 (in a compatible solvent like DMSO)
-
Azide-Payload 2 (in a compatible solvent like DMSO)
-
PBS (pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Prepare Payload Stock Solutions: Prepare 10 mM stock solutions of Azide-Payload 1 and Azide-Payload 2 in a suitable solvent like DMSO.
-
First SPAAC Reaction: To the Ab-Linker conjugate in PBS (pH 7.4), add Azide-Payload 1 to a final molar excess of 1.5 to 3-fold per BCN group. Ensure the final concentration of the organic solvent (e.g., DMSO) is below 5% (v/v).
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Second SPAAC Reaction: Add Azide-Payload 2 to the reaction mixture, again at a 1.5 to 3-fold molar excess per remaining BCN group.
-
Incubation: Continue the incubation at room temperature for another 4-12 hours or at 4°C for 12-24 hours.
-
Purification: Purify the final dual-payload ADC by SEC to remove unreacted payloads and other small molecules.
Protocol 3: Characterization of the Dual-Payload ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of each payload conjugated to the antibody is a critical quality attribute.[14]
-
UV-Vis Spectroscopy: This method can be used if the antibody and the two payloads have distinct UV/Vis absorption maxima. By measuring the absorbance at different wavelengths, the concentration of each component can be determined, and the DAR can be calculated.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs. The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.
-
Mass Spectrometry (MS): LC-MS can provide a precise measurement of the molecular weight of the intact ADC and its subunits (light and heavy chains after reduction). This allows for the confirmation of successful conjugation and the determination of the DAR for each payload.
2. In Vitro Cytotoxicity Assay
This assay determines the potency of the dual-payload ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Appropriate cell culture medium and supplements
-
Dual-payload ADC, single-payload ADCs (as controls), and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the dual-payload ADC, single-payload ADCs, and the unconjugated antibody. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period that allows for the observation of cytotoxic effects (e.g., 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) and plot the cell viability against the logarithm of the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) for each conjugate.
Data Presentation
The following tables provide examples of quantitative data that can be generated and presented when working with dual-payload ADCs.
Table 1: Physicochemical Characterization of a Hypothetical Dual-Payload ADC
| Parameter | Unconjugated mAb | Single-Payload ADC (Payload 1) | Single-Payload ADC (Payload 2) | Dual-Payload ADC |
| Average DAR (Payload 1) | 0 | 3.8 | 0 | 3.7 |
| Average DAR (Payload 2) | 0 | 0 | 3.9 | 3.8 |
| Total Average DAR | 0 | 3.8 | 3.9 | 7.5 |
| % Monomer (by SEC) | >98% | >95% | >95% | >92% |
| Molecular Weight (by MS) | ~150 kDa | ~155 kDa | ~156 kDa | ~161 kDa |
Table 2: In Vitro Cytotoxicity of a Hypothetical Dual-Payload ADC against a Target Cell Line
| Treatment | Target Cell Line (e.g., HER2+) | Non-Target Cell Line (e.g., HER2-) |
| IC50 (nM) | IC50 (nM) | |
| Unconjugated Antibody | >1000 | >1000 |
| Single-Payload ADC (Payload 1) | 15.2 | >500 |
| Single-Payload ADC (Payload 2) | 25.8 | >500 |
| Dual-Payload ADC | 5.7 | >500 |
| Free Payload 1 | 0.8 | 0.9 |
| Free Payload 2 | 1.5 | 1.6 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific antibody, payloads, and experimental conditions. In published studies, dual-payload ADCs have demonstrated superior cytotoxic effects compared to their single-payload counterparts in vitro.[15][16]
Visualizations
Caption: Workflow for synthesizing a dual-payload ADC.
Caption: General mechanism of action for a dual-payload ADC.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Aminooxy-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 11. BCN PEG-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 12. Amino-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aminooxy-PEG2-bis-PEG3-BCN Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Aminooxy-PEG2-bis-PEG3-BCN.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing an aminooxy group on one end and a bicyclononyne (BCN) group on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond. The BCN group is a strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This linker is designed for conjugating two different molecules, for example, attaching a payload to a biomolecule.
Q2: What are the optimal reaction conditions for the aminooxy (oxime ligation) part of the reaction?
The formation of an oxime bond is pH-dependent. The reaction is fastest at an acidic pH of approximately 4.5.[1] However, for many biological applications requiring physiological conditions, the reaction can be performed at a neutral pH (6.5-7.5), though the rate will be slower.[1][2] To accelerate the reaction at neutral pH, a catalyst such as aniline (B41778) or its derivatives (e.g., m-phenylenediamine) can be used.[1][3][4]
Q3: What are the key considerations for the BCN (SPAAC) part of the reaction?
The SPAAC reaction between BCN and an azide (B81097) is generally fast and efficient, and it does not require a catalyst.[] BCN is one of the more reactive cyclooctynes.[6] However, the stability of the BCN moiety can be a concern. It has shown instability in the presence of thiols like glutathione (B108866) (GSH) and can also be unstable under certain pH conditions and in the presence of reducing agents like TCEP.[7][8]
Q4: How stable is the resulting oxime bond?
The oxime bond is generally stable at physiological pH.[9] However, it can be sensitive to acidic conditions, with degradation observed at pH 2.[3] The stability of the oxime linkage is greater than that of imine and hydrazone bonds.[2][3]
Q5: What are the common methods for purifying the final conjugate?
Due to the PEG spacer, the resulting conjugate will have an increased hydrodynamic radius. Common purification techniques for PEGylated molecules include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[][11]
-
Ion-Exchange Chromatography (IEX): Can separate the desired conjugate from unreacted starting materials and byproducts based on differences in charge.[][11][12] This method is particularly useful for separating PEGylation site isomers.[13]
-
Reverse Phase Chromatography (RPC/RP-HPLC): Useful for the purification of peptides and small proteins, and can be used on an analytical scale to identify PEGylation sites.[]
-
Hydrophobic Interaction Chromatography (HIC): While less common, it can be a supplementary tool for proteins that are difficult to purify by IEX.[]
Troubleshooting Guide for Low Yield
Problem 1: Low yield after the first reaction step (oxime ligation with the aminooxy group).
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The oxime ligation is pH-sensitive. For optimal reaction rates, a pH of around 4.5 is recommended.[1] If your biomolecule is sensitive to acidic conditions, perform the reaction at pH 6.5-7.5 and consider adding a catalyst.[2] |
| Slow reaction kinetics at neutral pH | If performing the reaction at neutral pH, the reaction can be slow.[1] To increase the reaction rate, add a catalyst like aniline (10-100 mM) or m-phenylenediamine (B132917) (mPDA).[1][4] mPDA has been shown to be a more efficient catalyst than aniline.[4] |
| Degradation of aldehyde/ketone starting material | Ensure the aldehyde or ketone on your starting molecule is stable under your reaction and storage conditions. Aldehyde-containing reagents can be susceptible to oxidation. |
| Impure Solvents | Use high-grade, pure solvents as impurities can lead to side reactions.[3] |
Problem 2: Low yield after the second reaction step (SPAAC with the BCN group).
| Possible Cause | Troubleshooting Step |
| Instability of the BCN linker | The BCN group can be unstable in the presence of thiols (e.g., from reducing agents like DTT or from biomolecules with free cysteines).[7][8] If possible, avoid these reagents during and after the conjugation. BCN has also shown some instability at neutral pH (7.2) in a protein environment.[7] |
| Side reactions with the azide | While azides are generally stable, they can react with phosphines, which are sometimes used as reducing agents.[8] Ensure no interfering reagents are present. |
| Steric hindrance | The accessibility of the azide on your second molecule can impact reaction efficiency. Ensure the azide is not sterically hindered. |
Problem 3: Low yield of the final bifunctional conjugate with multiple impurities.
| Possible Cause | Troubleshooting Step |
| Contaminants in starting materials | Ensure the purity of your starting biomolecules and the this compound linker. Protein preparations should be free of other protein contaminants that could also become PEGylated.[12] |
| Suboptimal purification strategy | The chosen purification method may not be adequately separating the desired product from unreacted starting materials and byproducts. A combination of purification techniques (e.g., IEX followed by SEC) may be necessary. |
| Aggregation of the conjugate | PEGylation generally improves solubility, but aggregation can still occur. Analyze your product by SEC to check for aggregates. Consider optimizing buffer conditions (e.g., pH, salt concentration) to minimize aggregation. |
Quantitative Data Summary
Table 1: Catalyst Efficiency in Oxime Ligation
| Catalyst | Relative Efficiency (compared to aniline) | Reference |
| Aniline | 1.0 | [4] |
| m-Phenylenediamine (mPDA) | 1.7 | [4] |
| p-Phenylenediamine | Superior to aniline | [1] |
Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)
| Cyclooctyne | Half-life in GSH | Reference |
| BCN | ~6 hours | [7] |
| DBCO | 71 minutes | [7] |
Experimental Protocols
General Protocol for a Two-Step Conjugation using this compound
Step 1: Oxime Ligation
-
Prepare the aldehyde/ketone-containing molecule: Dissolve the molecule to be conjugated to the aminooxy end of the linker in an appropriate buffer.
-
Reaction Buffer: For optimal reaction, use a buffer with a pH of ~4.5 (e.g., 100 mM sodium acetate). If the molecule is pH-sensitive, use a neutral buffer like phosphate-buffered saline (PBS) at pH 7.4.[1]
-
Add the Linker: Add the this compound linker to the reaction mixture. A molar excess of the linker may be required to drive the reaction to completion.
-
Catalyst (optional): If reacting at neutral pH, consider adding a catalyst like aniline to a final concentration of 10-100 mM.[1]
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the product from excess linker and unreacted starting material using an appropriate method like SEC or dialysis.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Prepare the azide-containing molecule: Dissolve the azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the purified product from Step 1 to the azide-containing molecule.
-
Incubation: The SPAAC reaction is typically fast. Incubate at room temperature for 1-4 hours.[6]
-
Final Purification: Purify the final conjugate using methods such as SEC or IEX to remove any unreacted materials.[][11]
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Two-step reaction scheme for bifunctional conjugation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genelink.com [genelink.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. biopharminternational.com [biopharminternational.com]
how to prevent aggregation during conjugation with Aminooxy-PEG2-bis-PEG3-BCN
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during bioconjugation experiments involving the heterotrifunctional linker, Aminooxy-PEG2-bis-PEG3-BCN.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterotrifunctional linker molecule. It contains three distinct functional groups:
-
An Aminooxy group: This group reacts with aldehyde or ketone functionalities to form a stable oxime bond.
-
Two Bicyclononyne (BCN) groups: These are strained alkynes that react with azide-containing molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][]
-
Polyethylene (B3416737) Glycol (PEG) spacers (PEG2 and PEG3): These flexible, hydrophilic chains enhance the solubility of the linker and the resulting conjugate, which helps to minimize aggregation and reduce steric hindrance.[3][4][5]
This linker is designed for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where a biomolecule (e.g., an antibody) can be linked to two other molecules of interest (e.g., imaging agents, cytotoxic drugs).
Q2: What are the main causes of aggregation when using this linker?
A2: Aggregation during conjugation is a common issue that can arise from several factors:
-
Increased Hydrophobicity: While the PEG spacers in the linker are hydrophilic, the BCN moiety and the conjugated payload can be hydrophobic.[6][7] Attaching multiple hydrophobic molecules to a protein can increase the overall hydrophobicity of the conjugate, leading to self-association and aggregation.[8][9]
-
Suboptimal Reaction Conditions: Incorrect buffer pH, ionic strength, or temperature can destabilize the protein, causing it to unfold and aggregate.[6][10] For instance, the oxime ligation involving the aminooxy group is most efficient at a slightly acidic pH (~4.5), which might not be optimal for all proteins.[11]
-
High Protein and/or Reagent Concentration: High concentrations increase the probability of intermolecular interactions, which can lead to aggregation.[6][7]
-
Mechanical Stress: Vigorous mixing, agitation, or filtration can induce shear stress, potentially denaturing the protein and causing aggregation.[6]
-
Intermolecular Crosslinking: If the target biomolecule for the aminooxy reaction also contains accessible azide (B81097) groups, or if the azide-tagged molecule for the BCN reaction has aldehyde/ketone groups, the linker could inadvertently crosslink multiple protein molecules, leading to aggregation.
Q3: How do the PEG chains in the linker help prevent aggregation?
A3: The polyethylene glycol (PEG) chains are a critical component for mitigating aggregation. They are highly hydrophilic and create a hydration shell around the conjugate.[12] This has several benefits:
-
Improved Solubility: The PEG chains increase the overall solubility of the conjugate in aqueous buffers, counteracting the hydrophobicity of the BCN group and the payload.[13][14]
-
Steric Hindrance: The flexible PEG chains act as spacers, preventing the hydrophobic regions of conjugated proteins from interacting with each other.[3]
-
Reduced Immunogenicity: By masking potential immunogenic sites on the conjugate, PEGylation can reduce the likelihood of an immune response.[15][16]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during conjugation with this compound.
Issue 1: Visible precipitation or turbidity is observed during the conjugation reaction.
This indicates significant protein instability under the current reaction conditions.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Buffer pH | Optimize the reaction buffer pH. For the oxime ligation step, while optimal pH is ~4.5, many proteins require a pH closer to neutral (6.0-7.5) for stability.[11] If protein stability is an issue at lower pH, perform the reaction at a neutral pH and consider using a catalyst. | A buffer pH outside the protein's stability range can alter its surface charge, leading to unfolding and aggregation.[10] |
| High Reagent Concentration | Add the dissolved linker to the protein solution slowly and with gentle mixing. Prepare the linker in a compatible co-solvent (e.g., DMSO) and add it to the protein solution, keeping the final co-solvent concentration low (typically <10%). | Localized high concentrations of the linker can cause rapid, uncontrolled reactions and precipitation.[7] |
| Elevated Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | High temperatures can induce partial unfolding of proteins, exposing hydrophobic cores and promoting aggregation.[17][18] |
| Inadequate Reagent Solubility | Ensure the this compound linker is fully dissolved in a small amount of an appropriate organic co-solvent (like DMSO or DMF) before adding it to the aqueous protein solution. | Poor solubility of the linker can lead to the formation of small aggregates that can act as nucleation sites for protein aggregation. |
Issue 2: Increased soluble aggregates are detected by SEC or DLS post-conjugation.
Even without visible precipitation, the formation of soluble aggregates can compromise the efficacy and safety of the final product.
| Potential Cause | Recommended Solution | Explanation |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). | Lowering the concentration reduces the frequency of intermolecular collisions that can lead to aggregation.[7] |
| Buffer Composition | Add stabilizing excipients to the reaction and storage buffers. | These additives help to maintain protein solubility and prevent aggregation.[6] |
| Slow Oxime Ligation at Neutral pH | If performing the aminooxy reaction at neutral pH, add a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to the reaction buffer.[19][20] | Catalysts can significantly increase the rate of oxime bond formation at neutral pH, reducing the required reaction time and minimizing the time the protein is exposed to potentially destabilizing conditions.[11][21] |
| Hydrophobic Interactions | If the payload is highly hydrophobic, consider using a linker with a longer PEG chain to better shield the hydrophobic regions. | Longer PEG chains can provide a more substantial hydration shell, more effectively masking hydrophobicity.[22][23] |
Recommended Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses protein aggregation and can also catalyze oxime/hydrazone ligation.[24] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein conformation.[7] |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer by being preferentially excluded from the protein surface. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins. |
| EDTA | 1-5 mM | A chelating agent that can prevent metal-catalyzed oxidation, which can be a source of aggregation.[6] |
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Protein
This protocol involves first reacting the aminooxy group with an aldehyde-modified protein, followed by the reaction of the BCN groups with an azide-containing molecule.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO
-
Azide-containing payload
-
Catalyst (optional): p-phenylenediamine (B122844) stock solution (e.g., 100 mM in water, pH adjusted to 7.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Methodology:
Step 1: Oxime Ligation
-
Protein Preparation: Prepare the aldehyde-modified protein at a concentration of 2-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.2).
-
Linker Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Catalyst Addition (Optional): If conducting the reaction at neutral pH, add the p-phenylenediamine stock solution to the protein solution to a final concentration of 2-10 mM.[19][20]
-
Conjugation: Add a 10-20 fold molar excess of the linker stock solution to the protein solution. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle end-over-end mixing.
-
Purification: Remove excess linker using SEC (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Payload Preparation: Dissolve the azide-containing payload in a compatible solvent (e.g., DMSO).
-
Conjugation: Add a 5-10 fold molar excess of the azide-payload to the purified BCN-functionalized protein from Step 1.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. SPAAC reactions are typically rapid.[1]
-
Final Purification: Purify the final conjugate to remove the excess azide-payload using SEC or another appropriate chromatography method.
-
Characterization: Characterize the final conjugate for purity and aggregation using SDS-PAGE, SEC-HPLC, and DLS.
Visualizations
Caption: Key factors that can induce protein aggregation during bioconjugation.
Caption: A step-by-step workflow for troubleshooting aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. conju-probe.com [conju-probe.com]
- 5. Mal-PEG2-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein aggregation - Wikipedia [en.wikipedia.org]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. purepeg.com [purepeg.com]
- 15. purepeg.com [purepeg.com]
- 16. labinsights.nl [labinsights.nl]
- 17. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Oxime Ligation with Aminooxy-PEG2-bis-PEG3-BCN
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing oxime ligation reactions involving Aminooxy-PEG2-bis-PEG3-BCN.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with an aminooxy-PEG reagent?
The optimal pH for oxime ligation is a balance between reaction rate and the stability of the reactants. Generally, the reaction is fastest under mildly acidic conditions, typically around pH 4.5.[1][2] This is because the reaction mechanism involves an acid-catalyzed dehydration step.[1] However, many biological molecules are sensitive to low pH. Therefore, the reaction can also be performed effectively at neutral pH (6.5-7.5), often with the use of a catalyst to enhance the reaction rate.[3][4]
Q2: Why is my oxime ligation reaction slow at neutral pH?
Oxime formation can be slow at neutral pH because the concentration of the protonated carbonyl species is lower, which limits the rate of the reaction.[5] While the aminooxy group is a potent nucleophile, the overall reaction rate at neutral pH is often slower compared to more acidic conditions.[1][6] To overcome this, the use of a nucleophilic catalyst is highly recommended.
Q3: What catalysts can be used to accelerate oxime ligation at neutral pH?
Aniline (B41778) and its derivatives are commonly used as catalysts to significantly increase the rate of oxime formation at neutral pH.[1][2][4] Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective catalysts than aniline itself.[4] These catalysts work by forming a more reactive protonated Schiff base intermediate, which accelerates the rate of transamination to the oxime product.[7]
Q4: What is the stability of the resulting oxime bond at different pH values?
The oxime bond is known for its high stability compared to other linkages like imines and hydrazones, especially at physiological pH.[6][8] Paradoxically, while the formation is often optimal in slightly acidic conditions, the bond itself exhibits maximum stability in more acidic solutions, typically between pH 2 and 3.[8][9] The bond is generally stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.[7]
Q5: Can the BCN group on my this compound interfere with the oxime ligation?
The BCN (bicyclononyne) group is designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that is highly specific for azides.[10][11] The azide (B81097) and aminooxy functional groups are orthogonal, meaning they do not react with each other or with the BCN and carbonyl groups respectively.[12] Therefore, the BCN group should not interfere with the oxime ligation reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Suboptimal pH: The pH of the reaction mixture is not in the optimal range for oxime ligation. | Adjust the pH of your reaction buffer. For uncatalyzed reactions, a pH of 4.5-5.5 is often optimal. For catalyzed reactions at neutral pH, ensure the buffer is between pH 6.5 and 7.5.[1][3] |
| Inefficient catalysis: The concentration of the catalyst is too low, or an inappropriate catalyst is being used. | Increase the concentration of the aniline catalyst (typically 10-100 mM). Consider using a more efficient catalyst like p-phenylenediamine.[1][4] | |
| Degraded reagents: The aminooxy-PEG reagent or the carbonyl-containing molecule may have degraded. | Use fresh reagents. Aminooxy compounds can be sensitive to storage conditions. | |
| Incorrect stoichiometry: The molar ratio of the aminooxy-PEG reagent to the carbonyl compound is not optimal. | Vary the molar ratio of the reactants. A slight excess of the aminooxy-PEG reagent may improve yields. | |
| Slow reaction rate | Neutral pH without a catalyst: Performing the ligation at neutral pH without a catalyst can be inherently slow.[2][6] | Add a suitable catalyst like aniline or its derivatives to accelerate the reaction.[4] |
| Low reactant concentration: The reaction rate is dependent on the concentration of the reactants. | Increase the concentration of your reactants if possible. | |
| Product instability | Extreme pH conditions: The oxime bond can be labile under very high or very low pH over time. | For long-term storage of the conjugate, maintain a pH where the oxime bond is most stable, which is typically in the acidic range (pH 2-3).[8][9] For immediate use, physiological pH is generally acceptable. |
| Side reactions | Presence of other reactive functional groups: Although oxime ligation is highly chemoselective, other functional groups might react under certain conditions. | Ensure that your reaction components are pure and that there are no other highly reactive species present that could compete with the ligation reaction. |
Quantitative Data Summary
Table 1: Effect of pH on Oxime Ligation Rate
| pH | Relative Reaction Rate | Notes |
| 2-3 | Low | While the bond is most stable at this pH, the formation rate is not optimal.[8] |
| 4.5-5.5 | High | Generally considered the optimal pH range for uncatalyzed oxime ligation due to efficient acid catalysis of the dehydration step.[1][13] |
| 6.5-7.5 | Moderate to Low | The reaction rate slows down but can be significantly enhanced with a catalyst. This pH range is often preferred for biological applications.[3][6] |
Table 2: Effect of Catalysts on Oxime Ligation at Neutral pH
| Catalyst | Concentration | Fold Increase in Rate (approx.) | Reference |
| Aniline | 100 mM | Up to 40x | [1] |
| p-Phenylenediamine | 10 mM | More efficient than aniline over a pH range of 4-7. | [4] |
| 5-Methoxyanthranilic acid (5MA) | 25 mM | Effective catalyst soluble at pH 7.4. | [2] |
Experimental Protocols
General Protocol for Oxime Ligation at pH 4.5 (Uncatalyzed)
-
Prepare a reaction buffer: Prepare a 100 mM sodium acetate (B1210297) buffer and adjust the pH to 4.5.
-
Dissolve reactants: Dissolve the carbonyl-containing molecule and a 1.2 to 2-fold molar excess of this compound in the reaction buffer to the desired final concentration.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry). Reaction times can vary from a few hours to overnight.
-
Purification: Purify the resulting conjugate using a suitable method such as size exclusion chromatography or dialysis to remove unreacted reagents.
General Protocol for Oxime Ligation at pH 7.4 (Catalyzed)
-
Prepare a reaction buffer: Prepare a 100 mM phosphate (B84403) buffer and adjust the pH to 7.4.
-
Prepare catalyst stock: Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO).
-
Dissolve reactants: Dissolve the carbonyl-containing molecule and a 1.2 to 2-fold molar excess of this compound in the reaction buffer.
-
Add catalyst: Add the catalyst from the stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM).
-
Incubate: Allow the reaction to proceed at room temperature. The reaction is typically faster than the uncatalyzed reaction at neutral pH. Monitor the progress as described above.
-
Purification: Purify the conjugate to remove unreacted reagents and the catalyst.
Visualizations
Caption: Experimental workflow for oxime ligation.
Caption: Key factors influencing oxime ligation efficiency.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
common side reactions of BCN linkers and how to avoid them
Welcome to the technical support center for BCN (bicyclo[6.1.0]nonyne) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BCN linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with BCN linkers in bioconjugation?
A1: The primary side reactions of BCN linkers are hydrolysis, oxidation, and reaction with thiols. These reactions can lead to the inactivation of the BCN moiety, preventing its intended strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azides, and can generate undesired byproducts.
-
Hydrolysis: The strained cyclooctyne (B158145) ring of BCN is susceptible to hydrolysis, particularly under acidic conditions. This reaction leads to the formation of inactive ketone and vinyl alcohol species.[1]
-
Oxidation: The BCN alkyne can be oxidized, especially when exposed to air and certain reagents, leading to degradation of the linker.[1]
-
Reaction with Thiols: BCN can react with free thiol groups, such as those found in cysteine residues of proteins or in reducing agents like dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH).[2][3][4] This can result in off-target labeling and consumption of the BCN linker.
Q2: My SPAAC reaction with a BCN linker is showing low efficiency. What could be the cause?
A2: Low efficiency in a SPAAC reaction involving a BCN linker can stem from several factors, primarily related to the stability of the BCN moiety and the reaction conditions.
-
Degradation of BCN Linker: The BCN linker on your biomolecule may have degraded due to hydrolysis or oxidation prior to or during the conjugation reaction. This is more likely if the BCN-functionalized molecule was stored or handled under acidic conditions or exposed to oxidizing agents.[1]
-
Reaction with Thiols: If your protein of interest has accessible cysteine residues, or if your buffer contains thiol-based reducing agents, the BCN linker may have reacted with these thiols, rendering it unavailable for the SPAAC reaction.[4]
-
Steric Hindrance: The azide (B81097) on your binding partner might be sterically hindered, which can affect the reaction rate with BCN. While BCN is generally less sensitive to steric hindrance than some other cyclooctynes like DBCO when reacting with highly hindered azides, it can still be a factor.[5]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can all influence the rate of the SPAAC reaction. It's important to optimize these parameters for your specific system.
Q3: How can I prevent the hydrolysis of my BCN linker?
A3: Preventing hydrolysis is crucial for maintaining the reactivity of your BCN linker. Here are some key strategies:
-
Maintain Neutral to Slightly Basic pH: BCN linkers are more stable at neutral to slightly basic pH (around 7.4). Avoid acidic conditions (pH < 7) during storage and conjugation reactions.[1]
-
Buffer Selection: Use buffers that do not promote hydrolysis. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly used and suitable buffer.[6]
-
Storage Conditions: Store BCN-functionalized molecules at low temperatures (e.g., -20°C or -80°C) and in a dry environment to minimize hydrolysis during storage.[2]
-
Linker Chemistry: BCN-amide linkages are generally more stable against hydrolysis compared to BCN-carbamate linkages, especially for applications requiring long incubation times.[7][8]
Q4: What are the best practices to avoid the reaction of BCN linkers with thiols?
A4: Unwanted reactions with thiols can be minimized through careful experimental design and execution.
-
Block Free Thiols: If your protein has free cysteine residues that are not essential for its function, consider blocking them with a thiol-reactive reagent (e.g., N-ethylmaleimide) before introducing the BCN linker.
-
Use Non-Thiol Reducing Agents: If a reducing agent is necessary, use a non-thiol-based reagent like TCEP (tris(2-carboxyethyl)phosphine) instead of DTT or β-mercaptoethanol (β-ME). However, be aware that BCN has also shown some instability with TCEP in certain contexts.[3][6]
-
Include a Thiol Scavenger: In some cases, a low concentration of a non-peptidyl thiol like β-mercaptoethanol (β-ME) has been shown to paradoxically reduce the unwanted reaction of BCN with protein cysteines, potentially by acting as a scavenger for reactive oxygen species that can activate the thiol-yne reaction.[4]
-
Optimize Reaction Stoichiometry and Time: Use the minimum necessary excess of the BCN linker and optimize the reaction time to favor the desired SPAAC reaction over the slower thiol-yne side reaction.
Troubleshooting Guides
Problem: Unexpected mass peaks observed in LC-MS analysis after conjugation.
| Possible Cause | Troubleshooting Steps |
| BCN Hydrolysis | 1. Confirm Hydrolysis Products: Look for mass additions corresponding to the addition of one or two water molecules (+18 Da or +36 Da) to your BCN-containing molecule.[1] 2. Check pH: Ensure all buffers used for storage and reaction were at a neutral or slightly basic pH. 3. Optimize Storage: Store BCN reagents and BCN-functionalized biomolecules in a desiccated environment at -20°C or below. |
| BCN Oxidation | 1. Identify Oxidation Products: Oxidation can lead to various byproducts. Look for mass additions corresponding to the addition of oxygen atoms. 2. Degas Buffers: Use degassed buffers for your conjugation reaction to minimize dissolved oxygen. 3. Work under Inert Atmosphere: If sensitivity to oxidation is high, perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Thiols | 1. Detect Thiol Adducts: Look for mass additions corresponding to the mass of the thiol-containing species (e.g., +121 Da for cysteine, +78 Da for β-ME). 2. Analyze Buffer Components: Verify that no thiol-containing reagents were present in your reaction buffer. 3. Pre-block Thiols: If working with a protein containing free cysteines, consider a pre-blocking step. |
Quantitative Data Summary
The stability of BCN linkers is influenced by various factors. The following table summarizes key quantitative data on BCN stability and reactivity.
| Parameter | Condition | Value | Reference |
| Half-life (t½) in presence of Glutathione (GSH) | pH 7.2 | ~6 hours | [3] |
| Degradation under Acidic Conditions | 3% Dichloroacetic Acid (DCA) in Toluene | ~21% degradation after 30 min | [1] |
| Degradation under Acidic Conditions | 3% Trichloroacetic Acid (TCA) in DCM | ~96.5% degradation after 30 min | [1] |
| Stability of BCN-amide vs. BCN-carbamate | In cancer cell lines over time | BCN-amide is significantly more stable | [7][8] |
| Reactivity with Azides (Second-Order Rate Constant) | Benzyl azide in CD3CN/D2O | endo-BCN: 0.29 M⁻¹s⁻¹ exo-BCN: 0.19 M⁻¹s⁻¹ | [9] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Monitoring BCN Linker Stability by HPLC-MS
This protocol allows for the assessment of BCN linker stability under various conditions (e.g., different pH, temperature, or presence of nucleophiles).
-
Sample Preparation:
-
Prepare stock solutions of your BCN-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare a series of buffers at the desired pH values (e.g., pH 5, 7.4, 9).
-
If testing reactivity with thiols, prepare a stock solution of the thiol (e.g., glutathione or cysteine) in an appropriate buffer.
-
-
Incubation:
-
Dilute the BCN-containing molecule into the test buffers to a final concentration suitable for HPLC-MS analysis (e.g., 10-100 µM).
-
For thiol reactivity studies, add the thiol to the BCN-containing solution at a defined concentration.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample.
-
Quench the reaction if necessary (e.g., by acidification for thiol reactions or by flash freezing).
-
-
HPLC-MS Analysis:
-
Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer.
-
Use a C18 column with a water/acetonitrile gradient containing a suitable modifier (e.g., 0.1% formic acid).
-
Monitor the disappearance of the peak corresponding to the intact BCN-containing molecule and the appearance of new peaks corresponding to degradation products.
-
Quantify the peak areas to determine the percentage of remaining intact BCN linker over time.
-
Visualizations
Diagram 1: Common Side Reactions of BCN Linkers
Caption: Overview of the main side reactions affecting BCN linkers.
Diagram 2: Troubleshooting Workflow for Low SPAAC Reaction Yield
Caption: A step-by-step guide to troubleshooting low-yield SPAAC reactions.
References
- 1. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Aminooxy-PEG2-bis-PEG3-BCN conjugates
Welcome to the technical support center for Aminooxy-PEG2-bis-PEG3-BCN and related conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of these molecules in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of my Aminooxy-PEG-BCN conjugate?
A1: The stability of your conjugate is primarily determined by two key components: the oxime bond formed from the aminooxy group and the bicyclo[6.1.0]nonyne (BCN) ring. Key influencing factors include pH, temperature, storage conditions, and the presence of catalysts or other reactive species in the buffer. The oxime linkage is susceptible to acid-catalyzed hydrolysis, while the BCN ring can be prone to hydration in aqueous environments.[1][2]
Q2: What is the optimal pH for working with and storing my conjugate?
A2: There is a trade-off between the optimal pH for oxime bond formation and its stability.
-
Formation : Oxime ligation is often fastest under mildly acidic conditions, typically around pH 4.5.[1][3] Aniline and its derivatives can be used as catalysts to increase the reaction rate, especially at neutral pH.[4][5]
-
Stability : The oxime bond itself exhibits maximum stability in acidic solutions, paradoxically between pH 2 and 3, but is also relatively stable at physiological pH (7.4).[4][6] It is most susceptible to hydrolysis in the pH range of 4-6. For long-term storage, maintaining a neutral or slightly acidic (pH < 4) environment is generally recommended, depending on the stability of the conjugated biomolecule.
Q3: How should I store my Aminooxy-PEG-BCN conjugate for long-term stability?
A3: For long-term storage, it is strongly recommended to store the conjugate under the following conditions to prevent degradation of both the PEG and the reactive moieties:
-
Temperature : At or below -15°C.[7]
-
Atmosphere : Under an inert gas like Nitrogen or Argon to prevent oxidation.[7]
-
Light : Protected from light.[7]
-
Moisture : With a desiccant in a tightly sealed container to prevent hydrolysis.[7] Do not freeze aqueous solutions of the conjugate, as this can damage the associated biomolecule.[8]
Q4: Is the BCN moiety stable in aqueous buffers?
A4: The BCN ring can be susceptible to a slow, water-mediated transformation.[2] When exposed to water or humidity, BCN can become hydrated, leading to a loss of its click-reactivity with azide (B81097) partners and a change in its physical properties.[2] It is crucial to use anhydrous solvents when possible for reconstitution and to minimize prolonged exposure to aqueous buffers during storage.
Troubleshooting Guide: Stability and Reactivity Issues
Q1: I'm observing a significant loss of my conjugate's mass or the appearance of smaller fragments in my analysis (e.g., HPLC, MS). What is happening?
A1: This observation strongly suggests the hydrolysis of the oxime bond. Oxime hydrolysis is catalyzed by acid and will break the linkage between your aminooxy-PEG-BCN linker and the carbonyl-containing molecule.[6][9]
-
Immediate Steps :
-
Analyze the pH of your buffer. If it is in the moderately acidic range (pH 4-6), the rate of hydrolysis will be higher.
-
Review your experimental conditions. Elevated temperatures can accelerate the rate of hydrolysis.[6]
-
-
Solutions :
-
Adjust the buffer to a more neutral pH (e.g., 7.4) or a more strongly acidic pH (<4) if your target molecule can tolerate it.
-
Perform your experiments at a lower temperature (e.g., 4°C) to slow the degradation rate.
-
For long-term experiments, consider if a more stable linkage is required for your application. Oximes are generally 100 to 1000 times more resistant to hydrolysis than corresponding hydrazones.[6][9]
-
Q2: My conjugate has lost its ability to react with its azide-containing binding partner. Why?
A2: A loss of reactivity points to the degradation of the BCN ring.
-
Possible Cause : The BCN moiety has likely undergone hydrolysis or hydration, rendering it inactive for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2] This can occur during prolonged incubation in aqueous buffers.
-
Solutions :
-
Minimize Aqueous Exposure : Prepare the conjugate for its reaction as close to the time of use as possible.
-
Solvent Choice : If your experimental design permits, introduce a water-miscible co-solvent like DMSO or DMF to reduce the water activity. Ensure the final concentration of the organic solvent does not exceed 5-10% to maintain the integrity of biomolecules like proteins or liposomes.[8][10]
-
Fresh Reagents : Always use freshly prepared or properly stored reagents. Reconstitute lyophilized Aminooxy-PEG-BCN in a dry, anhydrous solvent like DMSO immediately before use.[11]
-
Q3: The conjugation efficiency between my aminooxy-linker and carbonyl-containing molecule is low.
A3: Low conjugation efficiency is typically related to reaction kinetics or suboptimal conditions.
-
Possible Causes & Solutions :
-
pH : The reaction is slow at neutral pH.[1][12] Lower the pH to ~4.5-6.0 to accelerate the reaction, if your molecules are stable under these conditions.
-
Catalyst : If you must work at neutral pH, the use of a catalyst is highly recommended. Aniline or its derivatives can increase the reaction rate by up to 40-fold at neutral pH.[1][4][5] 5-methoxyanthranilic acid (5MA) is another effective catalyst.[13]
-
Concentration : The reaction rate is concentration-dependent.[1] Increase the concentration of one or both reactants if possible.
-
Steric Hindrance : Bulky groups near the carbonyl or aminooxy group can sterically hinder the reaction.[6] Ensure your linker design provides adequate spacing. Ketone-derived oximes are generally more stable than those derived from aldehydes, but the reaction with ketones is also slower.[3][6][14]
-
Data Summary: Factors Influencing Oxime Stability
The stability of an oxime bond is not absolute and is influenced by several factors. The data below summarizes the relative stability compared to other common linkages and the effect of pH.
Table 1: Comparative Hydrolytic Stability of C=N Bonds
| Linkage Type | Relative Stability | First-Order Rate Constant (k) at pD 7.0 | Reference |
|---|---|---|---|
| Methylhydrazone | Low | ~600x faster than oxime | [9] |
| Acetylhydrazone | Moderate | ~300x faster than oxime | [9] |
| Semicarbazone | Moderate-High | ~160x faster than oxime | [9] |
| Oxime | High | Baseline |[1][6][9] |
Note: Data is derived from comparative studies and illustrates general trends. Absolute rates depend on the specific molecular structure.
Visualizing Stability and Degradation
The following diagrams illustrate the key relationships and workflows for managing the stability of your conjugate.
Caption: Key factors influencing the oxime bond equilibrium.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible water mediated transformation of BCN from a 3D highly porous form to its nonporous hydrolyzed counterpart - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. encapsula.com [encapsula.com]
- 9. scispace.com [scispace.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. ADC Conjugation Technologies | AxisPharm [axispharm.com]
dealing with steric hindrance in Aminooxy-PEG2-bis-PEG3-BCN conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG2-bis-PEG3-BCN linkers. This unique heterotrifunctional, branched linker is designed for advanced bioconjugation, such as the creation of antibody-drug conjugates (ADCs), allowing for a higher payload-to-ligand ratio. However, its branched structure, featuring two bicyclo[6.1.0]nonyne (BCN) moieties, can introduce challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a branched, heterotrifunctional linker molecule. It possesses a single aminooxy group for conjugation to carbonyls (aldehydes or ketones) and two BCN groups for strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry". The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and bis-PEG3) enhance aqueous solubility and provide spatial separation between the reactive moieties and the conjugated molecules.[1][2] Its primary application is in the synthesis of complex bioconjugates where multiple molecules need to be attached to a single point, such as in the development of ADCs with a high drug-to-antibody ratio (DAR).[3]
Q2: How does the "bis-BCN" structure of this linker lead to steric hindrance?
Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site.[4] With a bis-BCN linker, the two bulky BCN rings, along with their PEG3 arms, can physically block the approach of azide-containing molecules. This is particularly relevant when conjugating to large biomolecules like antibodies, where accessible surface area is already limited. This spatial crowding can lead to lower reaction yields or require longer reaction times for the SPAAC reaction.[5]
Q3: What are the two main conjugation reactions involved when using this linker?
-
Oxime Ligation: The aminooxy group (-ONH2) on the linker reacts with an aldehyde or ketone on the target biomolecule (e.g., an antibody with an engineered carbonyl group) to form a stable oxime bond (-O-N=C-).[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The two BCN groups (strained alkynes) on the linker react with azide-functionalized molecules (e.g., cytotoxic payloads) to form stable triazole rings. This reaction is bioorthogonal and does not require a cytotoxic copper catalyst.[8]
Q4: Is the oxime bond formed by the aminooxy group considered stable or cleavable?
The oxime bond is significantly more stable than other imine-based linkages, such as hydrazones, especially at physiological pH.[3][9] It is generally considered a stable linkage. However, in the context of ADCs, some linkers are designed to be "acid-labile," meaning they can be cleaved under the acidic conditions found in cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[1][][11] While the fundamental oxime linkage is robust, its susceptibility to cleavage can be tuned by the structure of the reactants. Therefore, whether the linker is "cleavable" depends on the specific design and intended application of the final conjugate.
Q5: Which BCN isomer (exo or endo) is better for reducing steric hindrance?
BCN is synthesized as a mixture of two diastereomers: exo and endo. The endo isomer has a more extended, linear-like structure, while the exo isomer is more compact. For conjugations to large macromolecules where steric hindrance is a concern, the endo-BCN isomer is often preferred as its extended structure can better project the reactive alkyne away from the bulk of the linker and the attached biomolecule.[11]
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in complex bioconjugation schemes. The following guide addresses potential problems related to steric hindrance and other factors for both the oxime ligation and SPAAC steps.
Part 1: Troubleshooting the Aminooxy-Carbonyl (Oxime) Ligation
| Problem | Potential Cause | Recommended Solution |
| Low or no formation of the initial linker-biomolecule conjugate. | Suboptimal pH: Oxime ligation is most efficient at a slightly acidic pH (4.0-5.5). The reaction rate slows significantly at neutral pH.[12][13] | Adjust the reaction buffer to pH 4.5-5.5. If the biomolecule is not stable at acidic pH, perform the reaction at neutral pH but include a catalyst. |
| Slow reaction kinetics at neutral pH: Without a catalyst, the reaction can be very slow, especially with low reactant concentrations.[4][13] | Add a nucleophilic catalyst to the reaction mixture. Aniline is commonly used, but less toxic and more efficient alternatives like p-phenylenediamine (B122844) or 5-methoxyanthranilic acid (5MA) can significantly increase the reaction rate at neutral pH.[4][14] | |
| Steric hindrance at the carbonyl site: The site of the aldehyde or ketone on the biomolecule may be sterically crowded, preventing the approach of the bulky this compound linker. | This is an inherent structural challenge. Consider increasing the reaction time or temperature (if the biomolecule is stable). Ensure the PEG chain on the biomolecule side (if any) is sufficiently long. | |
| Degraded reagents: The aminooxy group can be reactive and may degrade upon improper storage or handling. | Ensure the linker is stored correctly (typically at -20°C or below, protected from moisture). Prepare stock solutions fresh in an appropriate anhydrous solvent like DMSO or DMF. |
Part 2: Troubleshooting the BCN-Azide (SPAAC) Reaction
| Problem | Potential Cause | Recommended Solution |
| Low yield of final conjugate (payload attachment). | Steric hindrance from the bis-BCN structure: The two bulky BCN groups can hinder each other and block the approach of the azide-functionalized payload, especially after the first BCN has reacted.[4] | Increase the molar excess of the azide-payload (e.g., from 2-4 fold to 10-20 fold excess per BCN group). Increase the reaction time (from 4-12 hours up to 24-48 hours) and/or temperature (e.g., from 4°C to 25°C) to provide more energy to overcome the activation barrier.[4] |
| Suboptimal solvent: Poor solubility of the azide-payload or the linker-biomolecule intermediate can lead to aggregation and low yield. | Ensure all components are soluble in the reaction buffer. The PEG chains on the linker enhance aqueous solubility, but a small percentage of an organic co-solvent (e.g., <10% DMSO or DMF) may be required to dissolve a hydrophobic payload. | |
| Side reactions with thiols: The strained alkyne of the BCN group can exhibit some off-target reactivity with free thiols (e.g., cysteine residues in proteins).[8] | If the biomolecule contains free thiols, consider a pre-incubation step with a thiol-capping agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) before the SPAAC reaction. | |
| Incorrect BCN isomer: The more compact exo isomer of BCN might be causing more significant steric clashes in this branched context. | If possible, use a linker synthesized with the endo-BCN isomer, which has a more extended structure and may reduce steric hindrance.[11] |
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne (B158145) | Azide (B81097) | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) |
| BCN | Benzyl azide | CD₃CN/D₂O (9:1) | ~0.3 |
| BCN | Phenyl azide | CDCl₃ | ~0.08 |
| BCN | Pyridinium azide derivative | H₂O/CH₃CN | ~2.0 |
Data compiled from various sources. Reaction rates can be significantly faster in more aqueous solvent systems.[14]
Experimental Protocols
The following are generalized protocols that should be optimized for your specific biomolecule and payload.
Protocol 1: Two-Step Conjugation Workflow
This protocol assumes the target biomolecule contains a carbonyl group (aldehyde or ketone) and the payload is functionalized with an azide.
Step 1: Oxime Ligation (Conjugation of Linker to Biomolecule)
-
Prepare Biomolecule:
-
Dissolve your carbonyl-containing biomolecule (e.g., antibody) in an appropriate reaction buffer. For optimal reaction, use a buffer at pH 4.5-5.5 (e.g., 100 mM sodium acetate). If neutral pH is required, use phosphate-buffered saline (PBS) at pH 7.4.
-
Ensure the biomolecule concentration is in the high micromolar range (e.g., 5-10 mg/mL for an antibody).
-
-
Prepare Linker Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
-
Perform Ligation:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the biomolecule solution. The final concentration of organic solvent should ideally be below 10% (v/v).
-
If at neutral pH: Add a catalyst. For example, add a stock solution of 5-methoxyanthranilic acid (5MA) to a final concentration of 25 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker using a suitable method such as size-exclusion chromatography (SEC) (e.g., Sephadex G-25 column) or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 7.4).
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Payload Stock Solution:
-
Dissolve the azide-functionalized payload in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Perform SPAAC Reaction:
-
To the purified linker-biomolecule conjugate from Step 1, add a 5- to 10-fold molar excess of the azide-payload per BCN group (i.e., a 10- to 20-fold total molar excess).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. For challenging conjugations due to steric hindrance, incubation at 25°C for up to 48 hours may be necessary.
-
-
Final Purification:
-
Purify the final conjugate to remove unreacted payload and any byproducts using SEC, dialysis, or tangential flow filtration.
-
Characterize the final product using appropriate analytical techniques such as mass spectrometry (to confirm conjugation) and hydrophobic interaction chromatography (HIC) (to determine DAR).
-
Visualizations
Diagram 1: Two-Step Conjugation Workflow
Caption: Workflow for two-step bioconjugation.
Diagram 2: Chemical Reactions
Caption: Key chemical conjugation reactions.
Diagram 3: Troubleshooting Logic for Low Yield
References
- 1. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 2. neb.com [neb.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
impact of temperature on Aminooxy-PEG2-bis-PEG3-BCN reaction kinetics
Welcome to the technical support center for Aminooxy-PEG2-bis-PEG3-BCN. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing an aminooxy group and a bicyclononyne (BCN) group, separated by a polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond.[1][2] The BCN group reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][][5] This linker is ideal for creating conjugates between two different molecules, for example, linking a protein to a small molecule, or for surface modification.
Q2: How does temperature affect the oxime ligation (aminooxy-aldehyde/ketone) reaction kinetics?
The effect of temperature on oxime ligation is complex and can be influenced by other reaction conditions such as pH and the presence of catalysts.[6] Generally, increasing the temperature can increase the reaction rate. However, excessively high temperatures may lead to the degradation of sensitive biomolecules or the formation of side products.[7] Some studies have shown that for certain systems, freezing the reaction mixture at neutral pH can surprisingly accelerate the reaction.[8][9][10] For most applications, starting at room temperature (20-25°C) is recommended. Optimization may be required for your specific molecules.
Q3: How does temperature impact the SPAAC (BCN-azide) reaction kinetics?
The SPAAC reaction is primarily driven by the ring strain of the BCN molecule and typically proceeds efficiently at ambient temperatures.[][5] However, studies have shown that increasing the temperature from 25°C to 37°C can lead to an increase in the reaction rate.[11] Therefore, for faster kinetics, performing the reaction at 37°C can be beneficial, provided the molecules involved are stable at this temperature.
Q4: What is the optimal pH for the reactions involving this linker?
The two reactive ends of the linker have different optimal pH ranges:
-
Oxime Ligation (Aminooxy end): This reaction is most efficient at a slightly acidic pH of around 4.5.[1] However, the reaction can still proceed at neutral pH (6.5-7.5), albeit at a slower rate.[6] Aniline (B41778) and its derivatives can be used as catalysts to increase the reaction rate at neutral pH.[10][12]
-
SPAAC (BCN end): The BCN-azide cycloaddition is efficient over a broad pH range and is not highly pH-dependent, making it suitable for reactions under physiological conditions (pH 7.4).[11]
For a two-step conjugation, it is advisable to perform the reactions sequentially, adjusting the pH for each step to ensure optimal efficiency.
Q5: Can I perform a one-pot reaction with this linker?
A one-pot reaction is possible if the reaction conditions are compatible with both the oxime ligation and the SPAAC reaction, and if the aldehyde/ketone and azide (B81097) functionalities do not interfere with each other. A neutral pH (around 7.4) would be a reasonable compromise. However, the oxime ligation may be slow at this pH without a catalyst. For optimal results and higher yields, a sequential two-step conjugation is generally recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conjugation | Suboptimal temperature. | For the oxime ligation step, if reacting at room temperature, consider increasing the temperature to 37°C or performing a trial at 4°C or even frozen (-20°C) as some systems show accelerated rates at lower temperatures.[8][9][10] For the SPAAC reaction, increasing the temperature from room temperature to 37°C can enhance the reaction rate.[11] |
| Incorrect pH. | Ensure the pH is optimized for the specific reaction step. Use a pH of 4.5-5.5 for the oxime ligation or add a catalyst like aniline for reactions at neutral pH.[1] The SPAAC reaction is less sensitive to pH but physiological pH (7.4) is a good starting point. | |
| Degraded reagents. | Aminooxy compounds can be sensitive to storage conditions. Ensure the linker and other reagents have been stored correctly and are not expired. | |
| Steric hindrance. | The PEG spacer is designed to minimize steric hindrance, but bulky molecules may still react slowly. Try increasing the reaction time or the concentration of the reactants. | |
| Formation of side products or aggregation | Temperature is too high. | Especially for sensitive proteins, high temperatures can lead to denaturation and aggregation.[13][14] If you observe precipitates or loss of biological activity, reduce the reaction temperature. Consider performing the reaction at 4°C for a longer duration. |
| Incorrect buffer. | Buffers containing primary amines (like Tris) will compete with the aminooxy reaction if an NHS ester is used to introduce the aldehyde/ketone. Use non-amine-containing buffers like PBS or HEPES. | |
| Slow reaction rate | Low concentration of reactants. | The reaction rate is dependent on the concentration of the reactants. If possible, increase the concentration of your molecules. |
| Absence of a catalyst for oxime ligation at neutral pH. | If you must perform the oxime ligation at neutral pH, consider adding a catalyst such as aniline or an aniline derivative to accelerate the reaction.[10][12] |
Data Presentation
The following table provides illustrative data on the expected impact of temperature on the reaction kinetics for the two reactive moieties of this compound. Please note that these are typical values and the actual rates will depend on the specific reactants, solvent, and other experimental conditions.
| Temperature (°C) | Reaction Type | Illustrative Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| 4 | Oxime Ligation | Variable, can be slow or fast depending on freezing effects | Some studies report rate acceleration upon freezing.[8][9] |
| 25 | Oxime Ligation | ~0.001 - 0.1 | Rate is highly dependent on pH and catalyst.[12] |
| 37 | Oxime Ligation | ~0.005 - 0.5 | Generally faster than at 25°C, but risk of biomolecule instability. |
| 25 | SPAAC (BCN-Azide) | ~0.1 - 1.0 | Efficient at room temperature.[15] |
| 37 | SPAAC (BCN-Azide) | ~0.2 - 2.0 | Rate generally increases with temperature.[11] |
Experimental Protocols
Protocol: Determining the Temperature-Dependent Kinetics of the this compound Reaction
This protocol describes a general method to study the effect of temperature on the reaction kinetics of this compound. This involves two separate sets of experiments: one for the aminooxy reaction and one for the BCN reaction.
Part 1: Oxime Ligation Kinetics
-
Reactant Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, or 100 mM acetate (B1210297) buffer, pH 4.5).
-
Prepare a stock solution of an aldehyde- or ketone-containing molecule (e.g., a protein modified to have an aldehyde group) in the same buffer.
-
-
Reaction Setup:
-
Set up multiple reactions in parallel, each in a temperature-controlled environment (e.g., water baths or incubators) at different temperatures (e.g., 4°C, 25°C, 37°C).
-
For each temperature, mix the this compound and the aldehyde/ketone molecule at known final concentrations.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs), take an aliquot from each reaction.
-
Quench the reaction immediately (e.g., by adding an excess of a quenching reagent like hydroxylamine (B1172632) or by rapid dilution in a denaturing buffer).
-
-
Analysis:
-
Analyze the samples by a suitable method to quantify the amount of product formed and unreacted starting material. Techniques can include LC-MS, SDS-PAGE, or HPLC.
-
Plot the concentration of the product versus time for each temperature.
-
Calculate the initial reaction rates and determine the rate constants at different temperatures.
-
Part 2: SPAAC (BCN-Azide) Kinetics
-
Reactant Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of an azide-containing molecule in the same buffer.
-
-
Reaction Setup:
-
Similar to Part 1, set up parallel reactions at different temperatures (e.g., 25°C and 37°C).
-
Mix the this compound and the azide molecule at known final concentrations.
-
-
Time-Course Analysis:
-
Take aliquots at various time points and quench the reaction if necessary (though the reaction is generally fast, and quenching may not be required if analysis is immediate).
-
-
Analysis:
-
Use analytical techniques like LC-MS or HPLC to quantify the formation of the triazole product.
-
Determine the rate constants at the different temperatures studied.
-
Mandatory Visualization
Caption: Workflow for determining the impact of temperature on reaction kinetics.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. cellmosaic.com [cellmosaic.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Oxime Ligation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for efficient oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in oxime ligation?
A1: A catalyst is used in oxime ligation to increase the reaction rate, especially at neutral or physiological pH.[1][2] The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond is often slow under these conditions.[1][3][4] Catalysts, such as aniline (B41778) and its derivatives, accelerate the formation of a protonated Schiff base intermediate, which leads to a much higher rate of transamination to the final oxime product.[5]
Q2: Which are the most common catalysts for oxime ligation?
A2: The most commonly used catalysts for oxime ligation are aniline and its derivatives.[6][7] Among these, p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been identified as highly efficient catalysts, often outperforming aniline.[1][2][3][4][8] Substituted anilines with electron-donating groups have also been shown to be superior catalysts at neutral pH.[1] Acetic acid can also be used as a catalyst, particularly when using organic solvents like DMSO.[9][10]
Q3: What makes m-phenylenediamine (mPDA) a more efficient catalyst than aniline?
A3: While m-phenylenediamine (mPDA) is only moderately more effective than aniline at equal concentrations (approximately 2-fold), its significantly greater aqueous solubility allows it to be used at much higher concentrations.[2][3][4][8] This leads to substantially more efficient catalysis, with reports of it being up to 15 times more efficient than aniline, especially for ligating ketones or in hydrazone-oxime exchange reactions.[2][3][4][8]
Q4: At what pH should I perform my oxime ligation reaction?
A4: Oxime ligations proceed optimally at a pH between 4 and 5.[1][6][7] However, many biomolecules are not stable or soluble under these acidic conditions.[1] For applications at neutral pH (around 7), nucleophilic catalysts like aniline or its derivatives are crucial to enhance the reaction rate.[1][2] p-Phenylenediamine has been shown to be an effective catalyst throughout the pH range of 4-7.[1]
Q5: Can I perform oxime ligation in organic solvents?
A5: Yes, oxime ligation can be performed in organic solvents. Using organic co-solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can be necessary if your reactants are not water-soluble. In fact, using solvents like 80% acetonitrile, 80% ethanol, or DMF can significantly accelerate reaction kinetics by allowing for higher reactant concentrations.[6][7] When using DMSO, acetic acid can serve as an effective catalyst.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Catalysis | • Increase the concentration of the catalyst. For aniline, the solubility limit is around 100 mM.[2][3] For m-phenylenediamine (mPDA), much higher concentrations can be used due to its greater solubility.[2][3][4][8]• Switch to a more efficient catalyst. p-Phenylenediamine and m-phenylenediamine are generally more effective than aniline.[1][2][3][4][8]• Ensure the catalyst is not in vast excess, as it can competitively form a Schiff base with the carbonyl compound, inhibiting the desired reaction.[2] |
| Suboptimal pH | • If possible, lower the pH of the reaction mixture to between 4 and 5, where the uncatalyzed reaction is faster.[1]• If the reaction must be at neutral pH, ensure you are using an appropriate nucleophilic catalyst like pPDA or mPDA.[1][2] | |
| Reactant Degradation or Instability | • Check the stability of your aldehyde/ketone and aminooxy-functionalized molecules under the reaction conditions.• Use freshly prepared stock solutions of reactants. | |
| Hydrolysis of Oxime Product | • While generally stable, the oxime bond can be reversible.[11] If product instability is suspected, consider reducing the C=N bond to a more stable C-N single bond using a reducing agent like NaBH₃CN, though this is not a standard part of the ligation protocol.[11] | |
| Slow Reaction Rate | Low Reactant Concentration | • Increase the concentration of the aldehyde/ketone and aminooxy reactants. Reaction kinetics are driven by reactant concentrations.[6][7] |
| Reaction with Ketone | • Reactions involving ketones are inherently slower than those with aldehydes.[2][3][4] Allow for longer reaction times (several hours) or use a highly efficient catalyst system like high-concentration mPDA.[3][4][8] | |
| Inadequate Catalyst Performance | • Aniline-catalyzed reactions at neutral pH can be slow.[1][2] Switch to a more potent catalyst such as p-phenylenediamine, which can be 19-fold faster than aniline at pH 7.[1] | |
| Use of Aqueous Buffer | • If your biomolecules are stable in organic solvents, consider switching from a purely aqueous system to a mixed solvent system (e.g., with ACN, EtOH, or DMF) to increase reactant solubility and concentration, which can dramatically accelerate kinetics.[6][7] | |
| Side Reactions or Impurities | Catalyst Interference | • An excess of the catalyst can lead to the formation of a Schiff base with the carbonyl compound, which can be a competitive side reaction.[2] Optimize the catalyst concentration; a final concentration of 10-100 mM for aniline is a common starting point. |
| Reactive Aminooxy Group | • The aminooxy moiety is highly reactive towards aldehydes and ketones.[6] Avoid using solvents like acetone (B3395972) for any work-up or purification steps if unreacted aminooxy groups are present.[6] An excess of acetone can be used to quench unreacted aminooxy groups after the reaction is complete. | |
| Impure Reagents | • Ensure the purity of your starting materials, as impurities can interfere with the ligation reaction. |
Catalyst Performance Data
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Key Advantages | Typical Concentration | Fold Rate Increase vs. Uncatalyzed | Fold Rate Increase vs. Aniline | Reference |
| Aniline | Good solubility and inertness under physiological conditions. | 10 - 100 mM | Up to 40x at neutral pH | - | [2][5] |
| p-Phenylenediamine (pPDA) | Highly effective at neutral pH, even at low concentrations. More efficient than aniline across pH 4-7. | 2 - 10 mM | 120x (at pH 7) | 19x (at pH 7) | [1] |
| m-Phenylenediamine (mPDA) | Very high aqueous solubility allows for use at high concentrations, leading to significant rate enhancement. | Up to 750 mM | - | Up to 15x | [2][3][4][8] |
Experimental Protocols
Protocol 1: General Aqueous Oxime Ligation for Bioconjugation
This protocol is adapted for water-soluble reactants at or near physiological pH.
Materials:
-
Aldehyde or ketone-functionalized biomolecule (e.g., protein)
-
Aminooxy-functionalized molecule (e.g., aminooxy-PEG)
-
Catalyst: p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde/ketone-functionalized biomolecule in the reaction buffer (e.g., 10 µM).[3]
-
Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer (e.g., 50 µM).[3]
-
Prepare a stock solution of the catalyst (e.g., 200 mM pPDA or a higher concentration for mPDA) in the buffer.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (final concentration 10 µM) and the aminooxy-functionalized molecule (final concentration 50 µM).[3]
-
Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10 mM pPDA or 100+ mM mPDA).[1][3]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.[3]
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the resulting conjugate using standard methods appropriate for your biomolecule (e.g., size-exclusion chromatography, affinity chromatography).
-
Protocol 2: Rapid Oxime Ligation in Organic Solvent
This protocol is suitable for reactants that are soluble in organic solvents and for applications requiring very fast kinetics.
Materials:
-
Aldehyde or ketone-functionalized molecule
-
Aminooxy-functionalized molecule
-
Catalyst: p-phenylenediamine (pPDA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation:
-
Ligation Reaction:
-
Combine the reactants in the DMF solution.
-
Add the pPDA catalyst (e.g., 2 equivalents relative to the limiting reactant).[7]
-
For extremely fast reactions (completion within minutes), the temperature can be increased (e.g., to 75°C), though this may risk side reactions.[7]
-
Monitor the reaction closely by HPLC or LC-MS due to the rapid kinetics.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the product using an appropriate method such as flash chromatography or preparative HPLC.
-
Visualizations
Caption: Catalytic mechanism of oxime ligation.
Caption: Troubleshooting workflow for oxime ligation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. Item - A Highly Efficient Catalyst for Oxime Ligation and HydrazoneâOxime Exchange Suitable for Bioconjugation - American Chemical Society - Figshare [acs.figshare.com]
- 9. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
removing unreacted Aminooxy-PEG2-bis-PEG3-BCN post-conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Aminooxy-PEG2-bis-PEG3-BCN following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing small molecule linkers like this compound after conjugation to a larger biomolecule?
A1: The most common and effective methods for removing small, unreacted molecules from larger bioconjugates are based on size differences. These include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis. Protein precipitation is another technique that can be employed. The choice of method depends on factors such as the sample volume, the required purity, the stability of the conjugate, and the available equipment.
Q2: How do I choose the right purification method for my experiment?
A2: The selection of an appropriate purification method is critical for achieving the desired purity and yield of your conjugate. Consider the following factors:
-
Sample Volume: For large volumes, Tangential Flow Filtration is often the most efficient method. For smaller, lab-scale purifications, Size Exclusion Chromatography and Dialysis are very common.
-
Purity Requirements: Size Exclusion Chromatography generally offers the highest resolution and purity.
-
Speed: Tangential Flow Filtration is a rapid method, while dialysis is a slower, diffusion-based process that may take several hours to overnight.[1]
-
Sample Stability: All mentioned methods are generally mild and preserve the biological activity of the conjugate.[2][3]
Below is a decision-making workflow to help you select the most suitable method.
References
Technical Support Center: Aminooxy-PEG2-bis-PEG3-BCN Reactions
<Step>
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG2-bis-PEG3-BCN and similar bifunctional linkers. The focus is on addressing challenges encountered when scaling up bioconjugation reactions involving oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up bioconjugation reactions with this linker?
A1: Scaling up from laboratory to production volumes introduces several challenges. Key issues include maintaining reaction stoichiometry, managing pH and temperature, ensuring adequate mixing, and dealing with the increased likelihood of aggregation due to higher concentrations of hydrophobic molecules.[1] Additionally, purification becomes more complex, and process hold times need to be validated to prevent product degradation.[1][2]
Q2: How does the bifunctional nature of the this compound linker impact the reaction strategy?
A2: The linker allows for a two-step conjugation process. The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, while the bicyclononyne (BCN) group reacts with azide-functionalized molecules via SPAAC. The order of these reactions can be tailored to the specific biomolecules and payloads being conjugated. Careful process development is needed to optimize conditions for each step and purify the intermediate conjugate.
Q3: What are the optimal pH conditions for the aminooxy (oxime ligation) reaction?
A3: Oxime ligation reactions are typically most efficient at a pH of approximately 4.5.[3] However, many biomolecules are not stable under these acidic conditions.[4] For reactions at neutral pH, the rate can be significantly slower.[3] To overcome this, catalysts such as aniline (B41778) or substituted anilines (e.g., p-phenylenediamine) can be used to increase the reaction rate at neutral pH.[4][5]
Q4: Are there any stability concerns with the BCN moiety?
A4: BCN reagents are generally stable for long-term storage when kept dry and at low temperatures (-20°C).[6] However, some studies have shown that BCN groups can exhibit instability under certain conditions, such as in the presence of reducing agents like TCEP or thiols like glutathione (B108866) (GSH).[7] It is crucial to consider the compatibility of all reagents in the reaction mixture. While BCN is stable in the presence of many common functional groups, it's important to note that thiols can react with BCN.[8]
Q5: What are the recommended purification methods for large-scale production of bioconjugates with PEG linkers?
A5: Due to the PEG linker, the resulting bioconjugate will have an increased hydrodynamic radius.[] For large-scale purification, chromatographic methods are standard.[10][11] Ion-exchange chromatography (IEX) is commonly used and can separate species based on charge differences altered by PEGylation.[][10] Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules and aggregates.[][10] Hydrophobic interaction chromatography (HIC) can also be employed as a polishing step.[][10][12] For buffer exchange and removal of small molecule impurities, tangential flow filtration (TFF) is a scalable and efficient method.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency (Aminooxy Reaction) | Suboptimal pH: Reaction is slow at neutral pH without a catalyst. | Adjust pH to 4-5 if biomolecule stability allows.[5] If neutral pH is required, add a catalyst like aniline or p-phenylenediamine.[4] |
| Hydrolysis of Linker: NHS esters used to attach the linker are prone to hydrolysis. | Ensure stock solutions are fresh and anhydrous. Minimize time in aqueous buffers before reaction. | |
| Incorrect Stoichiometry: Molar ratio of reactants is not optimized for the larger scale. | Perform small-scale experiments to determine the optimal vector-to-insert molar ratio, then scale up.[14] | |
| Low Conjugation Efficiency (BCN/SPAAC Reaction) | Slow Reaction Kinetics: At low reactant concentrations, the reaction can be slow. | Increase the concentration of reactants if possible. Ensure adequate reaction time (can be several hours). |
| BCN Instability: Presence of incompatible reagents (e.g., thiols). | Avoid using thiol-containing reagents like DTT. If a reducing agent is necessary, consider TCEP, but be aware of potential long-term instability with BCN.[7] | |
| Product Aggregation | Increased Hydrophobicity: Conjugation of hydrophobic payloads can lead to aggregation, especially at high concentrations.[1] | Optimize buffer conditions (e.g., pH, ionic strength, excipients). Consider using additives that reduce aggregation. Perform conjugation at lower concentrations if feasible. |
| Improper Mixing: Localized high concentrations of reagents during addition can cause precipitation. | Ensure efficient and controlled mixing during reagent addition. | |
| Difficulty in Purification | Complex Reaction Mixture: Presence of unreacted starting materials, byproducts, and different conjugate species (e.g., varying drug-to-antibody ratios).[2][] | Employ a multi-step purification strategy.[10][15] Use SEC to remove aggregates and excess small molecules, followed by IEX or HIC for finer separation of conjugate species.[][10] |
| Poor Resolution in Chromatography: PEGylated conjugates may have similar properties to impurities. | Optimize chromatographic conditions (e.g., gradient, pH, salt concentration). Consider using a different type of chromatography (e.g., HIC if IEX is not effective).[] | |
| Batch-to-Batch Variability | Inconsistent Process Parameters: Minor variations in pH, temperature, reaction time, or mixing can be magnified at scale.[16] | Implement strict process controls and standard operating procedures.[16] Use in-process monitoring to ensure consistency. |
| Reagent Quality: Variability in the quality or activity of linkers or biomolecules. | Qualify all raw materials before use. Ensure proper storage and handling of all reagents.[6][17] |
Experimental Protocols & Methodologies
General Protocol for Two-Step Bioconjugation
This protocol outlines a general workflow for conjugating an azide-modified payload to a protein containing an aldehyde or ketone handle using the this compound linker.
Workflow Diagram:
Caption: General workflow for a two-step bioconjugation reaction.
Methodology:
-
Protein Preparation: Prepare the protein containing the aldehyde or ketone handle in a suitable buffer. The buffer should be chosen to maintain protein stability and be compatible with the oxime ligation.
-
Oxime Ligation:
-
Dissolve the this compound linker in a compatible solvent (e.g., DMSO) and add it to the protein solution. A typical molar excess of the linker is 5-20 fold, but this should be optimized.
-
If reacting at neutral pH, add a catalyst like aniline to a final concentration of 10-100 mM.[3]
-
Incubate the reaction at room temperature or 4°C for 2-24 hours. Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS).
-
-
Intermediate Purification:
-
Remove excess linker and catalyst using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[13] This step is crucial to prevent side reactions in the next step.
-
-
SPAAC Reaction:
-
Add the azide-functionalized payload to the purified BCN-protein conjugate.
-
Incubate at room temperature for 4-24 hours. SPAAC reactions do not require a catalyst.[]
-
-
Final Purification:
-
Characterization:
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues during the scale-up process.
Caption: A decision tree for troubleshooting low-yield bioconjugation reactions.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioconjugate Process Development and Optimization | AxisPharm [axispharm.com]
- 17. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
effect of buffer composition on Aminooxy-PEG2-bis-PEG3-BCN conjugation
Welcome to the technical support center for Aminooxy-PEG2-bis-PEG3-BCN conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their conjugation strategies. The this compound is a bifunctional linker designed for two distinct, sequential bioconjugation reactions: a pH-sensitive oxime ligation via the aminooxy group and a robust, copper-free click chemistry reaction (SPAAC) via the BCN group.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is my aminooxy (oxime ligation) conjugation efficiency low?
A1: Low efficiency in oxime ligation is a common issue that can typically be traced to suboptimal reaction conditions. Here are the primary factors to investigate:
-
Incorrect pH: The formation of an oxime bond is highly pH-dependent. The reaction is catalyzed by acid and is generally fastest at a pH of approximately 4.5.[1] However, many biomolecules require neutral conditions (pH 6.5-7.5) to maintain their stability.[2] At neutral pH, the reaction rate is significantly slower, which can lead to low yields if not compensated for.[1][3]
-
Wrong Buffer Type: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the aminooxy group for reaction with the aldehyde or ketone on your target molecule.[4]
-
Absence of a Catalyst: At neutral or physiological pH, the use of a nucleophilic catalyst is strongly recommended to achieve reasonable reaction rates and high yields.[1][3] Aniline (B41778) and its derivatives are effective catalysts that can increase reaction rates substantially.[1][5]
-
Reagent Concentration: Like any bimolecular reaction, the rate is dependent on the concentration of the reactants. If working with highly dilute protein or peptide solutions (e.g., low micromolar), the reaction will be inherently slow.[1] Increasing the concentration of the PEG-linker can help drive the reaction to completion.
-
Reagent Stability: Ensure your aldehyde or ketone-containing molecule is stable and has not been oxidized or degraded. The aminooxy linker itself is generally stable, but stock solutions should be handled properly to avoid hydrolysis. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO and store them at -20°C.[2]
Q2: The conjugation reaction is too slow at neutral pH. How can I accelerate it?
A2: The most effective way to accelerate oxime ligation at neutral pH (6.5-7.5) is by using a catalyst. Aniline is the classic catalyst for this reaction, but other derivatives have been shown to be even more effective.[3][5]
-
Aniline: Typically used at concentrations of 10-100 mM, aniline can increase reaction rates by up to 40-fold at neutral pH.[1]
-
5-Methoxyanthranilic Acid (5MA): A promising catalyst that is soluble in aqueous buffers at pH 7.4 and can significantly improve reaction efficiency.[3]
-
p-Phenylenediamine: This catalyst has been shown to be highly effective at neutral pH, even at low concentrations (2 mM). It can result in a rate increase up to 120-fold compared to an uncatalyzed reaction.[5]
Q3: My BCN moiety seems to lose reactivity over time. What is the cause?
A3: While the BCN group is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC), its stability can be compromised under certain conditions.
-
Presence of Thiols: BCN has shown instability in the presence of nucleophilic species, particularly thiols like glutathione (B108866) (GSH).[6] If your buffer or sample contains reducing agents like DTT or TCEP, or high concentrations of free thiols, the BCN ring may be susceptible to degradation.
-
Acidic Conditions: While generally stable, prolonged exposure to strong acidic conditions may affect the integrity of the BCN moiety.[7]
-
Prolonged Incubation: Studies have noted that BCN can show some instability over extended periods (e.g., 24 hours) at physiological pH (7.2), especially when conjugated to a protein.[6] It is best to perform the SPAAC reaction as soon as practical after the initial oxime ligation step.
Q4: I am observing a precipitate during my conjugation reaction. What should I do?
A4: Precipitation can occur if one of the reagents has poor aqueous solubility. The this compound linker is generally soluble, but if your target molecule or payload is hydrophobic, this can be an issue.
-
Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent, such as DMSO or DMF, can help maintain the solubility of all components. Ensure the final solvent concentration does not exceed 10% of the total reaction volume, as higher concentrations may denature proteins.[4]
-
Check Reagent Solubility: Some payloads or linkers may not be sufficiently soluble in aqueous buffers, making conjugation difficult.[8] Ensure you are using a buffer system in which all components are fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for the aminooxy (oxime ligation) step?
A1: The optimal conditions depend on the stability of your biomolecule.
-
For Maximum Speed: An acidic buffer, such as 0.1 M sodium acetate (B1210297) at pH 4.5-5.5, provides the fastest reaction kinetics.[3][9]
-
For Biomolecule Compatibility: For sensitive proteins or peptides, a neutral buffer like phosphate-buffered saline (PBS) at pH 6.5-7.5 is recommended.[2] To achieve efficient conjugation at this pH, the addition of a catalyst like aniline is highly advised.[2][5]
Q2: Can I use common biological buffers like Tris or glycine?
A2: No. Buffers containing primary amines (e.g., Tris, glycine) must be avoided for the oxime ligation step.[4] The amine groups in these buffers will react with the aldehyde/ketone on your target molecule, directly competing with the aminooxy linker and significantly reducing or completely inhibiting the desired conjugation.
Q3: What are the recommended storage conditions for the linker and its stock solutions?
A3: The solid linker should be stored at -20°C, protected from moisture. For stock solutions, dissolve the linker in an anhydrous organic solvent like DMSO to a concentration of ~10-50 mM.[2] Aliquot and store these stock solutions at -20°C for up to one month.[2] Before opening a vial, allow it to warm to room temperature to prevent moisture condensation.[2]
Data & Reaction Parameters
Table 1: Effect of pH and Catalysts on Oxime Ligation Efficiency
| pH Range | Buffer Example | Relative Reaction Rate (Uncatalyzed) | Recommended Catalyst | Effect of Catalyst |
| 4.5 - 5.5 | 100 mM Sodium Acetate | High | Aniline | Further rate enhancement[1] |
| 6.5 - 7.5 | 100 mM Phosphate (PBS) | Low to Moderate | Aniline, 5-MA, p-Phenylenediamine | Significant rate increase (up to 120-fold)[3][5] |
Table 2: Recommended Buffer Systems for Conjugation
| Reaction Step | Recommended Buffers | Buffers to Avoid | Rationale |
| Oxime Ligation | Phosphate-Buffered Saline (PBS), Sodium Acetate, HEPES | Tris, Glycine, other primary amine buffers | Primary amines compete with the aminooxy reaction.[4] |
| SPAAC (BCN) | PBS, HEPES, Tris | Buffers with high concentrations of thiols (DTT, GSH) | BCN can be unstable in the presence of strong nucleophiles.[6] |
Experimental Protocols
This section provides a general protocol for a two-step conjugation using the this compound linker. Note: Molar ratios and concentrations should be empirically optimized for your specific molecules.
Materials:
-
Molecule 'A' containing an aldehyde or ketone group.
-
This compound linker.
-
Molecule 'B' containing an azide (B81097) group.
-
Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 (Amine-free PBS).
-
Catalyst Stock (Optional): 1 M Aniline in DMSO.
-
Anhydrous DMSO.
-
Purification tools (e.g., desalting column, dialysis cassette, HPLC).
Protocol Step 1: Oxime Ligation (Aminooxy + Aldehyde/Ketone)
-
Prepare Reagents:
-
Dissolve your aldehyde/ketone-containing molecule 'A' in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the Aminooxy-PEG linker in anhydrous DMSO.
-
-
Set up the Reaction:
-
To your solution of molecule 'A', add the Aminooxy-PEG linker stock solution to achieve a 10- to 20-fold molar excess of linker over molecule 'A'.
-
(Recommended for neutral pH) Add the Aniline catalyst stock solution to a final concentration of 20-100 mM.
-
Ensure the final concentration of DMSO in the reaction does not exceed 10% (v/v).
-
-
Incubate:
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle shaking. Reaction time may require optimization.
-
-
Purification (Optional but Recommended):
-
Remove excess unreacted Aminooxy-PEG linker and catalyst. This can be done using a desalting column (for proteins >5 kDa) or dialysis against the Reaction Buffer. This step yields the intermediate conjugate: [Molecule A]-[Oxime]-[PEG-BCN] .
-
Protocol Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Reagents:
-
Dissolve your azide-containing molecule 'B' in a compatible buffer (e.g., PBS).
-
-
Set up the Reaction:
-
To the purified intermediate conjugate [Molecule A]-[Oxime]-[PEG-BCN] from Step 1, add the azide-containing molecule 'B'. Use a 1.5- to 5-fold molar excess of molecule 'B' relative to the starting amount of molecule 'A'.
-
-
Incubate:
-
Incubate the reaction for 1-4 hours at room temperature. SPAAC reactions are typically fast and efficient.
-
-
Final Purification:
-
Purify the final conjugate [Molecule A]-[Oxime]-[PEG]-[Triazole]-[Molecule B] from excess molecule 'B' and any side products. Use an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Visualizations
Caption: Chemical pathway for oxime ligation.
Caption: General experimental workflow for two-step conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biotium.com [biotium.com]
Technical Support Center: Minimizing Non-Specific Binding with Aminooxy-PEG2-bis-PEG3-BCN
Welcome to the technical support center for Aminooxy-PEG2-bis-PEG3-BCN. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding (NSB) during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterotrifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Its key components are:
-
Aminooxy group: This functional group reacts specifically with aldehydes or ketones to form a stable oxime bond. This is a bioorthogonal reaction, meaning it does not interfere with native biological functional groups.
-
Branched PEG linker: The linker consists of a total of five PEG units (PEG2 and bis-PEG3), creating a hydrophilic spacer. This PEG structure helps to increase the solubility of the conjugate, reduce aggregation, and minimize non-specific binding by forming a hydration shell around the molecule.[1][] The branched nature of the linker can offer a superior shielding effect compared to linear PEGs and allows for a higher drug-to-antibody ratio (DAR) in applications like antibody-drug conjugates (ADCs).[1][][3]
-
Two Bicyclononyne (BCN) groups: BCN is a strained alkyne that reacts efficiently with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This allows for the attachment of two separate azide-containing molecules.
Q2: What are the main causes of non-specific binding in my experiments?
A2: Non-specific binding can arise from several factors:
-
Hydrophobic interactions: Proteins and other biomolecules can non-specifically adsorb to hydrophobic surfaces of reaction vessels or other molecules.
-
Electrostatic interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.
-
Insufficient blocking: If the surfaces of your reaction vessel or other components are not adequately blocked, they can provide sites for non-specific attachment.
-
Reagent impurities: Impurities in your reagents can sometimes contribute to background signal.[6]
-
Inappropriate buffer conditions: The pH and salt concentration of your buffers can influence the charge of your molecules and thus their propensity for non-specific interactions.
Q3: How does the PEG component of this linker help in minimizing non-specific binding?
A3: The polyethylene glycol (PEG) chains create a hydrophilic "shield" around the conjugated molecule. This shield attracts water molecules, forming a hydration layer that sterically hinders the non-specific adsorption of proteins and other biomolecules to surfaces.[1] Studies have shown that PEGylation can significantly reduce protein adsorption on various surfaces.[3][7] Longer and more densely packed PEG chains are generally more effective at reducing non-specific binding.[7]
Q4: Can the BCN group contribute to non-specific binding?
A4: While BCN is designed for specific reaction with azides, some strained alkynes have been reported to react with free thiols (cysteine residues) in proteins, which can be a source of non-specific labeling.[6][8] Pre-treating your protein with a thiol-blocking agent like N-ethylmaleimide (NEM) can help mitigate this issue.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in downstream applications (e.g., ELISA, Western Blot, imaging) | Insufficient blocking of non-specific binding sites. | - Increase the concentration of your blocking agent (e.g., BSA or casein from 1% to 3%).- Extend the blocking incubation time.- Consider using a different blocking agent. Casein has been shown to be superior to BSA in some ELISA applications.[9]- Add a non-ionic surfactant like Tween-20 (0.05%) to your wash buffers to disrupt hydrophobic interactions. |
| Non-specific binding of the linker or its conjugates. | - Optimize the linker concentration; use the lowest concentration that gives a sufficient specific signal.- Ensure adequate washing steps after the conjugation reaction to remove any unbound linker.- Modify buffer conditions: increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. Adjust the buffer pH to be closer to the isoelectric point of your protein. | |
| Side reactions of the BCN group. | - If your protein contains free cysteines, consider pre-treating it with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the BCN-containing linker.[6] | |
| Low conjugation efficiency | Suboptimal reaction conditions for oxime ligation or SPAAC. | - For oxime ligation: Ensure the pH of the reaction buffer is between 4 and 5, as this is optimal for oxime bond formation. The addition of a catalyst like aniline (B41778) can accelerate the reaction.[10]- For SPAAC: This reaction is generally fast and efficient at physiological pH. Ensure your azide-containing molecule is pure and used in a slight molar excess. |
| Steric hindrance. | - The PEG spacer is designed to minimize steric hindrance, but if you are conjugating large molecules, consider optimizing the linker-to-molecule ratio. | |
| Precipitation of the conjugate | Aggregation due to hydrophobicity or improper folding. | - The PEG linker significantly improves solubility. If precipitation still occurs, try performing the conjugation at a lower concentration.- Ensure that all buffers are properly filtered and degassed. |
Data Presentation
The use of PEG linkers, particularly branched structures, has been shown to be effective in reducing non-specific protein adsorption. The following tables summarize quantitative data from studies on PEGylated surfaces and nanoparticles.
Table 1: Effect of PEG Architecture on Protein Adsorption
| Linker Architecture | Protein | Surface | Reduction in Protein Adsorption (%) | Reference |
| Linear PEG | Fibrinogen | Niobium Pentoxide | ~70% | [7] |
| Branched PEG | Fibrinogen | Niobium Pentoxide | >90% | [7] |
| Linear PEG | Myoglobin | Niobium Pentoxide | ~60% | [7] |
| Branched PEG | Myoglobin | Niobium Pentoxide | ~85% | [7] |
Note: Data is derived from studies comparing different PEG densities and architectures and illustrates the general trend of reduced protein adsorption with branched PEG structures.
Table 2: Comparison of Blocking Agents on PEGylated Surfaces
| Blocking Agent | Surface | Non-Specific Binding (ng/cm²) | Reference |
| BSA (1%) | PEG-modified gold | 5.2 | [11] |
| Casein (1%) | PEG-modified gold | 2.8 | [11] |
| Tween-20 (0.05%) | PEG-modified gold | 8.1 | [11] |
Note: This data is representative of the relative effectiveness of different blocking agents on surfaces designed to reduce protein binding.
Experimental Protocols
The following is a general two-step protocol for a typical bioconjugation experiment using this compound, involving an initial oxime ligation followed by a SPAAC reaction.
Protocol: Two-Step Conjugation of an Aldehyde-Modified Protein with Two Azide-Containing Molecules
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Azide-Molecule A and Azide-Molecule B
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Aniline (optional, as a catalyst for oxime ligation)
-
Thiol-blocking agent (e.g., N-ethylmaleimide - NEM), if required
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Step 1: Oxime Ligation (Conjugation of Linker to Protein)
-
Prepare the protein: If necessary, pre-treat your aldehyde-modified protein with a thiol-blocking agent according to the manufacturer's instructions to prevent side reactions with the BCN groups. Purify the protein to remove excess blocking agent.
-
Prepare the linker solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10-20 mM.
-
Set up the reaction: In a reaction tube, combine the aldehyde-modified protein with a 10- to 20-fold molar excess of the this compound linker. If using a catalyst, add aniline to a final concentration of 10-20 mM. Adjust the final volume with Reaction Buffer.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify: Remove the excess unreacted linker by size-exclusion chromatography or dialysis against the Reaction Buffer.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare the azide (B81097) molecules: Dissolve Azide-Molecule A and Azide-Molecule B in a suitable solvent to create stock solutions.
-
Set up the click reaction: To the purified BCN-functionalized protein from Step 1, add a 2- to 5-fold molar excess of Azide-Molecule A and Azide-Molecule B.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically fast, but longer incubation times can be used if needed.
-
Purify the final conjugate: Purify the final conjugate to remove unreacted azide molecules using a suitable method such as size-exclusion chromatography or dialysis.
-
Characterize the conjugate: Analyze the final product using techniques like SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and purity.
Mandatory Visualizations
References
- 1. Aminooxy-PEG2-bis-PEG3-DBCO|CAS 0|DC Chemicals [dcchemicals.com]
- 3. Two surface gradients of polyethylene glycol for a reduction in protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Amino-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions to help optimize your experiments for improved reaction times and higher yields.
Frequently Asked Questions (FAQs)
Q1: What is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)?
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of bioorthogonal "click chemistry" that involves the reaction between a cyclic alkyne (cyclooctyne) and an azide (B81097) to form a stable triazole linkage.[1] The reaction is driven by the high ring strain of the cyclooctyne (B158145), which allows the reaction to proceed without the need for a toxic copper catalyst.[1][2] This makes SPAAC particularly well-suited for applications in living systems.[3]
Q2: What are the main advantages of SPAAC over copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
The primary advantage of SPAAC is its biocompatibility, as it does not require a cytotoxic copper catalyst.[3][4] This makes it ideal for in vivo and live-cell labeling experiments.[5] Additionally, the absence of copper simplifies purification protocols, as there is no need to remove residual metal from the final product.[6]
Q3: Which cyclooctyne should I choose for my experiment?
The choice of cyclooctyne significantly impacts the reaction rate. For faster reaction kinetics, more strained and electron-rich cyclooctynes are generally preferred. For instance, bicyclononyne (BCN) derivatives often exhibit higher reactivity compared to dibenzocyclooctynes (DBCO) in some contexts.[7] The selection should be based on the specific requirements of your experiment, considering factors like reaction speed and the stability of the cyclooctyne.
Q4: How does the structure of the azide affect the reaction rate?
The electronic properties of the azide-containing molecule influence the reaction kinetics. Azides with electron-donating groups near the azide moiety tend to react faster. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[8][9]
Troubleshooting Guide
Low Reaction Yield or Slow Reaction Rate
Q5: My SPAAC reaction is slow or has a low yield. What are the potential causes?
Several factors can contribute to a slow or low-yielding SPAAC reaction. These can be broadly categorized as issues with reagents, reaction conditions, or steric hindrance. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Yield/Slow Reaction
Caption: A logical workflow for troubleshooting low yield or slow SPAAC reactions.
A detailed breakdown of potential causes and solutions is provided below:
| Potential Cause | Explanation & Troubleshooting Steps |
| Reagent Instability | Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during long-term storage, leading to degradation.[5] Solution: Store reagents according to the manufacturer's instructions, typically cold and protected from light. Use reconstituted reagents promptly.[5] |
| Incorrect Stoichiometry | An improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent. Solution: Carefully calculate and ensure the correct molar ratios of your reactants. An excess of one reagent (often the smaller molecule) is sometimes used to drive the reaction to completion. |
| Solubility Issues | Poor solubility of one or both reactants in the chosen solvent can result in a heterogeneous mixture and reduced reaction rates.[5] Solution: Consider using organic co-solvents like DMSO, methanol, or acetonitrile (B52724) to improve solubility.[7] However, be mindful of the potential for high concentrations of organic solvents to cause precipitation of biomolecules like proteins.[10] |
| Suboptimal Reaction Conditions | Factors such as pH, buffer composition, and temperature can significantly impact reaction kinetics.[5] Solution: Screen different reaction conditions to find the optimal setup for your specific system. |
Optimizing Reaction Conditions
Q6: How can I optimize the reaction conditions to improve the yield and rate?
Optimizing the reaction environment is crucial for a successful SPAAC reaction. Key parameters to consider include the buffer, pH, and temperature.
| Parameter | Recommendation & Rationale |
| Buffer Selection | The choice of buffer can have a significant impact on reaction rates. Studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS at the same pH.[8][10] Cell culture media like DMEM have also been observed to result in faster reactions than RPMI.[8][10] |
| pH Level | Generally, higher pH values tend to increase SPAAC reaction rates, although this can be buffer-dependent.[8][10] A pH range of 7-8 is commonly recommended.[7] It is advisable to screen a range of pH values to determine the optimum for your specific reactants. |
| Temperature | Increasing the reaction temperature can accelerate the reaction.[10] Reactions are often conducted at room temperature (25 °C) or 37 °C.[10] However, the thermal stability of your biomolecules must be considered, as higher temperatures can lead to protein denaturation and precipitation.[10] |
| Reactant Concentration | Increasing the concentration of the reactants will lead to a faster reaction rate according to the law of mass action.[10] If solubility is a limiting factor, explore strategies to increase the local concentration of your reactants. |
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions in Different Buffers
| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside |
| PBS | 0.32 - 0.85 | Data not available |
| HEPES | 0.55 - 1.22 | Data not available |
| DMEM | 0.59 - 0.97 | Data not available |
| RPMI | 0.27 - 0.77 | Data not available |
| Data sourced from a study investigating the effects of buffer, pH, and temperature on SPAAC kinetics.[8] |
Side Reactions and Non-Specific Labeling
Q7: I am observing non-specific labeling or unexpected side products. What could be the cause?
While SPAAC is highly specific, side reactions can occur under certain conditions.
-
Reaction with Cysteine Residues: Some DBCO reagents have been reported to react with cysteine residues.[10] If your biomolecule contains accessible cysteine residues, consider using a different cyclooctyne or protecting the cysteine groups.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule, reducing the efficiency of your intended reaction.[10] Ensure all buffers are free from sodium azide.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling of a Protein
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified protein.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a stock solution of the DBCO-functionalized molecule in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DBCO-functionalized molecule to the protein solution. The final concentration of the organic solvent should typically be kept below 10% to prevent protein denaturation.[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[1]
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Experimental Workflow for Protein Labeling via SPAAC
Caption: A typical experimental workflow for labeling a protein using SPAAC.
Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy
The progress of a SPAAC reaction involving DBCO can be monitored by tracking the decrease in DBCO absorbance at around 309 nm.[10]
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[10]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time. The decrease in absorbance corresponds to the consumption of the DBCO reagent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
enhancing the reaction rate of Aminooxy-PEG2-bis-PEG3-BCN
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG2-bis-PEG3-BCN. The focus is on enhancing the reaction rate of the aminooxy functional group through oxime ligation.
Troubleshooting Guide
Low or slow reaction rates in oxime ligation can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Slow or Incomplete Reaction
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal pH | The optimal pH for oxime ligation is typically between 4 and 5.[1] However, for biomolecules that are not stable at acidic pH, the reaction can be performed at a neutral pH (6.0-7.4), though the rate will be slower.[2][3] Verify the pH of your reaction mixture and adjust if necessary using an appropriate buffer system (e.g., sodium acetate (B1210297) for acidic pH or phosphate (B84403) buffer for neutral pH). |
| Absence or Low Concentration of Catalyst | Aniline (B41778) and its derivatives are effective nucleophilic catalysts for oxime ligation, significantly increasing the reaction rate, especially at neutral pH.[1][2][3] Consider adding a catalyst such as aniline (typically 10-100 mM) or a more efficient catalyst like p-phenylenediamine (B122844) or m-phenylenediamine (B132917) (mPDA).[1][3] mPDA can be up to 15 times more efficient than aniline.[4] |
| Low Reactant Concentrations | The kinetics of the ligation are dependent on the concentration of the reactants.[1] If solubility is not an issue, increasing the concentration of one or both reactants can enhance the reaction rate. Be mindful that high concentrations of biomolecules can sometimes lead to aggregation. |
| Incompatible Solvent System | While aqueous buffers are common, organic co-solvents like DMF or DMSO can be used if your molecule has poor aqueous solubility. The use of more organic solvents can permit higher reactant concentrations, which can substantially accelerate reaction kinetics.[1] |
| Degraded Reagents | Ensure the freshness of your reagents, especially the this compound and the aldehyde or ketone-containing molecule. Proper storage is crucial for maintaining reactivity. Aminooxy compounds can be sensitive to prolonged storage. |
| Steric Hindrance | The accessibility of the aminooxy and carbonyl groups can affect the reaction rate. If the reactive sites are sterically hindered, the reaction may proceed more slowly. While difficult to change for a given set of reactants, this is a factor to consider when designing your conjugation strategy. |
Troubleshooting Workflow
A logical workflow for troubleshooting slow oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the oxime ligation of this compound?
A1: The oxime ligation reaction is generally fastest at an acidic pH, typically between 4 and 5.[1] However, the reaction can still proceed at neutral pH (6.0-7.4), which is often necessary when working with sensitive biomolecules.[2][3] Keep in mind that the reaction will be significantly slower at neutral pH without a catalyst.
Q2: Is a catalyst necessary for the reaction?
A2: While the reaction can proceed without a catalyst, especially at acidic pH, the use of a nucleophilic catalyst like aniline is highly recommended to enhance the reaction rate, particularly at neutral pH.[1][2] Catalysts such as p-phenylenediamine and m-phenylenediamine have been shown to be even more effective than aniline.[3]
Q3: What concentration of catalyst should I use?
A3: A typical concentration range for aniline as a catalyst is 10-100 mM. For more potent catalysts like p-phenylenediamine, concentrations as low as 2 mM have been shown to be effective.[3] The optimal concentration may need to be determined empirically for your specific system.
Q4: Can I use organic solvents in my reaction?
A4: Yes, if your reactants have limited solubility in aqueous buffers, you can use organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The addition of organic solvents can also allow for higher reactant concentrations, which can lead to a faster reaction.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS). These methods will allow you to track the consumption of your starting materials and the formation of the desired product.
Q6: What is the function of the BCN groups in this molecule?
A6: The bicyclo[6.1.0]nonyne (BCN) groups are strained alkynes that react with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC). This is a type of "click chemistry" that is bioorthogonal and does not require a copper catalyst.[5][6] This makes this compound a heterotrifunctional linker, allowing for a two-step conjugation. First, the aminooxy group can react with an aldehyde or ketone, and subsequently, the two BCN groups can react with two azide-containing molecules.
Quantitative Data on Oxime Ligation
| Reactants | pH | Catalyst (Concentration) | **Rate Constant (k, M⁻¹s⁻¹) ** | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | 7.0 | Aniline (100 mM) | 8.2 ± 1.0 | [7] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | 7.0 | None | - (Minimal conversion) | [8] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | 7.0 | Aniline (100 mM) | - (Some conversion) | [8] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | 7.0 | mPDA (750 mM) | - (Complete in 90s) | [8] |
| Aminooxy-functionalized PEG + Aldehyde-protein | 7.0 | None | - (Baseline) | [3] |
| Aminooxy-functionalized PEG + Aldehyde-protein | 7.0 | Aniline (10 mM) | ~6-fold faster than uncatalyzed | [3] |
| Aminooxy-functionalized PEG + Aldehyde-protein | 7.0 | p-Phenylenediamine (10 mM) | ~120-fold faster than uncatalyzed | [3] |
Note: The rate constants and conversion times are highly dependent on the specific reactants and reaction conditions.
Experimental Protocols
General Protocol for Aqueous Oxime Ligation
This protocol provides a general framework for the conjugation of this compound to an aldehyde or ketone-containing molecule in an aqueous buffer.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.0; or 0.1 M Sodium Acetate buffer, pH 4.5)
-
Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 200 mM in DMF or water)
-
Quenching reagent (e.g., acetone)
-
Analytical instruments (HPLC, MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a stock solution of the aniline or mPDA catalyst.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde or ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).
-
Add the catalyst stock solution to achieve the desired final concentration (e.g., 10-100 mM for aniline).
-
Adjust the final volume with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time will depend on the reactants, pH, and catalyst concentration.
-
Monitor the reaction progress periodically using HPLC or MS.
-
-
Quenching and Purification:
-
Once the reaction has reached the desired level of completion, any unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the conjugate product using an appropriate method, such as size exclusion chromatography (SEC) or reverse-phase HPLC.
-
Reaction Pathway Visualization
The following diagram illustrates the general chemical pathway for oxime ligation, where the aminooxy group of the linker reacts with a carbonyl group (aldehyde or ketone) on a target molecule.
The chemical reaction pathway for oxime ligation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [ualberta.scholaris.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 6. medkoo.com [medkoo.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
storage and handling best practices for Aminooxy-PEG2-bis-PEG3-BCN
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Aminooxy-PEG2-bis-PEG3-BCN, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterotrifunctional linker molecule. It possesses three distinct reactive functional groups: one aminooxy group and two bicyclo[6.1.0]nonyne (BCN) groups. The polyethylene (B3416737) glycol (PEG) chains (PEG2 and PEG3) increase the hydrophilicity and biocompatibility of the linker. This allows for the sequential and orthogonal conjugation of up to three different molecules.
Q2: What are the primary applications for this linker?
This linker is ideal for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads, targeted imaging agents, and multifunctional nanoscale constructs.[1][2][3] The orthogonal reactivity of the aminooxy and BCN groups allows for precise, controlled assembly of these complex molecules.
Q3: What are the reactive partners for the functional groups on this linker?
-
Aminooxy group: Reacts with aldehydes and ketones to form a stable oxime bond.[4]
-
BCN groups: React with azide-containing molecules via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[5][6]
Q4: What are the best practices for storing this compound?
For optimal stability, the lyophilized product should be stored under the conditions summarized in the table below.
Storage and Handling Best Practices
Proper storage and handling are critical to maintaining the reactivity and stability of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | Long-term: -20°C; Short-term: 4°C | Minimizes degradation of the strained BCN rings and hydrolysis of the linker. |
| Storage of Stock Solutions | -20°C or -80°C | Prevents degradation in solution. Limit freeze-thaw cycles. |
| Light and Moisture | Store in a desiccator, protected from light. | BCN moieties can be sensitive to light and moisture can cause hydrolysis. |
| Reconstitution Solvents | Anhydrous DMSO or DMF | Ensures complete dissolution and minimizes hydrolysis. |
| Handling | Warm to room temperature before opening. Use anhydrous solvents for reconstitution. | Prevents condensation of moisture into the product vial. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in bioconjugation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield (BCN-Azide Reaction) | Degraded BCN groups due to improper storage or handling. | Ensure the linker has been stored at -20°C, protected from light and moisture. Use freshly prepared stock solutions. |
| Steric hindrance around the azide (B81097) or BCN group. | Consider a linker with a longer PEG spacer to increase the distance between the molecules being conjugated. | |
| Presence of thiols (e.g., DTT, β-mercaptoethanol, or free cysteine residues) in the reaction buffer. | Remove thiols from the reaction mixture prior to adding the BCN-containing linker. Thiol-containing reducing agents can react with BCN.[5] | |
| Incorrect stoichiometry of reactants. | Optimize the molar ratio of the BCN linker to the azide-containing molecule. A slight excess of one component may be necessary. | |
| Low or No Conjugation Yield (Aminooxy-Aldehyde/Ketone Reaction) | Non-optimal pH of the reaction buffer. | The oxime ligation is most efficient at a pH of around 4-5, but can be performed at neutral pH, though the reaction will be slower.[4][7] Aniline (B41778) can be used as a catalyst to increase the reaction rate at neutral pH.[7] |
| Hydrolysis of the oxime bond. | While generally stable, the oxime bond can be susceptible to hydrolysis under strongly acidic conditions (pH < 2).[8] | |
| Contamination of glassware with acetone (B3395972). | Avoid rinsing glassware with acetone when working with aminooxy compounds as it can inactivate the aminooxy group.[9] | |
| Non-specific Binding or Aggregation of the Final Conjugate | Hydrophobicity of the conjugated molecules. | The PEG spacers on the linker are designed to increase hydrophilicity. However, if the attached molecules are very hydrophobic, aggregation can still occur. Consider using a buffer with additives like polysorbate 20 to reduce non-specific binding. |
| Incomplete purification. | Ensure rigorous purification after each conjugation step to remove unreacted linkers and molecules. | |
| Difficulty Purifying the Final Product | Similarities in size and charge of the reactants and products. | Utilize a combination of purification techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography.[10][] For complex mixtures, preparative gel electrophoresis may be an option.[12][13] |
Experimental Protocols
The following is a representative, generalized protocol for a sequential three-component conjugation using this compound. This protocol assumes the conjugation of a ketone-containing small molecule (Molecule A), an azide-containing peptide (Molecule B), and another azide-containing payload (Molecule C). Note: This is a generalized workflow and must be optimized for your specific molecules.
Step 1: Conjugation of Molecule A via Oxime Ligation
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the ketone-containing Molecule A in a compatible buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
If performing the reaction at neutral pH, prepare a stock solution of aniline catalyst in DMSO.
-
-
Ligation Reaction:
-
In a reaction vessel, combine Molecule A with a 1.5 to 5-fold molar excess of the this compound linker.
-
If using, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-24 hours. Monitor the reaction progress by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting Molecule A-Linker-BCN2 conjugate using an appropriate method such as preparative HPLC or SEC to remove unreacted linker and Molecule A.
-
Step 2: First BCN-Azide Conjugation (SPAAC)
-
Reagent Preparation:
-
Dissolve the purified Molecule A-Linker-BCN2 in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-containing Molecule B in the same buffer.
-
-
SPAAC Reaction:
-
Combine Molecule A-Linker-BCN2 with a 1.2 to 2-fold molar excess of Molecule B.
-
Incubate the reaction at room temperature for 4-17 hours.[6] The reaction can also be performed at 4°C for a longer duration if the molecules are not stable at room temperature.
-
-
Purification:
-
Purify the Molecule A-Linker(BCN)-Molecule B conjugate to remove unreacted Molecule B.
-
Step 3: Second BCN-Azide Conjugation (SPAAC)
-
Reagent Preparation:
-
Dissolve the purified Molecule A-Linker(BCN)-Molecule B in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-containing Molecule C in the same buffer.
-
-
SPAAC Reaction:
-
Combine Molecule A-Linker(BCN)-Molecule B with a 1.2 to 2-fold molar excess of Molecule C.
-
Incubate under the same conditions as the first SPAAC reaction.
-
-
Final Purification:
-
Purify the final trivalent conjugate, Molecule A-Linker(Molecule B)-Molecule C, using a combination of purification methods to ensure high purity.
-
Visualizations
Caption: Sequential conjugation workflow for this compound.
Caption: Decision tree for troubleshooting low conjugation yields.
References
- 1. researchgate.net [researchgate.net]
- 2. crossbridgebio.com [crossbridgebio.com]
- 3. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. | Semantic Scholar [semanticscholar.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. genelink.com [genelink.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Micropreparative Gel Electrophoresis for Purification of Nanoscale Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the HPLC Characterization of Aminooxy-PEG2-bis-PEG3-BCN Conjugates
For researchers and professionals in drug development, the precise characterization of bifunctional linkers is paramount to the successful creation of advanced bioconjugates such as antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the HPLC characterization of Aminooxy-PEG2-bis-PEG3-BCN conjugates and a key alternative, Aminooxy-PEG2-bis-PEG3-DBCO. The choice of the click chemistry handle, BCN or DBCO, significantly influences the linker's physicochemical properties, which in turn affects its chromatographic behavior.
Performance Comparison: BCN vs. DBCO Conjugates
The primary difference for HPLC characterization between the this compound and a comparable DBCO-containing linker lies in the hydrophobicity of the BCN and DBCO moieties. DBCO (Dibenzocyclooctyne) is generally more hydrophobic than BCN (Bicyclo[6.1.0]nonyne) due to its aromatic structure.[1][2] This difference in hydrophobicity is a key factor in their separation by reversed-phase high-performance liquid chromatography (RP-HPLC).
A higher hydrophobicity typically leads to a longer retention time in RP-HPLC, as the analyte interacts more strongly with the nonpolar stationary phase. Therefore, when analyzing conjugates of these linkers under identical RP-HPLC conditions, the DBCO-containing conjugate is expected to elute later than the BCN-containing conjugate.
The following table summarizes the expected performance characteristics of the two conjugates in a typical RP-HPLC setup.
| Parameter | This compound Conjugate | Aminooxy-PEG2-bis-PEG3-DBCO Conjugate | Rationale |
| Expected Retention Time | Shorter | Longer | The BCN moiety is less hydrophobic than the DBCO moiety, leading to weaker interaction with the C18 stationary phase and thus earlier elution.[1][2] |
| Peak Purity (typical) | >95% | >95% | Both linkers can be synthesized to high purity, and a well-optimized HPLC method should yield pure peaks for the final conjugates. |
| Resolution from Unconjugated Linker | Good | Good | The significant difference in polarity between the conjugated and unconjugated linker allows for good separation in a gradient elution. |
| Stability during Analysis | Generally Stable | Generally Stable | Both BCN and DBCO are stable under typical RP-HPLC conditions (e.g., acidic mobile phase with acetonitrile). However, BCN is reported to be more stable in the presence of thiols.[1] |
Experimental Protocols
A robust RP-HPLC method is crucial for the quality control and characterization of these conjugates. Below is a detailed protocol for the analysis of this compound and its DBCO alternative.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Column:
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
A linear gradient from 20% to 80% B over 20 minutes is a good starting point and can be optimized for better resolution.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 254 nm (for the BCN/DBCO chromophore)
-
-
Injection Volume:
-
10 µL
-
-
Sample Preparation:
-
Dissolve the conjugate in the initial mobile phase composition (e.g., 20% Acetonitrile in Water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for characterizing these conjugates and the logical relationship in selecting a linker based on its properties.
References
Mass Spectrometry Analysis of ADCs with Aminooxy-PEG2-bis-PEG3-BCN Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of antibody-drug conjugates (ADCs) is a critical aspect of their development, ensuring efficacy, safety, and batch-to-batch consistency. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex biotherapeutics. This guide provides a comparative analysis of the mass spectrometry-based characterization of ADCs synthesized using the Aminooxy-PEG2-bis-PEG3-BCN linker, with a focus on providing supporting experimental data and methodologies.
The this compound linker is a discrete polyethylene (B3416737) glycol (dPEG) linker that incorporates a bicyclononyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. This allows for site-specific conjugation of the linker to an azide-bearing antibody. The aminooxy group facilitates the attachment of a payload. The PEG components enhance the solubility and pharmacokinetic properties of the resulting ADC.
Comparative Analysis of ADC Linker Technologies
The choice of linker technology significantly impacts the analytical characterization strategy and the performance of the ADC. Here, we compare the this compound linker with other commonly used linker types.
| Linker Type | Conjugation Chemistry | Key Analytical Considerations by Mass Spectrometry | Expected Heterogeneity |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | - Intact mass analysis to confirm successful conjugation and determine Drug-to-Antibody Ratio (DAR). - Peptide mapping to confirm the specific site of conjugation. - Native MS can be used to analyze the intact ADC and its non-covalent interactions. | Low to moderate, depending on the number of engineered azide (B81097) sites. |
| Maleimide-based (e.g., SMCC) | Thiol-maleimide Michael addition | - Prone to succinimide (B58015) ring hydrolysis, leading to mass shifts (+18 Da) detectable by MS. - Potential for maleimide (B117702) exchange with other thiols, requiring monitoring of linker stability. - Peptide mapping is crucial to identify conjugation sites on cysteine or lysine (B10760008) residues. | High, especially for lysine conjugation, leading to a broad distribution of DAR species. |
| Valine-Citrulline (VC) based | Dipeptide linker cleaved by lysosomal proteases (e.g., Cathepsin B) | - Stability in circulation and cleavage in the target cell can be assessed by LC-MS/MS by monitoring the release of the payload. - Intact mass analysis and peptide mapping are used to characterize the initial ADC. | Moderate to high, depending on the conjugation method (e.g., cysteine vs. lysine). |
| Hydrazone | Acid-labile hydrazone bond | - Susceptible to hydrolysis at acidic pH, which can be monitored by MS to assess linker stability. - Intact mass analysis is used to determine the initial DAR. | Moderate to high. |
Mass Spectrometry-Based Characterization of ADCs
A multi-level mass spectrometry approach is essential for the comprehensive characterization of ADCs. This typically involves intact mass analysis, subunit analysis, and peptide mapping.
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.
Experimental Protocol: Intact Mass Analysis (Native Conditions)
-
Sample Preparation:
-
The ADC sample is buffer-exchanged into a volatile, non-denaturing buffer such as 50 mM ammonium (B1175870) acetate.
-
For ADCs with heterogeneous N-glycans, treatment with PNGase F can simplify the mass spectrum by removing the glycans.
-
-
LC-MS System:
-
LC System: A size-exclusion chromatography (SEC) system is often used for online buffer exchange and separation of aggregates.
-
MS System: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is required to resolve the different charge states of the large ADC molecule.
-
-
Data Analysis:
-
The raw mass spectrum, which shows a distribution of charge states for each DAR species, is deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum displays the different DAR species (DAR0, DAR1, DAR2, etc.), and their relative abundances can be used to calculate the average DAR.
-
Data Presentation: Intact Mass Analysis of a Hypothetical ADC-BCN
| DAR Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 (Unconjugated mAb) | 148,000 | 148,001 | 5 |
| DAR1 | 149,500 | 149,502 | 20 |
| DAR2 | 151,000 | 151,003 | 50 |
| DAR3 | 152,500 | 152,505 | 20 |
| DAR4 | 154,000 | 154,006 | 5 |
| Average DAR | 2.0 |
Visualization: Workflow for Intact Mass Analysis
Peptide Mapping
Peptide mapping is employed to confirm the amino acid sequence of the antibody and, crucially for ADCs, to identify the specific sites of drug conjugation.
Experimental Protocol: Peptide Mapping
-
Sample Preparation:
-
The ADC is denatured, reduced to break disulfide bonds, and alkylated to prevent their reformation.
-
The protein is then digested into smaller peptides using a specific protease, most commonly trypsin.
-
-
LC-MS/MS System:
-
LC System: Reversed-phase liquid chromatography (RPLC) is used to separate the complex mixture of peptides.
-
MS/MS System: A high-resolution tandem mass spectrometer is used to determine the mass of the peptides and to fragment them to obtain sequence information.
-
-
Data Analysis:
-
The masses of the observed peptides are compared to a theoretical digest of the antibody sequence.
-
Peptides that are conjugated with the drug-linker will have a corresponding mass shift.
-
MS/MS fragmentation of these modified peptides confirms the exact amino acid residue where the conjugation occurred. For ADCs with the this compound linker, this would be the engineered azide-containing amino acid.
-
Data Presentation: Peptide Mapping of a Hypothetical ADC-BCN
| Peptide Sequence | Modification | Theoretical Mass (Da) | Observed Mass (Da) | Conjugation Site |
| T15 (VVSVLTVLHQDWLNGK) | Unmodified | 1789.99 | 1789.98 | - |
| T20 (YX K) | + Drug-Linker | 2500.25 | 2500.24 | Heavy Chain, X = Azide-aa |
| T35 (SGTASVVCLLNNFYPR) | Unmodified | 1745.88 | 1745.87 | - |
Visualization: Workflow for Peptide Mapping
A Comparative Guide to Determining the Drug-to-Antibody Ratio of Aminooxy-PEG2-bis-PEG3-BCN ADCs
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the primary analytical methods for determining the DAR of ADCs featuring the Aminooxy-PEG2-bis-PEG3-BCN linker. This hydrophilic and flexible linker, which utilizes bioorthogonal click chemistry for conjugation, presents unique analytical considerations.
This guide will compare three principal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Native Mass Spectrometry (MS). We will explore their underlying principles, provide detailed experimental protocols, and present a comparative analysis with supporting data to assist in selecting the most suitable method for your research needs.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR determination is contingent on several factors, including the specific characteristics of the ADC, the level of detail required, and the instrumentation available. The hydrophilic nature of the this compound linker, owing to its polyethylene (B3416737) glycol (PEG) components, can influence the chromatographic behavior of the ADC, generally reducing its hydrophobicity compared to ADCs with more hydrophobic linkers.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Native Mass Spectrometry (MS) |
| Principle | Separates ADC species based on differences in hydrophobicity in a non-denaturing, high-salt mobile phase. | Separates ADC species based on hydrophobicity under denaturing conditions using an organic solvent gradient. | Determines the mass-to-charge ratio of the intact ADC, allowing for direct mass measurement of different DAR species. |
| Information Provided | Average DAR, drug distribution (DAR species), and presence of unconjugated antibody. | Average DAR and drug distribution, often after reduction of the ADC to separate heavy and light chains. | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites. |
| Sample State | Native (non-denaturing). | Denatured. | Native. |
| Pros | - Preserves the native structure of the ADC.[1] - Well-suited for cysteine-linked ADCs.[2] - Robust and reproducible method. | - High resolution. - Can be coupled with MS.[3] | - Provides the most accurate and detailed information.[4] - Direct measurement of mass. - Can analyze heterogeneous samples. |
| Cons | - May have lower resolution for ADCs with hydrophilic linkers. - High salt concentrations can be corrosive to equipment.[1] - Not directly compatible with MS without desalting steps.[5] | - Denaturing conditions can lead to loss of structural information.[6] - May not be suitable for all intact ADCs. | - Requires specialized instrumentation. - Data analysis can be complex. |
| Impact of Linker | The hydrophilic PEG chains of the this compound linker will likely reduce the retention time of the ADC species on the HIC column compared to more hydrophobic linkers. This may require optimization of the salt gradient to achieve adequate separation. | The hydrophilic nature of the linker can also affect retention in RP-HPLC, potentially requiring adjustments to the organic solvent gradient for optimal resolution. | The mass of the linker and drug is directly measured, providing unambiguous DAR values. The PEG chain's heterogeneity (if present) can lead to broader peaks. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for your specific ADC and laboratory conditions.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for DAR determination as it separates ADC species based on the increased hydrophobicity imparted by the drug-linker under non-denaturing conditions.[1][2]
Experimental Workflow for HIC
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: 0-100% B
-
25-30 min: 100% B
-
30-35 min: 100% A
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species × Number of Drugs on Species) / 100
-
Expected Results for a Hypothetical this compound ADC (DAR ≈ 2):
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 12.5 | 15 |
| DAR 2 | 15.8 | 70 |
| DAR 4 | 18.2 | 15 |
| Average DAR | 2.0 |
Note: Due to the hydrophilic PEG linker, retention times may be shorter than for ADCs with more hydrophobic linkers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis, often employed after reducing the ADC to separate its light and heavy chains.[2] This method provides high resolution but under denaturing conditions.
Experimental Workflow for RP-HPLC of Reduced ADC
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
The Superiority of Aminooxy-PEG2-bis-PEG3-BCN in Modern Bioconjugation
In the landscape of bioconjugation, the development of advanced crosslinkers is paramount for the creation of stable and effective therapeutics and research tools, particularly in the field of Antibody-Drug Conjugates (ADCs). The heterotrifunctional linker, Aminooxy-PEG2-bis-PEG3-BCN, represents a significant advancement over traditional crosslinkers, such as those based on N-hydroxysuccinimide (NHS) esters and maleimides. Its design, incorporating bioorthogonal reactive groups and polyethylene (B3416737) glycol (PEG) spacers, offers enhanced stability, specificity, and versatility. This guide provides an objective comparison of this compound with conventional crosslinkers, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal conjugation strategy.
The core advantages of this compound stem from its two distinct bioorthogonal coupling moieties: an aminooxy group for oxime ligation and a bicyclo[6.1.0]nonyne (BCN) group for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This dual reactivity allows for the precise and sequential attachment of different molecular entities in a controlled manner.
Key Advantages:
-
Enhanced Stability: The oxime and triazole linkages formed are significantly more stable in physiological conditions compared to the bonds formed by traditional crosslinkers. The thiosuccinimide bond from maleimide-thiol reactions is susceptible to retro-Michael addition and thiol exchange with endogenous molecules like albumin and glutathione, leading to premature drug release and off-target toxicity.[1][2] Similarly, NHS esters are prone to rapid hydrolysis in aqueous environments, which reduces conjugation efficiency.[3] In contrast, the oxime bond is exceptionally stable across a wide pH range and is reported to be up to 1000 times more resistant to hydrolysis than corresponding hydrazone linkages.[4][5]
-
Superior Specificity and Bioorthogonality: The aminooxy group reacts specifically with aldehydes and ketones, while the BCN group reacts selectively with azides.[5] These functional groups are rare in biological systems, thus minimizing side reactions with native biomolecules.[4] Traditional crosslinkers lack this level of specificity. NHS esters react with any accessible primary amine, such as those on lysine (B10760008) residues, leading to heterogeneous products.[4][6] Maleimides, while primarily targeting thiols on cysteine residues, can also react with amines at a higher pH.[4]
-
Controlled, Stepwise Conjugation: The presence of two distinct and bioorthogonal reactive groups allows for a controlled, stepwise conjugation strategy. This is particularly valuable in the synthesis of complex biomolecules where precise assembly of different components is crucial.
-
Improved Pharmacokinetics: The integrated PEG spacers (PEG2 and bis-PEG3) enhance the hydrophilicity of the entire conjugate. This can improve solubility, reduce aggregation, and prolong circulation half-life by creating a "hydration shell" that shields the molecule from clearance mechanisms and reduces immunogenicity.[7][][] The length and branched nature of the PEG linker can be optimized to balance pharmacokinetic properties with cytotoxic potency.[7][10]
Quantitative Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is a critical decision based on the desired reaction speed, stability of the resulting bond, and compatibility with the biological system.
| Feature | Aminooxy-BCN Linker Chemistry | NHS Ester Chemistry | Maleimide-Thiol Chemistry |
| Reactive Groups | Aminooxy (reacts with aldehydes/ketones), BCN (reacts with azides) | N-Hydroxysuccinimide ester (reacts with primary amines) | Maleimide (B117702) (reacts with thiols) |
| Reaction Rate Constant (k) | Oxime Ligation: 10⁻³ - 10³ M⁻¹s⁻¹; SPAAC (BCN): 10⁻¹ - 1 M⁻¹s⁻¹[4] | ~10¹ - 10² M⁻¹s⁻¹[4] | ~10³ M⁻¹s⁻¹[4] |
| Optimal pH | Oxime Ligation: 4.0 - 7.0 (can be catalyzed at neutral pH); SPAAC: 4.0 - 9.0[4] | 7.0 - 8.5[4] | 6.5 - 7.5[4] |
| Stability of Conjugate | High hydrolytic stability (Oxime); Highly stable triazole ring (SPAAC)[4] | Stable amide bond, but the linker itself is prone to hydrolysis before reaction[3] | Susceptible to retro-Michael addition and thiol exchange in vivo[1][4] |
| Specificity | Highly specific for aldehydes/ketones and azides, respectively (Bioorthogonal)[4][5] | Reacts with all accessible primary amines (e.g., lysine residues), leading to heterogeneity[4] | Primarily reacts with thiols (cysteine), but can have side reactions with amines at higher pH[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are representative protocols for the key conjugation reactions.
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the reaction between an aminooxy-containing molecule and an aldehyde/ketone-functionalized biomolecule.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
Aminooxy-functionalized molecule (e.g., this compound)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 6.0-7.0
-
Aniline (B41778) catalyst stock solution (e.g., 100 mM in DMSO)
-
Quenching reagent (e.g., acetone)
Procedure:
-
Preparation of Reactants: Dissolve the aldehyde/ketone-functionalized biomolecule and the aminooxy-functionalized molecule in the reaction buffer to the desired concentrations.
-
Conjugation Reaction: a. Combine the biomolecule and the aminooxy-linker solutions. A molar excess of the linker is typically used. b. Add the aniline catalyst to a final concentration of 10-100 mM.[5] c. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[4]
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Quenching and Purification: a. Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone. b. Purify the conjugate using standard chromatography techniques (e.g., size-exclusion or affinity chromatography).
Protocol 2: General Procedure for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction between a BCN-containing molecule and an azide-functionalized biomolecule.
Materials:
-
Azide-functionalized biomolecule
-
BCN-containing molecule (e.g., the product from Protocol 1)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants: Dissolve the azide-functionalized biomolecule and the BCN-containing molecule in the reaction buffer.
-
Conjugation Reaction: a. Mix the two reactant solutions. A slight molar excess of one component is often used to drive the reaction to completion. b. Incubate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Track the formation of the triazole product by HPLC or mass spectrometry.
-
Purification: Purify the final conjugate by size-exclusion chromatography or other suitable methods to remove unreacted components.
Visualizing the Advantage: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the conjugation workflows and highlight the superior stability of the linkages formed by this compound.
Conclusion
This compound offers a superior alternative to traditional crosslinkers for the construction of complex bioconjugates. The combination of two bioorthogonal reactions provides exceptional control over the conjugation process, leading to more homogeneous and well-defined products. The resulting oxime and triazole linkages exhibit high stability under physiological conditions, overcoming the primary drawback of maleimide and NHS ester-based chemistries. Furthermore, the integrated PEG spacers contribute to improved pharmacokinetics, making this class of linkers highly attractive for the development of next-generation antibody-drug conjugates and other targeted therapies. The adoption of such advanced linker technologies is a critical step towards creating safer and more effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Navigating Purity: A Comparative Guide to Aminooxy-PEG2-bis-PEG3-BCN Conjugates
For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of Aminooxy-PEG2-bis-PEG3-BCN, a heterotrifunctional linker, with its alternatives, supported by experimental data for purity assessment.
The unique architecture of this compound, featuring a central aminooxy group and two bicyclononyne (BCN) moieties, offers a versatile platform for creating complex bioconjugates. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, while the BCN groups participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This allows for the precise and orthogonal conjugation of multiple molecular entities.
However, the synthesis of such complex molecules can lead to impurities. Therefore, rigorous purity assessment is crucial. The primary analytical techniques for characterizing these conjugates are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Analysis
While specific batch-to-batch purity can vary, a general comparison of this compound with common alternatives highlights the importance of selecting the appropriate linker for a given application. Key alternatives include linkers with different click chemistry handles, such as dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO), as well as other bioconjugation strategies like hydrazone and maleimide-thiol ligations.
| Linker Type | Typical Purity (%) | Key Advantages | Potential Impurities |
| This compound | >95% | Trifunctional for complex constructs; BCN offers good stability. | Incompletely reacted starting materials, monofunctional BCN-PEG derivatives, PEG-diol. |
| Aminooxy-PEG-DBCO | >95% | DBCO often exhibits faster reaction kinetics than BCN. | Reagents from DBCO synthesis, unreacted PEG precursors. |
| Aminooxy-PEG-TCO | >95% | TCO linkers can offer very fast reaction rates in inverse electron-demand Diels-Alder (IEDDA) reactions. | Isomerized (less reactive) TCO, oxidation products. |
| Hydrazide-PEG-Linkers | >95% | Forms hydrazone bonds with carbonyls, an alternative to oxime ligation. | Unreacted hydrazine (B178648) precursors, hydrolysis products. |
| Maleimide-PEG-Linkers | >95% | Highly specific for conjugation to thiol groups. | Hydrolyzed maleimide (B117702) rings, unreacted thiol-reactive precursors. |
Note: The data presented is a composite from typical findings in the analysis of PEG compounds and may not represent all commercial sources.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the main conjugate from impurities based on hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a sample solution of the conjugate in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 95% mobile phase B over 20-30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if the conjugate contains aromatic moieties).
-
Purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the conjugate and identify impurities.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 analytical column.
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Perform chromatographic separation as described in the RP-HPLC protocol.
-
The eluent is introduced into the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
The molecular weight of the main peak should correspond to the theoretical mass of the this compound conjugate.
-
Analyze minor peaks to identify potential impurities by their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information and quantitative purity assessment.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic peaks for the aminooxy, PEG, and BCN moieties.
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.
-
The purity of the conjugate is determined by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal from the internal standard.
Visualizing the Workflow
To aid in understanding the logical flow of purity assessment, the following diagrams illustrate the experimental workflow and the relationship between the different analytical techniques.
Unveiling Conjugation Sites: A Comparative Guide to Peptide Mapping and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugate analysis, rigorously validating the sites of conjugation is a critical step in ensuring product quality, consistency, and efficacy. Peptide mapping, a cornerstone of protein characterization, remains a principal method for this purpose. This guide provides an objective comparison of peptide mapping with alternative analytical strategies, supported by experimental data and detailed protocols, to empower informed decisions in the characterization of conjugated biotherapeutics like antibody-drug conjugates (ADCs).
At a Glance: Peptide Mapping vs. Alternatives for Conjugation Site Validation
| Feature | Peptide Mapping | Hydrophobic Interaction Chromatography (HIC) | Native Mass Spectrometry (MS) | Denaturing Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Primary Application | Direct identification and localization of conjugation sites | Determination of drug-to-antibody ratio (DAR) and drug load distribution | Determination of DAR and analysis of intact conjugate | Analysis of conjugate subunits (e.g., light and heavy chains) | Separation of charge variants and determination of DAR |
| Site-Specific Information | High (amino acid level resolution) | Indirect (inferred from DAR) | Indirect (inferred from intact mass) | Indirect (inferred from subunit mass) | Indirect (inferred from charge heterogeneity) |
| Quantitative Capability | Semi-quantitative to quantitative (with stable isotope labeling) | Quantitative (relative peak area) | Quantitative (relative peak intensity) | Quantitative (relative peak intensity) | Quantitative (relative peak area) |
| Sample Preparation | Extensive (denaturation, reduction, alkylation, enzymatic digestion) | Minimal (non-denaturing conditions) | Minimal (non-denaturing conditions) | Moderate (denaturation and reduction) | Minimal to moderate |
| Throughput | Lower | Higher | Higher | Higher | Higher |
| Instrumentation | LC-MS/MS | HPLC/UHPLC | LC-MS | LC-MS | CE system |
The Gold Standard: Peptide Mapping for Pinpointing Conjugation Sites
Peptide mapping is a powerful bottom-up approach that provides high-resolution information on the exact location of a conjugation. The fundamental principle involves the enzymatic digestion of the conjugated protein into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry (LC-MS/MS). By comparing the peptide map of the conjugated protein to that of its unconjugated counterpart, researchers can identify modified peptides, and subsequent MS/MS fragmentation confirms the precise amino acid residue where the conjugation occurred.
Experimental Workflow for Peptide Mapping
The following diagram illustrates a typical workflow for the validation of conjugation sites using peptide mapping.
Caption: Peptide mapping workflow for conjugation site validation.
Detailed Experimental Protocol for Peptide Mapping of an Antibody-Drug Conjugate (ADC)
This protocol provides a general guideline for the peptide mapping of a cysteine-linked ADC.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of the ADC (at 1 mg/mL), add a denaturing agent such as 8 M guanidine-HCl or a commercially available reagent like RapiGest SF to a final concentration of 4 M.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce the disulfide bonds. Incubate at 37°C for 30 minutes.
-
Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM to alkylate the free cysteine residues. Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange and Digestion:
-
Remove the denaturant and reducing/alkylating agents by buffer exchange using a desalting column or spin filter, exchanging into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a protease, such as trypsin, at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C for 4 to 16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation in subsequent MS/MS scans.
-
3. Data Analysis:
-
Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.
-
Search for the expected mass shift corresponding to the drug-linker on specific amino acid residues (e.g., cysteine or lysine).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of conjugation.
Alternative and Complementary Techniques
While peptide mapping provides unparalleled detail on conjugation sites, other techniques offer valuable, often higher-throughput, information on the overall conjugation profile.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is the method of choice for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species for cysteine-linked ADCs. The addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs. While HIC does not directly identify the conjugation sites, it provides a quantitative assessment of the heterogeneity of the ADC population.
Experimental Protocol for HIC:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
Native and Denaturing Mass Spectrometry
Intact mass analysis by MS can provide information on the overall drug load and DAR.
-
Native MS: Performed under non-denaturing conditions, native MS allows for the analysis of the intact, non-covalently assembled ADC. This provides a rapid assessment of the DAR distribution.
-
Denaturing MS: Involves the analysis of the ADC under denaturing conditions, often after reduction to separate the light and heavy chains. This can provide information on the drug load on each subunit.
Experimental Protocol for Native MS:
-
Chromatography: Size exclusion chromatography (SEC) with a volatile mobile phase like ammonium acetate.
-
Mass Spectrometry: ESI-MS with optimized conditions to maintain the native protein structure.
Capillary Electrophoresis (CE)
CE techniques, such as capillary zone electrophoresis (CZE) and capillary isoelectric focusing (cIEF), separate molecules based on their charge-to-size ratio or isoelectric point. Conjugation can alter the charge of the protein, allowing for the separation of different conjugated species. CE is particularly useful for characterizing the charge heterogeneity of ADCs.
Comparative Analysis and Data Presentation
While peptide mapping excels at providing definitive site-specific information, it is a lower-throughput technique requiring extensive sample preparation. In contrast, methods like HIC and native MS offer a faster assessment of the overall conjugation profile but lack the resolution to pinpoint individual conjugation sites.
For a comprehensive understanding of an ADC, a multi-faceted approach is often employed. HIC or native MS can be used for routine monitoring of DAR and lot-to-lot consistency, while peptide mapping is utilized for in-depth characterization, reference standard establishment, and investigation of any observed changes in the conjugation profile.
Recent advancements, such as stable isotope labeling in conjunction with peptide mapping, are enhancing the quantitative capabilities of this technique for determining site occupancy. This approach involves labeling the unconjugated sites with an isotopically heavy version of the drug-linker, allowing for accurate mass-based quantification of the conjugation level at each specific site.
Logical Relationships in Method Selection
The choice of analytical method is dictated by the specific question being addressed in the drug development process.
Caption: Selecting the appropriate analytical method based on the research question.
A Comparative Kinetic Analysis of Heterobifunctional Linkers: The Case of Aminooxy-PEG-BCN Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is critical for the success of their experimental design. Heterobifunctional linkers, which possess two distinct reactive moieties, offer a versatile strategy for covalently connecting different molecular entities with high specificity. This guide provides a detailed kinetic analysis of a linker class exemplified by Aminooxy-PEG2-bis-PEG3-BCN, which features both an aminooxy group for oxime ligation and bicyclo[6.1.0]nonyne (BCN) groups for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). We will objectively compare the performance of these functionalities against common alternatives, supported by experimental data and protocols.
Part 1: Aminooxy Reaction Kinetics for Oxime Ligation
Oxime ligation is a bioorthogonal reaction that involves the condensation of an aminooxy group with an aldehyde or a ketone to form a stable oxime bond.[1][2] This reaction is widely used for site-specific protein modification, particularly for targeting glycoproteins with oxidized sialic acids or proteins containing genetically encoded keto-amino acids. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as seen in the target molecule, enhances aqueous solubility and reduces potential steric hindrance.[3]
Kinetic Performance and Catalysis
The rate of oxime ligation can be slow under physiological conditions but can be significantly accelerated by catalysts, with aniline (B41778) being a common choice.[4][5] More recently, m-phenylenediamine (B132917) (mPDA) has been identified as a more efficient catalyst, primarily due to its greater aqueous solubility, which allows for its use at higher concentrations.[6][7] The reaction kinetics are typically determined by monitoring the formation of the product over time using techniques like HPLC or fluorescence spectroscopy.[4][5][6]
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [4][5] |
| Aldehyde-functionalized GFP + Dansyl-aminooxy | Aniline (100 mM) | 7.0 | Minimal conversion (<7% in 90s) | [8] |
| Aldehyde-functionalized GFP + Dansyl-aminooxy | mPDA (750 mM) | 7.0 | Reaction complete in 90s (approx. 15x faster than aniline) | [7][8] |
| 2-Pentanone (ketone) + Dansyl-aminooxy | mPDA (500 mM) | 7.5 | 0.0021 (k_obs, s⁻¹) | [6] |
Table 1: Comparison of second-order rate constants for representative oxime ligation reactions. Rates for ketones are generally slower than for aldehydes.
Experimental Protocol: Kinetic Analysis of Oxime Ligation
The following is a generalized protocol for determining the kinetics of an oxime ligation reaction.
-
Reagent Preparation:
-
Prepare stock solutions of the aminooxy-containing compound (e.g., 10 mM in reaction buffer) and the aldehyde/ketone substrate (e.g., 10 mM in reaction buffer).
-
Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in the reaction buffer or a co-solvent like DMF). The typical reaction buffer is phosphate (B84403) buffer (0.1-0.3 M) at a pH between 6.0 and 7.5.[5][9]
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone molecule and the aminooxy compound to achieve desired final concentrations (e.g., 100 µM each).
-
Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 10-750 mM).
-
Incubate the reaction at a constant temperature (e.g., 25°C or 37°C).
-
-
Monitoring and Data Analysis:
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction if necessary (e.g., by acidification).
-
Analyze the concentration of the product and/or reactants using a suitable analytical method such as RP-HPLC, UV-Vis spectroscopy, or mass spectrometry.[4][5]
-
Plot the concentration of the product formed versus time. Fit the data to the appropriate second-order rate equation to determine the rate constant (k).[4]
-
Part 2: BCN Reaction Kinetics for SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of azides and strained alkynes without the need for a cytotoxic copper catalyst.[10] Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne (B158145) valued for its optimal balance of high reactivity and stability.[10][11][12]
Kinetic Comparison with Alternative Cyclooctynes
The reactivity of cyclooctynes in SPAAC reactions is quantified by the second-order rate constant (k₂). BCN offers robust kinetics, although other derivatives have been developed to achieve even faster rates. Dibenzocyclooctynes (DBCO or DIBAC) and biarylazacyclooctynone (BARAC) are notable alternatives that exhibit higher reaction rates, but sometimes at the cost of increased instability or size.[13][14] The choice of cyclooctyne often depends on the specific experimental constraints, such as the desired reaction time and the nature of the azide (B81097) reactant.[15]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl (B1604629) Azide | ~0.1 | [13] |
| DIBO | Benzyl Azide | ~0.03 | [13] |
| DBCO / DIBAC | Benzyl Azide | ~0.3 | [13] |
| BARAC | Benzyl Azide | ~1.0 | [13] |
| TMTH | Benzyl Azide | ~1.6 | [13] |
Table 2: Comparative second-order rate constants for the SPAAC reaction of various cyclooctynes with benzyl azide. TMTH (tetramethylthiacycloheptyne) and BARAC show the highest reactivity but can be unstable.[13]
Experimental Protocol: Kinetic Analysis of SPAAC
The following is a generalized protocol for measuring SPAAC kinetics.
-
Reagent Preparation:
-
Prepare stock solutions of the cyclooctyne (e.g., BCN-containing linker) and the azide partner (e.g., benzyl azide) in a suitable solvent (e.g., DMSO-d6, acetonitrile, or aqueous buffer).
-
Prepare an internal standard of known concentration (e.g., dimethyl sulfone for NMR studies) for quantitative measurements.[16]
-
-
Reaction and Monitoring:
-
Combine the cyclooctyne, the azide (using 2-12 equivalents), and the internal standard in an NMR tube or reaction vessel at 25°C.[16]
-
Monitor the reaction progress over time by acquiring spectra (e.g., ¹H NMR) at regular intervals.[16] The disappearance of reactant peaks and the appearance of product peaks are tracked.
-
Alternatively, if one of the reactants is fluorescent, the reaction can be monitored by fluorescence spectroscopy, where the formation of the triazole product may lead to fluorescence quenching or enhancement.
-
-
Data Analysis:
-
Determine the concentrations of reactants at each time point by comparing their signal integrals to that of the internal standard.[16]
-
Plot the inverse of the reactant concentration versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k₂).
-
Conclusion and Outlook
The Aminooxy-PEG-BCN linker architecture provides a powerful tool for advanced bioconjugation strategies by combining two distinct and orthogonal reaction chemistries in a single molecule.
-
Oxime Ligation Module: This functionality offers a reliable method for conjugating to aldehydes and ketones. While its intrinsic kinetics are moderate, they can be substantially enhanced with catalysts like mPDA, making it suitable for efficient labeling of proteins and other biomolecules.[6][7] Its key advantage lies in its specific reactivity towards carbonyl groups, a functionality distinct from those targeted by many other ligation chemistries.
-
SPAAC Module: The BCN moiety provides a good balance of reactivity and stability for copper-free click chemistry.[10][12] While not the fastest cyclooctyne available, its reaction rate is sufficient for many applications in live-cell imaging and bioconjugation.[13] For applications demanding extremely rapid kinetics, alternatives like DBCO or BARAC may be considered, albeit with potential trade-offs in stability and steric bulk.
The combination of these two functionalities, bridged by hydrophilic PEG spacers, enables complex, multi-step labeling and assembly paradigms. For instance, a protein could first be modified via its glycan aldehydes using the aminooxy group, and subsequently, an azide-modified payload could be attached via the BCN groups. This dual-handle approach, supported by a clear understanding of the kinetic profiles of each reaction, empowers researchers to design more sophisticated and controlled bioconjugates for applications ranging from basic research to therapeutic development.
References
- 1. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vitro and In Vivo Performance of Aminooxy-PEG2-bis-PEG3-BCN ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. This guide provides a comprehensive evaluation of ADCs constructed with an Aminooxy-PEG2-bis-PEG3-BCN linker. Due to the limited publicly available data on this specific linker, this guide synthesizes information on its constituent components—aminooxy chemistry, polyethylene (B3416737) glycol (PEG) spacers, and a bicyclo[6.1.0]nonyne (BCN) conjugation moiety—to project its performance characteristics. We compare these projected attributes against established alternative linker technologies, supported by experimental data from analogous systems.
Executive Summary
The this compound linker combines the features of site-specific, stable oxime bond formation with the pharmacokinetic benefits of PEGylation and the bioorthogonal reactivity of BCN. This combination is designed to offer a homogenous drug-to-antibody ratio (DAR), improved solubility, and a favorable in vivo profile. This guide will delve into the anticipated in vitro and in vivo performance of ADCs utilizing this linker, in comparison to other prevalent linker strategies such as those based on maleimide, dibenzocyclooctyne (DBCO), and trans-cyclooctene (B1233481) (TCO) chemistries.
Data Presentation: Comparative Performance of ADC Linker Technologies
The following tables summarize the expected and reported quantitative data for various ADC linker technologies. The data for the this compound linker is inferred from studies on its individual components.
Table 1: In Vitro Performance Comparison
| Feature | This compound (Projected) | Maleimide-based (e.g., MC-vc-PABC) | DBCO-based (SPAAC) | TCO-based (IEDDA) |
| Conjugation Chemistry | Oxime ligation | Michael addition | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Plasma Stability | High (stable oxime bond) | Moderate (potential for retro-Michael reaction) | High | High |
| Cytotoxicity (IC50) | Payload-dependent; potentially in the ng/mL to pM range[1][2][3][4][5] | Payload-dependent; typically in the ng/mL to pM range | Payload-dependent; typically in the ng/mL to pM range | Payload-dependent; typically in the ng/mL to pM range |
| Bystander Effect | Dependent on payload permeability and linker cleavability | Yes (with cleavable linkers and permeable payloads) | Yes (with cleavable linkers and permeable payloads) | Yes (with cleavable linkers and permeable payloads) |
| Hydrophilicity | High (due to PEG chains) | Lower (can be improved with PEGylation) | Moderate (can be improved with PEGylation) | Moderate (can be improved with PEGylation) |
Table 2: In Vivo Performance Comparison
| Feature | This compound (Projected) | Maleimide-based (e.g., MC-vc-PABC) | DBCO-based (SPAAC) | TCO-based (IEDDA) |
| Pharmacokinetics (Half-life) | Potentially prolonged due to PEGylation[6][7][8][9] | Can be shorter due to potential instability | Generally good | Generally good |
| Tumor Accumulation | Enhanced due to PEGylation and stability[10][11] | Variable | Good | Good |
| Therapeutic Window | Potentially wide due to stability and targeted delivery[12][13][14] | Can be narrow due to off-target toxicity from premature drug release[15][16][17] | Generally wide | Generally wide |
| In Vivo Efficacy (Tumor Growth Inhibition) | Expected to be high and payload-dependent[18] | High, but can be limited by instability | High | High |
| Off-Target Toxicity | Potentially low due to linker stability[15][16][17] | Can be a concern due to premature payload release[15][16][17] | Generally low | Generally low |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of ADC performance.
In Vitro Assays
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to kill 50% of cancer cells (IC50).
-
Cell Seeding: Plate target antigen-positive and negative cancer cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against ADC concentration to determine the IC50 value.
2. Internalization Assay
This assay measures the uptake of the ADC by target cells.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) or a dye that can be quenched by an extracellular quenching agent.
-
Cell Treatment: Incubate target cells with the fluorescently labeled ADC at 37°C for various time points. A control at 4°C can be used to measure surface binding without internalization.
-
Analysis:
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cells at each time point.
-
Confocal Microscopy: Visualize the subcellular localization of the ADC.
-
-
Data Interpretation: An increase in fluorescence (for pH-sensitive dyes) or protection from quenching indicates internalization.
3. Bystander Killing Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Co-culture Setup: Co-culture antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for easy identification) at various ratios in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to antigen-positive cells but not to antigen-negative cells in monoculture.
-
Viability Assessment: After an appropriate incubation period, assess the viability of the antigen-negative cells using flow cytometry (gating on the fluorescent population) or high-content imaging.
-
Data Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Studies
1. Xenograft Efficacy Model
This model assesses the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC intravenously at various dose levels and schedules.
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Compare the tumor growth inhibition in ADC-treated groups to the vehicle control group.
2. Toxicity Evaluation
This is performed alongside efficacy studies to assess the safety profile of the ADC.
-
Clinical Observations: Monitor mice for any signs of distress, changes in behavior, or physical abnormalities.
-
Body Weight: Track body weight as an indicator of general health. Significant weight loss can indicate toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze blood cell counts and markers of organ function (e.g., liver and kidney enzymes).
-
Histopathology: Collect major organs for histopathological examination to identify any tissue damage.
Mandatory Visualizations
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. labinsights.nl [labinsights.nl]
- 9. mdpi.com [mdpi.com]
- 10. Targeting GD2-Positive Tumor Cells by Pegylated scFv Fragment–Drug Conjugates Carrying Maytansinoids DM1 and DM4 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. dls.com [dls.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Heterobifunctional Linkers for Multi-Step Conjugations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, diagnostics, and biological research, the precise and controlled covalent linkage of different molecules is paramount. Bioconjugation, the process of joining two or more molecules, at least one of which is a biomolecule, relies heavily on the use of chemical linkers. The choice of linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive comparison of heterobifunctional linkers with an alternative, homobifunctional crosslinkers, for multi-step conjugations, supported by experimental data and detailed protocols.
The Advantage of Controlled Conjugation: Heterobifunctional Linkers
Heterobifunctional linkers are chemical tools engineered with two different reactive groups at their ends.[1] This intrinsic asymmetry is the key to their primary advantage: the ability to perform sequential, multi-step conjugations.[1][2] This controlled approach significantly minimizes the formation of unwanted byproducts, such as self-conjugation and polymerization, which are common pitfalls of simpler, one-step conjugation methods.[3]
One of the most widely used classes of heterobifunctional linkers combines an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like those on lysine (B10760008) residues of proteins), and a maleimide (B117702) group, which specifically targets sulfhydryl (thiol) groups (found on cysteine residues).[1] This allows for a directed conjugation strategy: first, the NHS ester reacts with the first molecule, and after removing the excess linker, the maleimide group is available to react with the second molecule. This two-step process ensures a well-defined and homogenous final product.[3]
A Simpler, but Less Controlled Alternative: Homobifunctional Crosslinkers
In contrast, homobifunctional crosslinkers possess two identical reactive groups.[2] A common example is glutaraldehyde (B144438), which has an aldehyde group at both ends of its short carbon chain. Both aldehyde groups react with primary amines.[4] While simple to use in a one-step reaction, this approach often leads to a heterogeneous mixture of products.[5] Since both ends of the linker have the same reactivity, it can lead to intramolecular crosslinking (within the same molecule), intermolecular crosslinking between identical molecules (homo-polymerization), and the desired intermolecular crosslinking between different molecules.[3][5] This lack of control can result in lower yields of the desired conjugate and complex purification challenges.[3]
Performance Comparison: Heterobifunctional vs. Homobifunctional Linkers
The choice between a heterobifunctional and a homobifunctional linker has significant implications for the outcome of a conjugation reaction. The following table summarizes the key performance differences.
| Feature | Heterobifunctional Linkers (e.g., SMCC) | Homobifunctional Linkers (e.g., Glutaraldehyde) |
| Reaction Control | High: Enables sequential, two-step reactions, minimizing unwanted side reactions.[2][3] | Low: One-step reaction leads to a mixture of products.[3][5] |
| Product Homogeneity | High: Produces well-defined conjugates with a predictable stoichiometry.[1] | Low: Results in a heterogeneous mixture of polymers and self-conjugated molecules.[5] |
| Yield of Desired Conjugate | Generally higher due to reduced side reactions. | Often lower due to the formation of multiple byproducts.[3] |
| Purification | Simpler, as the product mixture is less complex. | More challenging due to the need to separate the desired conjugate from various polymers and byproducts. |
| Risk of Self-Conjugation/Polymerization | Minimized.[2][3] | High.[5] |
| Versatility | High: Can link two different types of functional groups with high specificity.[1] | Limited to linking the same type of functional group. |
Experimental Protocols
Protocol 1: Antibody-Peptide Conjugation using a Heterobifunctional Linker (SMCC)
This protocol describes a two-step process for conjugating a thiol-containing peptide to an antibody using the heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Thiol-containing peptide
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Equilibrate the antibody solution and SMCC to room temperature.
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation with Thiol-Peptide:
-
Immediately add the thiol-containing peptide to the maleimide-activated antibody solution. A 1.5 to 20-fold molar excess of peptide over antibody is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM L-cysteine or β-mercaptoethanol and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-peptide conjugate using size-exclusion chromatography or dialysis to remove excess peptide and quenching reagents.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Determine the conjugation efficiency (peptide-to-antibody ratio) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Protein-Protein Conjugation using a Homobifunctional Crosslinker (Glutaraldehyde)
This protocol describes a one-step method for conjugating two proteins using glutaraldehyde. Note that this method can result in a heterogeneous mixture of products.
Materials:
-
Protein A solution (in PBS, pH 7.4)
-
Protein B solution (in PBS, pH 7.4)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or desalting columns
Procedure:
-
Conjugation Reaction:
-
Mix Protein A and Protein B in the desired molar ratio in PBS. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Add glutaraldehyde to a final concentration of 0.05% - 0.1%. Add the glutaraldehyde dropwise while gently stirring the protein solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to block unreacted aldehyde groups.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the excess glutaraldehyde and quenching reagent by dialysis against PBS or by using a desalting column.
-
Further purification by size-exclusion chromatography may be necessary to separate the desired conjugate from aggregates and unreacted proteins.
-
-
Characterization:
-
Analyze the reaction mixture and purified conjugate by SDS-PAGE to observe the formation of higher molecular weight species.
-
Use techniques like size-exclusion chromatography to assess the degree of polymerization and aggregation.
-
Visualizing the Conjugation Workflows
To better illustrate the differences between these two approaches, the following diagrams depict the experimental workflows.
Caption: Workflow for a two-step conjugation using a heterobifunctional linker.
Caption: Workflow for a one-step conjugation using a homobifunctional crosslinker.
Conclusion
For multi-step conjugations requiring high precision, control, and product homogeneity, heterobifunctional linkers are the superior choice. Their ability to facilitate sequential reactions minimizes the formation of undesirable byproducts, leading to higher yields of the target conjugate and simplifying downstream purification processes. While homobifunctional crosslinkers offer a simpler one-step procedure, the lack of control often results in a heterogeneous product mixture, making them less suitable for applications where a well-defined final product is critical, such as in the development of therapeutic antibody-drug conjugates. The selection of the appropriate linker technology is a crucial step in the design of bioconjugates and directly impacts the quality and performance of the final product.
References
A Comparative Guide to Aminooxy-PEG2-bis-PEG3-BCN and Hydrazide-Based Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly in the landscape of antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison between a sophisticated, branched linker, Aminooxy-PEG2-bis-PEG3-BCN, and conventional hydrazide-based linkers. By examining their respective conjugation chemistries, stability, and functional advantages, this document aims to equip researchers with the necessary information to make informed decisions for their drug development programs.
Executive Summary
This compound represents a technologically advanced linker that leverages the superior stability of an oxime bond, the pharmacokinetic benefits of a branched polyethylene (B3416737) glycol (PEG) structure, and the versatility of bioorthogonal click chemistry. In contrast, hydrazide-based linkers, while historically significant and still in use, form less stable hydrazone bonds that are susceptible to hydrolysis under physiological conditions. For applications demanding high stability and precise control over conjugation, the aminooxy-based linker presents a compelling advantage.
Mechanisms of Action and Core Chemical Principles
The fundamental difference between these two classes of linkers lies in the nature of the bond they form with carbonyl groups (aldehydes or ketones) on a target molecule.
Aminooxy Ligation: Aminooxy groups react with aldehydes or ketones to form a highly stable oxime bond . This reaction is efficient under mild acidic to neutral pH conditions. The this compound linker utilizes this chemistry for initial conjugation.
Hydrazide Ligation: Hydrazide moieties react with carbonyls to form a hydrazone bond . While this reaction is also efficient, the resulting hydrazone linkage is less stable than an oxime, particularly at physiological pH, and is prone to hydrolysis.[1][2]
The "bis-PEG3" component of the this compound linker signifies a branched structure, allowing for the attachment of multiple payload molecules, thereby potentially increasing the drug-to-antibody ratio (DAR) in ADCs.[3] The Bicyclononyne (BCN) group is a strained alkyne that facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the attachment of azide-modified payloads.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between oxime and hydrazone linkages based on available experimental data.
Table 1: Comparative Stability of Oxime vs. Hydrazone Bonds
| Parameter | Oxime Linkage (from Aminooxy) | Hydrazone Linkage (from Hydrazide) | Reference(s) |
| Bond Stability | High | Moderate to Low | [1][2][5] |
| Hydrolytic Stability at pH 7.0 | Significantly more stable; first-order rate constant for hydrolysis is ~600-fold lower than for a comparable methylhydrazone. | Susceptible to hydrolysis. | [1] |
| Equilibrium Constant (Keq) | >108 M-1 | 104–106 M-1 | [6][7] |
| Suitability for Stable Conjugates | Excellent | Conditional; often used for pH-sensitive drug release. | [8] |
Table 2: Reaction Kinetics of Oxime vs. Hydrazone Ligation
| Parameter | Oxime Ligation | Hydrazone Ligation | Reference(s) |
| Reaction Rate at Neutral pH | Generally slower than hydrazone formation. | Generally faster than oxime formation. | [6] |
| Second-Order Rate Constant (k1) with Benzaldehyde (Aniline Catalyzed) | 8.2 ± 1.0 M-1s-1 | ~20-fold faster than the corresponding oxime ligation. | [6] |
| Catalysis | Often requires a catalyst (e.g., aniline (B41778) or its derivatives) for optimal rates at physiological pH. | Can also be accelerated with catalysts. | [9][10] |
Mandatory Visualizations
Chemical Structures and Reaction Pathways
Caption: Comparison of oxime and hydrazone ligation pathways.
Experimental Workflow for ADC Stability Comparison
Caption: Workflow for comparing ADC stability.
Experimental Protocols
General Protocol for Antibody-Drug Conjugation
This protocol outlines a two-step process for creating an ADC using either an aminooxy or hydrazide linker with a BCN handle for subsequent payload attachment via SPAAC.
Materials:
-
Antibody containing a carbonyl group (aldehyde or ketone).
-
This compound or a comparable Hydrazide-PEG-BCN linker.
-
Azide-functionalized payload.
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0).
-
Aniline catalyst stock solution (e.g., 1 M in DMSO).
-
DMSO (dimethyl sulfoxide).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Step 1: Oxime/Hydrazone Ligation a. Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL. b. Dissolve the aminooxy or hydrazide linker in DMSO to a stock concentration of 10-20 mM. c. Add a 5-10 fold molar excess of the linker to the antibody solution. d. Add the aniline catalyst to a final concentration of 10-50 mM. e. Incubate the reaction at room temperature for 4-16 hours with gentle mixing. f. Purify the linker-modified antibody using size-exclusion chromatography to remove excess linker and catalyst.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) a. Prepare the azide-functionalized payload in DMSO at a stock concentration of 10-20 mM. b. Add a 2-5 fold molar excess of the azide-payload to the purified linker-modified antibody. c. Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. d. Purify the final ADC conjugate using size-exclusion chromatography to remove the excess payload. e. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol for In Vitro Plasma Stability Assay
This assay is designed to compare the stability of the oxime-linked versus the hydrazone-linked ADC in a biologically relevant matrix.[11][12][13][14]
Materials:
-
Purified Oxime-linked and Hydrazone-linked ADCs.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Analytical instruments: ELISA plate reader and LC-MS system.
Procedure:
-
Sample Preparation: a. Dilute the ADC samples to a final concentration of 100 µg/mL in plasma and in PBS (as a control).
-
Incubation: a. Incubate the samples at 37°C.
-
Time-Point Collection: a. At specified time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw aliquots from each sample and store them at -80°C until analysis.
-
Quantification of Intact ADC (ELISA-based): a. Use an ELISA that captures the antibody and detects the payload to quantify the amount of intact ADC remaining at each time point.
-
Quantification of Released Payload (LC-MS-based): a. Precipitate the proteins from the plasma samples (e.g., with acetonitrile). b. Analyze the supernatant by LC-MS to quantify the amount of free payload that has been released from the ADC.
-
Data Analysis: a. Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the in vitro half-life of each ADC.
Conclusion
The choice between this compound and hydrazide-based linkers is a critical decision in the design of bioconjugates. The aminooxy-based linker offers superior stability due to the formation of a robust oxime bond, which is significantly more resistant to hydrolysis at physiological pH compared to the hydrazone bond formed by hydrazide linkers.[1][15] The branched PEG structure of this compound provides advantages in terms of achieving a higher drug-to-antibody ratio and improving the pharmacokinetic properties of the resulting conjugate.[3][16] While hydrazone linkers may offer faster reaction kinetics, their inherent instability makes them more suitable for applications where controlled, pH-dependent drug release is desired. For the development of stable, next-generation biotherapeutics such as ADCs, the enhanced stability and versatile functionality of the this compound linker present a clear advantage.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conjugation Efficiency of Aminooxy-PEG2-bis-PEG3-BCN
In the landscape of advanced bioconjugation, the development of heterotrifunctional linkers has opened new avenues for the creation of complex molecular architectures, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This guide provides a quantitative analysis of the conjugation efficiency of Aminooxy-PEG2-bis-PEG3-BCN, a versatile linker that leverages two distinct and highly efficient bioorthogonal chemistries: oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC). We present a comparative overview of these methods against alternative chemistries, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The this compound linker is a heterotrifunctional molecule designed for advanced bioconjugation applications. It contains an aminooxy group for reaction with aldehydes or ketones, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry with azides. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.
Quantitative Comparison of Conjugation Chemistries
The dual functionalities of the this compound linker allow for two distinct, high-efficiency conjugation strategies. The performance of these strategies, oxime ligation and SPAAC, is compared with a common alternative, maleimide-thiol conjugation, in the table below.
| Feature | Oxime Ligation (Aminooxy) | SPAAC (BCN) | Maleimide-Thiol Conjugation |
| Reaction Principle | Formation of a stable oxime bond between an aminooxy group and an aldehyde or ketone. | Copper-free [3+2] cycloaddition between a strained alkyne (BCN) and an azide.[1] | Nucleophilic addition of a thiol to a maleimide (B117702).[2] |
| Second-Order Rate Constant | 10⁻³ - 10³ M⁻¹s⁻¹ (highly dependent on pH and catalyst).[3][4] | ~0.19 - 0.29 M⁻¹s⁻¹ for BCN with benzyl (B1604629) azide.[5] | ~10² - 10³ M⁻¹s⁻¹.[2] |
| Typical Yield | Often quantitative (>95%) under optimized conditions.[6][7] | High to quantitative.[8][9] | Generally high, but can be affected by hydrolysis of maleimide. |
| Reaction Conditions | Aqueous buffer, pH 4.5-7.5.[10][11] Catalysts (e.g., aniline) accelerate the reaction at neutral pH.[3] | Aqueous buffers, physiological pH, ambient temperature.[12] | Aqueous buffer, pH 6.5-7.5. |
| Bioorthogonality | High; carbonyl and aminooxy groups are rare in biological systems. | Excellent; azides and cyclooctynes are abiotic.[1] | Good, but potential for off-target reactions with other nucleophiles. |
| Bond Stability | Very high stability, more stable than hydrazones.[11] | Highly stable triazole linkage.[12] | Thioether bond is stable, but maleimide can undergo ring-opening hydrolysis. |
Experimental Protocols
Detailed methodologies are crucial for achieving high conjugation efficiency. Below are protocols for each conjugation chemistry offered by the this compound linker, along with a general method for quantitative analysis.
This protocol describes the conjugation of the aminooxy moiety of the linker to a protein containing an aldehyde group.
Materials:
-
Aldehyde-modified protein in amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Aniline (B41778) catalyst stock solution (e.g., 200 mM in DMSO or DMF).
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Quenching reagent (e.g., acetone).
-
Purification system (e.g., size-exclusion chromatography or HPLC).
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO.
-
-
Ligation Reaction:
-
In a reaction vessel, add the aldehyde-modified protein solution.
-
Add 1.5 to 5 molar equivalents of the this compound stock solution to the protein solution.
-
Add the aniline catalyst to a final concentration of 10-100 mM. The final concentration of DMSO should be kept below 5% (v/v).
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess linker and catalyst.
-
This protocol outlines the conjugation of the BCN moieties of the linker to an azide-modified molecule.
Materials:
-
Azide-modified molecule (e.g., protein, oligo) in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification system (e.g., HPLC, desalting column).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, combine the azide-modified molecule with the this compound linker.
-
A 2-4 fold molar excess of the BCN-containing linker over the azide-modified molecule is a recommended starting point.[12]
-
Ensure the final DMSO concentration is compatible with the stability of the biomolecule (typically <5% v/v).
-
-
Incubation:
-
Purification:
-
Remove the unreacted linker and byproducts using a desalting column or by HPLC.[9]
-
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the efficiency of conjugation reactions.
Method:
-
Sample Preparation: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture. Quench the reaction if necessary.
-
Chromatographic Separation:
-
Method: Reversed-phase HPLC (RP-HPLC) is often suitable for separating the unconjugated biomolecule, the linker, and the final conjugate.[13] Size-exclusion chromatography (SEC-HPLC) can also be used to separate components based on size.
-
Column: A C18 column is commonly used for RP-HPLC.[13]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B) is a typical mobile phase for RP-HPLC of proteins and peptides.[13]
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the protein or payload absorbs (e.g., 280 nm for proteins).
-
Quantification:
-
Integrate the peak areas corresponding to the unconjugated starting material and the conjugated product.
-
Calculate the conjugation efficiency as: Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)] x 100
-
Reaction Pathways and Experimental Workflow
Visualizing the chemical reactions and experimental processes is key to understanding and implementing these conjugation strategies.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conju-probe.com [conju-probe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. glenresearch.com [glenresearch.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Aminooxy-PEG2-bis-PEG3-BCN: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing Aminooxy-PEG2-bis-PEG3-BCN, a branched PEG linker, adherence to established disposal protocols is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated based on general best practices for laboratory chemical waste and the known properties of its constituent parts: polyethylene (B3416737) glycol (PEG) and bicyclononyne (BCN) derivatives.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the standard caution applied to any laboratory chemical, especially those with limited safety data.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound.
Step 1: Initial Assessment
-
Contamination Check: The primary step is to determine if the this compound waste is mixed with any hazardous substances. If the compound is contaminated with a substance classified as hazardous (e.g., toxic, flammable, corrosive, or reactive), the entire mixture must be treated as hazardous waste.[1][2] The disposal procedure should then follow the guidelines for the most hazardous component in the mixture.
-
Quantity Assessment: Evaluate the volume of waste to be disposed of. Small research-generated quantities and larger bulk quantities may have different logistical considerations for collection, but both must be disposed of as chemical waste.[1]
Step 2: Waste Collection and Storage
-
Container Selection: Collect the this compound waste in a designated, chemically compatible container with a secure, leak-proof closure.[3] The original container is often a suitable choice if it is in good condition.[1][4] Do not use food or beverage containers.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound Waste"
-
The date of accumulation.
-
An indication of any other substances mixed with the waste.
-
-
Segregation: Do not mix this waste stream with other incompatible chemical wastes.[3] Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[2][5]
Step 3: Final Disposal Route
The primary and recommended disposal route for this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][6]
-
Contact EHS: Arrange for the collection of the chemical waste through your institution's EHS department. They are equipped to handle and dispose of laboratory chemicals in compliance with federal, state, and local regulations.[5]
-
Prohibited Disposal Methods:
-
Drain Disposal: Do not dispose of this compound down the sink.[2][7] While polyethylene glycol itself is biodegradable, this complex molecule's environmental impact is not fully known, and it is imperative to avoid releasing laboratory chemicals into wastewater systems.[1][8]
-
Solid Waste Disposal: Do not dispose of this chemical in the regular trash.[7]
-
Step 4: Disposal of Empty Containers
-
Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent.[4][6]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste along with the compound itself.[6]
-
Container Disposal: After thorough rinsing and drying, deface or remove the original label from the container before disposing of it as regular solid waste.[4]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Accumulation Limit | Max. 55 gallons of hazardous waste in a satellite area. | [5] |
| Acutely Toxic Waste Limit | Max. 1 quart (liquid) or 1 kg (solid) for P-listed waste. | [5] |
| Container Fill Capacity | Do not exceed 75% of the container's total volume. | [6] |
| pH for Drain Disposal (General) | Between 5.5 and 10.5 for dilute acids/bases (Not applicable to this compound). | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Aminooxy-PEG2-bis-PEG3-BCN
Chemical Profile: Aminooxy-PEG2-bis-PEG3-BCN is a branched PEG linker. It contains an aminooxy group for reaction with aldehydes or ketones, and a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. The PEG (polyethylene glycol) spacers enhance solubility. While PEG itself is generally considered non-toxic, the reactivity of the aminooxy and BCN functional groups necessitates careful handling.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles | Must provide protection against chemical splashes. A face shield should be used in conjunction with goggles for maximum protection.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact.[4] A complete suit protecting against chemicals may be necessary for large-scale operations.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.[4]
Handling the Compound:
-
Weighing: When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[4]
-
Reactions: All reactions should be conducted in closed systems or within the fume hood.[4]
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[4]
-
Clean all contaminated surfaces.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and contact a physician.[5]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not allow the product to enter drains or water courses.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Aminooxy-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
